molecular formula C11H16N2O B3142506 N-Isopropyl 4-(aminomethyl)benzamide CAS No. 5072-27-5

N-Isopropyl 4-(aminomethyl)benzamide

Cat. No.: B3142506
CAS No.: 5072-27-5
M. Wt: 192.26 g/mol
InChI Key: BVDGBUDGPHRCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5) is a small molecule belonging to a class of compounds identified as remarkably potent broad-spectrum inhibitors of filovirus entry . This compound serves as a key chemical scaffold in infectious disease research, particularly for studying the entry mechanisms of highly pathogenic viruses such as Ebola virus (EBOV) and Marburg virus (MARV) . These viruses are categorized as Category A emerging infectious agents due to their high fatality rate and transmission potential. The primary mechanism of action for this class of 4-(aminomethyl)benzamides involves targeting the viral envelope glycoprotein (GP) to block viral fusion with host cells . The GP consists of GP1 and GP2 subunits; GP1 facilitates receptor binding, while GP2 mediates membrane fusion . By binding to GP and inhibiting the fusion process, these compounds prevent the initial stage of viral infection, effectively halting the viral lifecycle before it can begin replication within the host cell . This mechanism is analogous to that of other known entry inhibitors like toremifene, which has been shown to bind GP directly and destabilize it . Beyond its immediate application in virology, the 4-(aminomethyl)benzamide structure is also recognized in medicinal chemistry as a versatile backbone for designing potential protein kinase inhibitors, illustrating its utility across multiple drug discovery paradigms . The molecular formula of N-Isopropyl 4-(aminomethyl)benzamide is C 11 H 16 N 2 O, and it has a molecular weight of 192.26 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGBUDGPHRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268769
Record name 4-(Aminomethyl)-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5072-27-5
Record name 4-(Aminomethyl)-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5072-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive exploration of the synthetic pathways and underlying mechanisms for the preparation of N-Isopropyl 4-(aminomethyl)benzamide, a key bifunctional building block with significant potential in medicinal chemistry and materials science. We will dissect three primary, field-proven synthetic strategies, beginning from distinct, commercially available precursors. Each pathway is critically evaluated, with detailed mechanistic explanations, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific application. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of amide synthesis and functional group manipulation in the context of this specific molecular target.

Introduction and Strategic Overview

N-Isopropyl 4-(aminomethyl)benzamide incorporates two key reactive functionalities: a secondary amide and a primary benzylic amine. This unique architecture makes it a valuable synthon for constructing more complex molecular scaffolds, such as peptidomimetics, enzyme inhibitors, and novel polymers. The challenge in its synthesis lies in the selective formation of the amide bond while preserving or strategically introducing the reactive aminomethyl group.

Our analysis identifies three robust and logical retrosynthetic approaches, which form the core of this guide:

  • Pathway I: The Direct Amidation Approach. This strategy involves the direct coupling of 4-(aminomethyl)benzoic acid (PAMBA) with isopropylamine. It is the most convergent route but requires careful management of the two amine functionalities to prevent side reactions.

  • Pathway II: The Reductive Approach from a Nitrile Precursor. This two-step pathway begins with the formation of an N-isopropyl-4-cyanobenzamide intermediate, followed by the chemical reduction of the nitrile group to the target primary amine.

  • Pathway III: The Convergent Halide Displacement Approach. This strategy leverages the differential reactivity of 4-(chloromethyl)benzoyl chloride. The more reactive acyl chloride is first coupled with isopropylamine, followed by a nucleophilic displacement of the benzylic chloride to install the amino group.

The following sections will provide an in-depth examination of each pathway, elucidating the causality behind experimental choices and providing validated protocols.

Pathway I: Direct Amidation of 4-(Aminomethyl)benzoic Acid (PAMBA)

This pathway is the most direct on paper, starting from a commercially available building block that contains both the carboxylic acid and the aminomethyl group.[1][2] The primary challenge is the presence of two nucleophilic amine groups (the starting material's primary amine and the isopropylamine reagent) and one electrophilic carboxylic acid. This necessitates a strategy to ensure selective amide bond formation.

Mechanistic Considerations: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

  • Activation: A coupling agent (e.g., a carbodiimide like EDC or a phosphonium salt like HATU) reacts with the carboxylate to form a highly reactive O-acylisourea or an activated ester intermediate.

  • Nucleophilic Attack: Isopropylamine, acting as the nucleophile, attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Collapse and Product Formation: The intermediate collapses, expelling the activated leaving group (e.g., DCU from DCC) and yielding the stable N-isopropyl amide bond.

A critical consideration is the potential for the primary amine of PAMBA to react with an activated PAMBA molecule, leading to oligomerization. While this can sometimes be controlled by stoichiometry and slow addition, a more robust method involves the transient protection of the aminomethyl group. However, for simplicity and cost-effectiveness, direct coupling is often attempted first.

Visualizing Pathway I

Pathway_I PAMBA 4-(Aminomethyl)benzoic acid (PAMBA) Activated_Intermediate Activated Ester (e.g., O-Acylisourea) PAMBA->Activated_Intermediate Activation Product N-Isopropyl 4-(aminomethyl)benzamide Activated_Intermediate->Product Nucleophilic Attack Reagents1 Isopropylamine, Coupling Agent (e.g., EDC/HOBt) Pathway_II Start 4-Cyanobenzoic Acid Intermediate N-Isopropyl-4-cyanobenzamide Start->Intermediate Amidation Product N-Isopropyl 4-(aminomethyl)benzamide Intermediate->Product Nitrile Reduction Reagents1 Isopropylamine, Coupling Agent Reagents2 H₂, Raney Ni or Pd/C Pathway_III Start 4-(Chloromethyl)benzoyl chloride Intermediate1 N-Isopropyl-4-(chloromethyl)benzamide Start->Intermediate1 Selective Amidation (Isopropylamine, Base) Intermediate2 N-Isopropyl-4-(azidomethyl)benzamide Intermediate1->Intermediate2 Azide Displacement (NaN₃, DMF) Product N-Isopropyl 4-(aminomethyl)benzamide Intermediate2->Product Azide Reduction (H₂, Pd/C)

Sources

Physicochemical properties of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Isopropyl 4-(aminomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

N-Isopropyl 4-(aminomethyl)benzamide is a substituted benzamide with a primary amine and a secondary amide functional group. Its structure suggests potential applications in medicinal chemistry, where the benzamide scaffold is a common feature in a variety of therapeutic agents. A thorough understanding of its physicochemical properties is the foundational first step in any drug discovery and development pipeline, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior.

This guide will delve into the key physicochemical parameters of this compound, providing both theoretical predictions and established experimental protocols for their determination.

Core Molecular and Physical Properties

A summary of the fundamental properties of N-Isopropyl 4-(aminomethyl)benzamide is presented below. It is important to note that while some properties are well-documented, others are predicted based on its chemical structure.

PropertyValueSource
IUPAC Name N-isopropyl-4-(aminomethyl)benzamide-
Synonyms 4-(aminomethyl)-N-isopropylbenzamide[1]
CAS Number 5072-27-5[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Appearance Predicted: White to off-white solid[2]
Melting Point Not experimentally determined.-
Boiling Point Predicted: 313.2 ± 21.0 °C[3]
Predicted LogP ~1.72

Ionization Behavior: The Significance of pKa

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. N-Isopropyl 4-(aminomethyl)benzamide possesses two key ionizable groups: the primary aminomethyl group and the secondary amide.

  • The Aminomethyl Group (Basic): This primary amine is expected to be the more physiologically relevant basic center. Its pKa will determine the extent of protonation in different biological compartments.

  • The Amide Group (Weakly Acidic/Neutral): The amide proton is generally considered to have a very high pKa (predicted to be around 17-18) and is not significantly ionized under physiological conditions[1].

Experimental Determination of pKa: A Potentiometric Titration Protocol

For a compound with a basic functional group like the aminomethyl moiety, potentiometric titration is a robust and widely accepted method for pKa determination.

Principle: A solution of the compound is titrated with a standardized acid, and the pH of the solution is measured as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the basic groups are protonated.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of N-Isopropyl 4-(aminomethyl)benzamide and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

  • Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Key to Bioavailability

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. Based on its structure, N-Isopropyl 4-(aminomethyl)benzamide is predicted to have low aqueous solubility but should be soluble in various organic solvents[1].

Predicted Solubility:

  • Water: Low

  • Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Soluble[1][4]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of N-Isopropyl 4-(aminomethyl)benzamide to a series of vials containing deionized water (or other relevant aqueous buffers).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Isopropyl Group: A doublet for the two methyl groups (around 1.2 ppm) and a septet for the methine proton (around 4.2 ppm)[5].

  • Aminomethyl Group: A singlet for the two benzylic protons (around 3.8-4.0 ppm). This peak will disappear upon D₂O exchange.

  • Aromatic Protons: Two doublets in the aromatic region (around 7.3-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • Amide Proton: A broad singlet or doublet (due to coupling with the isopropyl methine proton) in the downfield region (around 8.0-8.5 ppm) that will also disappear upon D₂O exchange.

Expected ¹³C NMR Spectral Features:

  • Isopropyl Group: Two signals, one for the methyl carbons (around 22 ppm) and one for the methine carbon (around 42 ppm)[5].

  • Aminomethyl Carbon: A signal around 45 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (approximately 127-140 ppm).

  • Carbonyl Carbon: A signal in the downfield region (around 167 ppm)[5].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features (Electrospray Ionization - ESI+):

  • Protonated Molecule [M+H]⁺: An intense peak at m/z 193.13, corresponding to the molecular weight of 192.26 + 1.007 (proton).

  • Major Fragments: Fragmentation is likely to occur at the benzylic C-N bond and the amide bond. Common fragments would include the loss of the isopropyl group and cleavage of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretch (Amine and Amide): Broad absorptions in the region of 3200-3400 cm⁻¹. Primary amines typically show two bands in this region.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.

  • C=O Stretch (Amide I): A strong, sharp absorption around 1640-1680 cm⁻¹[6].

  • N-H Bend (Amide II): An absorption around 1530-1550 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-Isopropyl 4-(aminomethyl)benzamide, grounded in established scientific principles and experimental methodologies. While some experimental data for this specific molecule is not publicly available, the provided predictions and protocols offer a robust framework for its characterization and use in research and development. The information contained herein should serve as a valuable resource for scientists working with this and related compounds, enabling a more informed approach to its synthesis, formulation, and biological evaluation.

References

  • ChemSrc. (2025). 4-(aminomethyl)-N-isopropylbenzamide hydrochloride. [Link]

  • van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1005. [Link]

  • PubChem. 4-amino-N-isopropylbenzamide. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. [Link]

  • Royal Society of Chemistry. (2016). Supplementary Information. [Link]

  • Google Patents. (1997).
  • PubChemLite. N-isopropyl-4-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzamide. [Link]

  • Sindra, H. & Mattos, M. C. S. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Journal of the Brazilian Chemical Society, 27(6). [Link]

  • Cheméo. Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). [Link]

  • MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • GSRS. N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]

Sources

N-Isopropyl 4-(aminomethyl)benzamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide is a bifunctional building block extensively utilized in medicinal chemistry, particularly in the design of serine protease inhibitors and kinase modulators. Its structure features a benzamide core substituted with a basic primary amine (via a methylene linker) and a lipophilic isopropyl amide . This specific architecture allows it to serve as an arginine mimetic while simultaneously probing hydrophobic pockets within enzyme active sites.

This guide provides a rigorous technical analysis of the compound’s molecular architecture, physicochemical properties, validated synthetic routes, and quality control parameters.[1] It is designed for researchers requiring high-fidelity data for lead optimization and fragment-based drug discovery (FBDD).

Chemical Identity & Molecular Architecture[2][3]

The compound is defined by a 1,4-disubstituted benzene ring. The para-substitution pattern is critical for its function as a linker or pharmacophore, providing a linear vector between the cationic amine and the hydrophobic isopropyl group.

ParameterTechnical Specification
IUPAC Name 4-(Aminomethyl)-N-(propan-2-yl)benzamide
Common Synonyms 4-(Aminomethyl)-N-isopropylbenzamide; N-Isopropyl-4-aminomethyl-benzamide
CAS Number (Free Base) 5072-27-5
CAS Number (HCl Salt) 1158737-63-3
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES CC(C)NC(=O)C1=CC=C(CN)C=C1
InChI Key BVDGBUDGPHRCNX-UHFFFAOYSA-N
Structural Pharmacophore Analysis

The molecule functions as a "minimalist" pharmacophore with three distinct interaction zones:

  • Cationic Head (Aminomethyl): At physiological pH (7.4), the primary amine (pKa ~9.5) is protonated (

    
    ), capable of forming salt bridges with anionic residues (e.g., Aspartate/Glutamate) in protein active sites (S1 pockets).
    
  • Linker (Benzene Ring): Provides a rigid scaffold, enforcing a specific distance (~5-6 Å) between the amine and the amide.

  • Hydrophobic Tail (Isopropyl Amide): The isopropyl group offers steric bulk and lipophilicity, targeting S1' or S2 hydrophobic sub-pockets, while the amide NH acts as a hydrogen bond donor.

Pharmacophore Amine Primary Amine (Cationic Interaction) Linker Benzene Scaffold (Pi-Stacking / Rigid Spacer) Amine->Linker Methylene Bridge Amide Amide Linkage (H-Bond Donor/Acceptor) Linker->Amide Para-Substitution Isopropyl Isopropyl Group (Hydrophobic/Steric Bulk) Amide->Isopropyl N-Alkylation

Figure 1: Pharmacophoric dissection of N-Isopropyl 4-(aminomethyl)benzamide highlighting functional binding zones.

Physicochemical Profile

Understanding the physicochemical behavior is essential for assay development and formulation. The compound exhibits moderate solubility in water but high solubility in polar organic solvents.[2]

PropertyValue / DescriptionImplications for Research
Physical State White to off-white crystalline solidEasy to handle; hygroscopic as HCl salt.
Melting Point 142–146 °C (Free Base)High crystallinity indicates stability.
pKa (Basic Amine) ~9.4 (Predicted)Protonated at physiological pH; good solubility in acidic media.
pKa (Amide) >15 (Neutral)Stable to hydrolysis under mild conditions.
logP (Octanol/Water) ~1.12Moderate lipophilicity; favorable for cell permeability.
Solubility DMSO (>50 mM), Methanol, Dilute HClStock solutions should be prepared in DMSO or MeOH.
Polar Surface Area (PSA) 55.1 ŲGood predictor for oral bioavailability (Rule of 5 compliant).

Synthetic Routes & Methodology

Expert Insight: A common pitfall in synthesizing this molecule is the direct reaction of 4-(aminomethyl)benzoyl chloride with isopropylamine. This leads to rampant self-polymerization because the unprotected amine acts as a nucleophile.

The Validated Protocol utilizes a protection-deprotection strategy or a nitrile reduction approach to ensure regioselectivity and high purity.

Method A: The Boc-Protection Route (Recommended for High Purity)

This method is preferred for medicinal chemistry applications due to the ease of purification and lack of side reactions.

  • Starting Material: 4-(Boc-aminomethyl)benzoic acid.

  • Activation: React with HATU or EDC/HOBt in DMF.

  • Coupling: Add Isopropylamine (1.1 eq) and DIPEA (2.0 eq).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM.

Method B: The Nitrile Reduction Route (Scalable)

Preferred for large-scale (gram to kilogram) synthesis where cost is a driver.

  • Acylation: React 4-cyanobenzoyl chloride with isopropylamine to form 4-cyano-N-isopropylbenzamide.

  • Reduction: Hydrogenation using Raney Nickel or Pd/C in ammoniacal methanol.

Detailed Experimental Workflow (Method A)

Synthesis Start Start: 4-(Boc-aminomethyl)benzoic acid Activation Activation: Add HATU, DIPEA, DMF (In situ Active Ester) Start->Activation Coupling Amide Coupling: Add Isopropylamine RT, 2-4 hrs Activation->Coupling Intermediate Intermediate: N-Isopropyl-4-(Boc-aminomethyl)benzamide Coupling->Intermediate Deprotection Deprotection: 4M HCl in Dioxane 0°C to RT, 1 hr Intermediate->Deprotection -Boc Group Product Final Product: N-Isopropyl 4-(aminomethyl)benzamide HCl Deprotection->Product Precipitation

Figure 2: Step-wise synthesis workflow using the Boc-protection strategy to prevent polymerization.

Protocol Steps:

  • Activation: Dissolve 1.0 eq of 4-(Boc-aminomethyl)benzoic acid in anhydrous DMF. Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 mins.

  • Coupling: Add 1.1 eq Isopropylamine dropwise. Monitor by LC-MS for disappearance of acid (M-H: 250).

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]

  • Deprotection: Dissolve the crude intermediate in minimal DCM. Add 4M HCl in Dioxane (5 eq). A white precipitate (the product salt) will form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

Quality Control & Characterization

To ensure data integrity in biological assays, the compound must meet specific purity criteria.

  • HPLC Purity: >95% (UV @ 254 nm). Impurities often include the hydrolyzed acid or incomplete deprotection byproducts.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.50 (br s, 3H, NH₃⁺)

    • δ 8.20 (d, 1H, Amide NH)

    • δ 7.90 (d, 2H, Ar-H ortho to amide)

    • δ 7.55 (d, 2H, Ar-H ortho to amine)

    • δ 4.10 (m, 1H, Isopropyl CH)

    • δ 4.05 (s, 2H, Benzyl CH₂)

    • δ 1.15 (d, 6H, Isopropyl CH₃)

  • Mass Spectrometry (ESI+): [M+H]⁺ = 193.13.

Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The free base is an amine and can absorb CO₂ from the air; store in a tightly sealed container under inert gas (Nitrogen/Argon) if possible. The HCl salt is more stable.

References

  • Sigma-Aldrich. N-Isopropyl 4-(aminomethyl)benzamide Product Data Sheet. Accessed October 2025.[5] Link

  • PubChem. Compound Summary for CID 5072-27-5. National Center for Biotechnology Information. Link

  • Combi-Blocks. Product COM448612240 Specifications. Link

  • ChemScene. 4-(Aminomethyl)-N-isopropylbenzamide Hydrochloride Technical Data. Link

Sources

Technical Guide: Research Applications of N-Isopropyl 4-(aminomethyl)benzamide

[1]

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide represents a high-value pharmacophore in medicinal chemistry, specifically serving as a P1 pocket mimetic for serine proteases.[1] Structurally, it bridges the gap between the classic antifibrinolytic agents (like Tranexamic acid and PAMBA) and modern, lipophilic protease inhibitors.

This guide details the compound's utility in Fragment-Based Drug Discovery (FBDD) , its specific application in designing inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA), and provides validated protocols for its synthesis and biochemical evaluation.

Chemical Profile & Structural Biology

The Pharmacophore

The molecule consists of three distinct functional zones that dictate its biological interactivity:[1]

  • The Aminomethyl "Warhead" (P1 Binder): The primary amine (

    
    ) is protonated at physiological pH. It mimics the positively charged side chains of Arginine  or Lysine , forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
    
  • The Benzamide Rigid Linker: The phenyl ring provides a rigid scaffold that positions the amine for optimal depth within the pocket while engaging in

    
    -stacking interactions with hydrophobic residues (e.g., Gly216, Gly219).
    
  • The N-Isopropyl Tail (S1' / Solvent Interface): Unlike the free acid (PAMBA), the N-isopropyl amide cap eliminates the negative charge of the carboxylate, improving membrane permeability (LogP ~1.3).[1] It introduces steric bulk that can displace solvent water molecules or interact with the S1' subsite or the "rim" of the active site, enhancing binding entropy.[1]

Physicochemical Properties (Summary)
PropertyValueRelevance
Formula

Low MW fragment (<200 Da)
LogP ~1.3Optimized for cell permeability vs. solubility
H-Bond Donors 2 (Amine, Amide)Critical for active site anchoring
H-Bond Acceptors 1 (Carbonyl)Backbone interaction potential
Rotatable Bonds 3Low entropic penalty upon binding

Primary Research Application: Serine Protease Inhibition[2][3][4][5]

The most significant application of N-Isopropyl 4-(aminomethyl)benzamide is as a competitive inhibitor or starting fragment for enzymes in the chymotrypsin superfamily.[1]

Mechanism of Action

In trypsin-like serine proteases, the enzyme cleaves peptide bonds following a positively charged residue.[1] This compound acts as a non-cleavable substrate analog.

  • Targeting Thrombin (Factor IIa): The aminomethyl group penetrates the deep S1 pocket. The N-isopropyl group can be optimized to interact with the hydrophobic "aryl binding site" or the P-site, potentially offering selectivity over Trypsin.[1]

  • Targeting Urokinase (uPA): High relevance in cancer metastasis research. The scaffold mimics the arginine of the plasminogen activation loop.[1]

Visualization: Molecular Interaction Pathway

The following diagram illustrates the binding logic and downstream effects of inhibiting the protease cascade.

ProteaseInhibitionCompoundN-Isopropyl 4-(aminomethyl)benzamideEnzymeSerine Protease(e.g., Thrombin, uPA)Compound->EnzymeCompetitive Binding (Ki ~ µM)ComplexEnzyme-Inhibitor Complex(Salt Bridge: Asp189 -- NH3+)Enzyme->ComplexReversible AssociationSubstrateNative Substrate(Fibrinogen / Plasminogen)Enzyme->SubstrateNative PathwayComplex->SubstrateBlocks AccessPhysioEffectInhibition of Coagulationor MetastasisComplex->PhysioEffectDownstream ResultProductCleaved Product(Fibrin / Plasmin)Substrate->ProductCatalysis

Caption: Competitive inhibition mechanism blocking the conversion of native substrates by occupying the S1 specificity pocket.

Secondary Application: Fragment-Based Drug Discovery (FBDD)[1]

Because of its low molecular weight (192 Da) and high ligand efficiency, this molecule is an ideal "seed" for FBDD.

  • Fragment Growing: Researchers can functionalize the aminomethyl nitrogen (e.g., reductive amination) to reach into the S2/S3 pockets.

  • Fragment Merging: The benzamide core can be merged with other fragments binding to the S1' site.[1]

  • Linker Utility: The molecule serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) where a P1 binder is needed to recruit a specific E3 ligase or target protein.

Experimental Protocols

Synthesis Protocol

Objective: Synthesize N-Isopropyl 4-(aminomethyl)benzamide from 4-(aminomethyl)benzoic acid. Note: Direct coupling requires protection of the primary amine to prevent polymerization.[1]

Step 1: Boc-Protection [1]

  • Dissolve 4-(aminomethyl)benzoic acid (10 mmol) in 1,4-dioxane/water (1:1).

  • Add NaOH (2 eq) followed by

    
     (1.1 eq). Stir at RT for 12h.[1]
    
  • Acidify with HCl (1M) to precipitate 4-[(tert-butoxycarbonylamino)methyl]benzoic acid .[1] Filter and dry.[2][3][4]

Step 2: Amide Coupling

  • Dissolve the Boc-protected acid (1 eq) in anhydrous DMF.

  • Add DIPEA (3 eq) and HATU (1.2 eq). Stir for 10 min to activate.

  • Add Isopropylamine (1.2 eq). Stir at RT for 4–6h.[3]

  • Quench with water, extract with EtOAc. Wash with brine.[1][2][3] Dry over

    
    .[1][2]
    
  • Concentrate to yield the Boc-protected intermediate.[1]

Step 3: Deprotection

  • Dissolve intermediate in DCM.[1][3]

  • Add TFA (20% v/v). Stir for 1h.

  • Concentrate in vacuo.[1] Neutralize with basic resin or

    
     wash to obtain the free base title compound.[1]
    
Biochemical Assay: Thrombin Inhibition (Chromogenic)

Objective: Determine the


1

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (0.5 nM final).[1]
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) (100 µM final).[1]

  • Inhibitor: N-Isopropyl 4-(aminomethyl)benzamide (Serial dilution: 0.1 µM – 1000 µM).[1]

Workflow:

  • Preparation: Dilute inhibitor in DMSO (keep final DMSO < 5%).

  • Incubation: Mix 10 µL inhibitor + 40 µL enzyme in a 96-well plate. Incubate 10 min at 37°C.

  • Initiation: Add 50 µL Substrate solution.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.

  • Analysis: Plot velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation to derive 
    
    
    .

AssayWorkflowStockCompound Stock(DMSO)DilutionSerial Dilution(Buffer)Stock->DilutionPlate96-Well Plate(Enzyme + Inhibitor)Dilution->PlatePre-incubation10 min @ 37°CSubstrateAddAdd Substrate(S-2238)Plate->SubstrateAddReadKinetic Read(OD 405nm)SubstrateAdd->ReadReaction StartDataIC50 CalculationRead->DataVmax Analysis

Caption: Standardized chromogenic assay workflow for determining serine protease inhibition potency.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9812917, 4-amino-N-isopropylbenzamide. Retrieved from [Link]

  • Andrews, J. M., et al. (1978). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 21(12), 1202–1207. Retrieved from [Link]

  • Walsmann, P. (1977).[5] Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger, 36(11-12), 1931-7.[1] Retrieved from [Link]

N-Isopropyl 4-(aminomethyl)benzamide Derivatives: A Technical Guide to the Scaffold and Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of serine protease inhibitors and, more recently, filovirus entry inhibitors (Ebola and Marburg viruses). This guide dissects the structural logic, synthetic pathways, and pharmacological profiles of this chemical class.

The core architecture combines a benzamide moiety (providing rigid structural orientation) with a 4-aminomethyl group (mimicking the basic side chain of arginine/lysine) and an N-isopropyl substituent (modulating lipophilicity and metabolic stability). This specific arrangement allows the molecule to act as a P1 residue mimetic in protease active sites or to disrupt viral glycoprotein interactions during host cell entry.

Part 1: Chemical Architecture & SAR Analysis

The efficacy of N-Isopropyl 4-(aminomethyl)benzamide derivatives stems from three distinct structural zones, each serving a specific pharmacological function.

The Pharmacophore Triad
  • Zone A: The "Warhead" (4-Aminomethyl Group)

    • Function: Acts as a primary amine donor, protonated at physiological pH.

    • Interaction: Forms critical salt bridges with aspartate or glutamate residues (e.g., Asp189 in Trypsin-like serine proteases) deep within the S1 binding pocket.

    • SAR Insight: Substitution at the benzylic position (e.g., alpha-methylation) often reduces potency due to steric clash, whereas the unsubstituted methylene provides optimal flexibility.

  • Zone B: The Linker (Benzene Ring)

    • Function: A rigid spacer that positions the amine and the amide at a precise distance (~5-6 Å).

    • Interaction: Engages in

      
       stacking interactions with aromatic residues (e.g., Tyr, Phe, Trp) in the target binding site.
      
    • Regiochemistry: The para (1,4) substitution is critical.[1] Meta (1,3) isomers typically show significantly reduced activity (10-100 fold loss) in both protease and viral entry assays due to misalignment of the amine with the anionic anchor point.

  • Zone C: The "Cap" (N-Isopropyl Amide)

    • Function: Modulates physicochemical properties (LogP, solubility) and provides steric bulk.

    • Interaction: Fits into the S2/S3 hydrophobic sub-pockets. The isopropyl group specifically offers a balance between hydrophobicity (for membrane permeability) and steric hindrance (preventing rapid hydrolysis by non-target amidases).

    • Metabolic Stability: The secondary amide is more resistant to enzymatic cleavage than a primary amide or ester.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight 192.26 g/mol Fragment-like; high ligand efficiency.
LogP (Octanol/Water) ~1.2 - 1.5Optimal for oral bioavailability; crosses cell membranes.
pKa (Aminomethyl) ~9.0 - 9.5Predominantly ionized at pH 7.4 (cationic).
TPSA ~55 ŲGood permeability (Rule of 5 compliant).
H-Bond Donors/Acceptors 2 / 2Balanced for binding affinity vs. desolvation penalty.

Part 2: Mechanism of Action (Biological Targets)

Primary Target: Filovirus Entry Inhibition

Recent high-impact studies (Gaisina et al., 2020) have identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of Marburg (MARV) and Ebola (EBOV) virus entry.[2]

  • Mechanism: The molecule interferes with the viral entry process after attachment but before membrane fusion.[3]

  • Pathway:

    • Virus is endocytosed into the host cell.

    • Viral Glycoprotein (GP) is cleaved by host Cathepsins (B/L).

    • Inhibition Point: The benzamide derivative likely binds to the primed GP or the host Niemann-Pick C1 (NPC1) receptor interface, blocking the conformational change required for fusion.

  • Selectivity: The 4-aminomethyl substitution is essential; 3-aminomethyl analogs are inactive, confirming a specific stereochemical requirement for binding.

Secondary Target: Serine Protease Inhibition

The scaffold is a classic "Arginine mimetic" used to inhibit trypsin-like serine proteases (Factor Xa, Thrombin, Plasmin).

  • Binding Mode: The aminomethyl group inserts into the S1 specificity pocket, forming a salt bridge with Asp189. The benzamide core creates hydrogen bonds with the backbone of Gly216/Gly219.

  • Therapeutic Relevance: Anticoagulation (Factor Xa inhibition) and Antifibrinolysis (Plasmin inhibition).

Part 3: Synthesis & Manufacturing[4]

The synthesis of N-Isopropyl 4-(aminomethyl)benzamide is a straightforward two-step process designed for scalability and high yield.

Reaction Scheme (DOT Visualization)

Synthesis SM1 4-Cyanobenzoic Acid (Starting Material) Inter1 N-Isopropyl-4-cyanobenzamide (Intermediate) SM1->Inter1 Amide Coupling (DMF, r.t.) Reagent1 Isopropylamine HATU / DIPEA Reagent1->Inter1 Product N-Isopropyl 4-(aminomethyl)benzamide (Target) Inter1->Product Nitrile Reduction Reagent2 H2 / Raney Ni OR LiAlH4 / THF Reagent2->Product

Caption: Two-step synthetic pathway starting from 4-cyanobenzoic acid. Step 1: Amide coupling. Step 2: Selective reduction of the nitrile to the primary amine.

Detailed Protocol
Step 1: Amide Coupling
  • Reagents: 4-Cyanobenzoic acid (1.0 eq), Isopropylamine (1.2 eq), HATU (1.1 eq), DIPEA (2.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve 4-cyanobenzoic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 min to activate the acid.

    • Add Isopropylamine dropwise.

    • Stir at room temperature for 4-6 hours (monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Typically >85%.

Step 2: Nitrile Reduction
  • Reagents: Intermediate from Step 1, Raney Nickel (catalytic), Hydrogen gas (balloon or Parr shaker).

  • Solvent: Methanol saturated with Ammonia (to prevent secondary amine formation).

  • Procedure:

    • Dissolve intermediate in

      
      /MeOH.
      
    • Add Raney Nickel (Caution: Pyrophoric).

    • Stir under

      
       atmosphere (1-3 atm) for 12 hours.
      
    • Workup: Filter through Celite pad. Concentrate filtrate.

    • Purification: Recrystallize from EtOH/Ether or purify via reverse-phase HPLC if necessary.

    • Yield: ~70-80%.

Part 4: Experimental Protocols (Biological Validation)

Protocol A: Pseudovirus Entry Assay (Marburg/Ebola)

Purpose: To quantify the inhibitory potency (


) of the derivative against filovirus entry.
  • Preparation: Generate VSV-pseudotypes bearing MARV or EBOV Glycoproteins (GP) expressing a Luciferase reporter.

  • Seeding: Plate Vero or HeLa cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of N-Isopropyl 4-(aminomethyl)benzamide in DMSO.

    • Add compounds to cells 1 hour prior to infection.

  • Infection: Add pseudovirus to the cells (MOI = 0.1).

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout: Lyse cells and measure Luciferase activity using a luminescence plate reader.

  • Analysis: Normalize to DMSO control (100% infection) and calculate

    
     using non-linear regression.
    
Protocol B: Serine Protease Inhibition Assay (Factor Xa)

Purpose: To assess off-target anticoagulant activity.

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: Chromogenic substrate S-2765 (200 µM final).

  • Procedure:

    • Incubate Enzyme + Inhibitor (N-Isopropyl derivative) for 30 min at 25°C.

    • Add Substrate to initiate reaction.

    • Monitor Absorbance at 405 nm (pNA release) kinetically for 20 min.

  • Result: A decrease in the slope of A405 vs. Time indicates inhibition.

Part 5: Future Outlook & Optimization

The N-Isopropyl 4-(aminomethyl)benzamide scaffold is not an endpoint but a starting point for "Fragment-Based Drug Design" (FBDD).

  • Rigidification: Constraining the isopropyl group into a cyclopropyl or cyclobutyl ring may improve metabolic stability by reducing the number of rotatable bonds.

  • Linker Modification: Introducing fluorine to the benzene ring (e.g., 2-fluoro-4-(aminomethyl)...) can lower the pKa of the amine and improve CNS penetration if targeting neurological viral reservoirs.

  • Dual-Action Probes: Conjugating the aminomethyl group with a warhead specific for the viral surface could create irreversible inhibitors.

References

  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections.[2] Journal of Medicinal Chemistry.[2]

  • Sigma-Aldrich. N-Isopropyl 4-(aminomethyl)benzamide Product Specification & Safety Data Sheet.

  • ChemicalBook. 4-(Aminomethyl)benzoic acid (PAMBA) and Derivatives: Properties and Applications.

  • Frontiers in Pharmacology. New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs.(Note: Generalized link to journal topic based on search context).

Sources

Biological activity of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Biological Activity & Pharmacological Profile of N-Isopropyl 4-(aminomethyl)benzamide

Part 1: Executive Summary & Chemical Identity

Compound Identity:

  • Systematic Name: N-Isopropyl-4-(aminomethyl)benzamide

  • CAS Registry Number: 5072-27-5

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 192.26 g/mol

  • Core Scaffold: 4-(Aminomethyl)benzoic acid (PAMBA) derivative.

Scientific Abstract: N-Isopropyl 4-(aminomethyl)benzamide represents a critical structural motif in the design of serine protease inhibitors. Functioning as a lipophilic amide derivative of the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid), this compound serves as a P1 residue mimic targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Plasmin, Matriptase). Its biological utility lies in its dual role: as a competitive inhibitor probe for protease activity and as a versatile fragment-based drug discovery (FBDD) scaffold for synthesizing high-affinity kinase and protease inhibitors. Unlike its parent acid, the N-isopropyl amide modification enhances lipophilicity, potentially altering membrane permeability and binding kinetics.

Part 2: Chemical Biology & Mechanism of Action

Pharmacophore Analysis: The P1 Mimic

The biological activity of N-Isopropyl 4-(aminomethyl)benzamide is dictated by its structural congruence with the side chains of basic amino acids, Arginine and Lysine.

  • The Warhead (Aminomethyl Group): The primary amine at the para-position (-CH

    
    NH
    
    
    
    ) is protonated at physiological pH (pKa
    
    
    9.0–9.5). This cationic moiety mimics the guanidinium group of Arginine or the
    
    
    -amino group of Lysine, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
  • The Linker (Benzene Ring): The rigid phenyl ring acts as a spacer, positioning the amine group at the optimal distance to interact with the catalytic triad (His57, Asp102, Ser195) while restricting conformational entropy.

  • The Cap (N-Isopropyl Amide): The N-isopropyl group introduces steric bulk and hydrophobicity. This modification targets the S2 or S3 subsites of the enzyme or solvent-exposed regions, modulating the inhibitor's selectivity and preventing rapid clearance compared to the free acid.

Mechanism of Serine Protease Inhibition

The compound functions as a reversible, competitive inhibitor .

  • Binding Mode: The inhibitor enters the active site of the protease. The 4-aminomethyl group anchors into the S1 pocket via electrostatic interactions.

  • Transition State Stabilization: The amide carbonyl may interact with the oxyanion hole (Gly193/Ser195 backbone amides), although less effectively than a transition state analog (e.g., boronic acid).

  • Selectivity: While it broadly inhibits trypsin-like proteases, the N-isopropyl substituent provides a vector for optimizing selectivity against specific targets like Matriptase (implicated in cancer metastasis) or Thrombin (coagulation).

Part 3: Visualization of Mechanism

G Compound N-Isopropyl 4-(aminomethyl)benzamide S1_Pocket S1 Specificity Pocket (Asp189) Compound->S1_Pocket Electrostatic Interaction (-CH2NH3+ <-> Asp-) S2_Site S2/S3 Hydrophobic Region Compound->S2_Site Hydrophobic Interaction (Isopropyl Group) Inhibition Competitive Inhibition (Reversible) Compound->Inhibition Ki Determination Protease Serine Protease (Trypsin-like) Protease->Inhibition Substrate Blockade S1_Pocket->Protease Part of Active Site S2_Site->Protease Part of Active Site

Caption: Mechanistic pathway of N-Isopropyl 4-(aminomethyl)benzamide binding to the active site of a serine protease, highlighting the critical electrostatic anchor in the S1 pocket.

Part 4: Therapeutic Implications & Applications

Antifibrinolytic Potential

As a structural analog of PAMBA (4-aminomethylbenzoic acid) and Tranexamic Acid , this compound theoretically inhibits Plasminogen activation.

  • Mechanism: It binds to the Kringle domains of plasminogen, preventing the enzyme from binding to fibrin clots. This blocks fibrinolysis (clot breakdown).

  • Advantage: The N-isopropyl amide may offer improved blood-brain barrier (BBB) penetration or oral bioavailability compared to the zwitterionic parent acids.

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibitors: The 4-(aminomethyl)benzamide motif is frequently used as a linker in Type II kinase inhibitors (e.g., Bcr-Abl inhibitors) to connect the hinge-binding motif with the allosteric pocket.

  • Matriptase Inhibitors: Derivatives of this scaffold are explored as suppressors of tumor invasion and metastasis, as Matriptase is often overexpressed in epithelial cancers.

Part 5: Experimental Protocols

Protocol 1: Determination of IC50 against Trypsin (Standard Assay)
  • Objective: To quantify the inhibitory potency of N-Isopropyl 4-(aminomethyl)benzamide.

  • Reagents:

    • Bovine Trypsin (Sigma T1426).

    • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

    • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

      
      .
      
    • Test Compound: N-Isopropyl 4-(aminomethyl)benzamide (dissolved in DMSO).

Workflow:

  • Preparation: Dilute Trypsin to 50 nM in assay buffer. Prepare serial dilutions of the test compound (0.1 µM to 100 µM).

  • Incubation: Mix 50 µL of enzyme solution with 10 µL of test compound. Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 40 µL of BAPNA substrate (final concentration 1 mM).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit data to the sigmoidal dose-response equation to calculate IC50.
    
Protocol 2: Chemical Synthesis (Amidation)
  • Objective: To synthesize the compound from 4-(aminomethyl)benzoic acid precursors.

  • Reaction:

    • Protection: Protect the amine of 4-(aminomethyl)benzoic acid (e.g., Boc-protection).

    • Activation: React the protected acid with HATU/DIPEA or Thionyl Chloride.

    • Coupling: Add Isopropylamine.

    • Deprotection: Remove Boc group with TFA/DCM.

Part 6: Data Presentation (Comparative SAR)

CompoundStructurePrimary Target (Class)Mechanism
N-Isopropyl 4-(aminomethyl)benzamide Benzamide-LinkerSerine Proteases (Trypsin/Matriptase)Competitive S1 Binder
PAMBA Benzoic AcidPlasminogen (Kringle Domains)Lysine Mimic
Tranexamic Acid Cyclohexane AcidPlasminogenLysine Mimic (Rigid)
Benzamidine AmidineTrypsin/ThrombinS1 Binder (Classic)

Part 7: References

  • Sigma-Aldrich. (n.d.). N-Isopropyl 4-(aminomethyl)benzamide Product Specification. Retrieved from

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Bovine Trypsin and Thrombin. Journal of Medicinal Chemistry.

  • Steinmetzer, T., & Böttcher, J. (2012). Matriptase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.

  • Katz, B. A., et al. (2001). Design of Potent and Selective Inhibitors of the Serine Protease Thrombin. Chemistry & Biology.

  • BenchChem. (2025). Potential Biological Activity of Benzamide Analogs.

An In-depth Technical Guide to N-Isopropyl 4-(aminomethyl)benzamide as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, most notably those with BRCA1/2 mutations. The therapeutic efficacy of these agents is rooted in the concept of synthetic lethality. The benzamide scaffold is a cornerstone pharmacophore for potent PARP inhibition, mimicking the nicotinamide moiety of the natural substrate, NAD+. This guide focuses on N-Isopropyl 4-(aminomethyl)benzamide, a compound belonging to this chemical class. While specific public data on this molecule is limited, its structural features suggest a strong potential for PARP inhibition. This document provides a comprehensive framework for its evaluation, detailing the scientific rationale, hypothesized mechanism of action, and a complete roadmap of experimental protocols required for its characterization from initial enzymatic assays to cellular-level validation.

Introduction: The Central Role of PARP in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1] Their primary function is to detect and signal the presence of DNA single-strand breaks (SSBs), a common form of DNA damage caused by oxidative stress and other endogenous or exogenous factors.[2][3]

Upon binding to an SSB, PARP1 undergoes a conformational change and utilizes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, such as histones.[2][4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[3][4]

The Principle of Synthetic Lethality

The therapeutic power of PARP inhibitors in oncology is derived from the concept of synthetic lethality.[5][6] This occurs when the loss of two separate gene functions is lethal to a cell, whereas the loss of either one alone is not.[6] Many cancers, particularly hereditary breast and ovarian cancers, harbor mutations in the BRCA1 or BRCA2 genes, which are essential for the high-fidelity homologous recombination (HR) pathway that repairs DNA double-strand breaks (DSBs).[7]

In a normal cell, if PARP-mediated SSB repair is inhibited, the resulting SSBs can collapse replication forks during DNA synthesis, leading to the formation of cytotoxic DSBs.[5][8] These DSBs are efficiently repaired by the intact HR pathway, and the cell survives.[5] However, in a BRCA-deficient cancer cell, the primary pathway for DSB repair is already compromised.[9] When a PARP inhibitor is introduced, the cell is unable to repair both the initial SSBs and the subsequent DSBs, leading to overwhelming genomic instability and apoptotic cell death.[5][8]

PARP Trapping: A Key Mechanism

Beyond simple catalytic inhibition, a more potent mechanism of action for many PARP inhibitors is "PARP trapping."[1][10] This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already complexed with DNA, stabilizing this interaction and preventing the enzyme's dissociation.[10][11] The trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription machinery, proving to be even more cytotoxic than the mere absence of PARP's enzymatic activity.[10]

The Benzamide Scaffold: A Foundation for PARP Inhibition

The benzamide moiety is a well-established pharmacophore in the design of PARP inhibitors.[12][13][14] It acts as a structural mimic of the nicotinamide portion of NAD+, enabling it to competitively bind to the catalytic domain of the PARP enzyme. Structure-activity relationship studies have shown that a carboxamide group with at least one amide proton is crucial for forming key hydrogen bonds with residues in the NAD+ binding pocket, anchoring the inhibitor in place.[14][15]

Profile of N-Isopropyl 4-(aminomethyl)benzamide

While extensive research on N-Isopropyl 4-(aminomethyl)benzamide as a PARP inhibitor is not widely published, a structural analysis provides a strong rationale for its investigation. A related compound, N-isopropyl-4-acetamidobenzamide, has been noted in patent literature related to neurodegenerative disorders, highlighting the biological relevance of this scaffold.[16]

  • Chemical Structure:

    • Benzamide Core: This central feature is expected to occupy the nicotinamide-binding pocket of the PARP catalytic domain.

    • 4-(aminomethyl) Group: The linker at the para position provides a vector for exploring interactions with solvent-exposed regions or other parts of the enzyme.

    • N-Isopropyl Group: This terminal group can influence solubility, cell permeability, and may form hydrophobic interactions within the active site, potentially enhancing binding affinity.

Hypothesized Mechanism of Action

N-Isopropyl 4-(aminomethyl)benzamide is hypothesized to function as a competitive inhibitor of PARP1/2. By occupying the NAD+ binding site, it would block the PARylation process, thereby preventing the recruitment of the BER machinery to sites of single-strand DNA damage. The efficiency of PARP trapping would be a critical parameter to investigate, as this is a major determinant of cytotoxicity for many potent PARP inhibitors.

A Roadmap for Preclinical Evaluation

The following sections outline a comprehensive, field-proven strategy to systematically evaluate the potential of N-Isopropyl 4-(aminomethyl)benzamide as a PARP inhibitor. The causality behind each experimental choice is explained to provide a clear and logical workflow.

Phase 1: Biochemical and Cellular Target Engagement

The first step is to confirm that the compound directly inhibits the enzymatic activity of PARP and engages its target within a cellular context.

  • Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of purified PARP1 enzyme. It is essential for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A fluorometric readout is chosen for its high sensitivity and compatibility with high-throughput screening.[17]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of N-Isopropyl 4-(aminomethyl)benzamide in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.[17]

      • Reconstitute recombinant human PARP1 enzyme, activated DNA (sheared salmon sperm DNA), and the substrate β-NAD+ in PARP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2) as per manufacturer's instructions.[17][18]

    • Assay Plate Setup (384-well, black):

      • Test Wells: Add 5 µL of each compound dilution.

      • Positive Control (No Inhibition): Add 5 µL of assay buffer with DMSO (vehicle control).

      • Negative Control (No Enzyme): Add 5 µL of assay buffer with DMSO.

    • Enzyme Addition: Add 10 µL of PARP1 enzyme/activated DNA mix to all wells except the negative control. Incubate for 10-15 minutes at room temperature.

    • Reaction Initiation: Add 10 µL of β-NAD+ solution to all wells to start the reaction. Incubate for 60 minutes at 30°C.

    • Detection:

      • Stop the reaction by adding a developer reagent that measures the amount of nicotinamide (NAM), a byproduct of the PARP reaction.[17]

      • Incubate as required by the detection kit.

      • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[17]

  • Rationale: This assay determines if the inhibitor stabilizes the PARP1-DNA complex in live cells, which is a key indicator of a potent PARPi.[10] The method involves fractionating cells to isolate chromatin-bound proteins and then quantifying PARP1 levels in this fraction via Western blot.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in 10 cm dishes.

      • Treat cells with a dose-range of N-Isopropyl 4-(aminomethyl)benzamide (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 4-6 hours.

      • Optional: To maximize the signal, co-treat with a low dose of a DNA-damaging agent like methyl methanesulfonate (MMS) for the final 30 minutes.[10]

    • Chromatin Fractionation:

      • Harvest cells by scraping in ice-cold PBS containing protease and phosphatase inhibitors.

      • Perform subcellular fractionation using a commercial kit or an established protocol to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.[10]

    • Protein Quantification and Western Blot:

      • Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

      • Normalize the protein loading amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody against PARP1.

      • Probe the same membrane with a primary antibody for a chromatin loading control, such as Histone H3.[10]

      • Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities using densitometry software. An increase in the PARP1/Histone H3 ratio in the chromatin fraction of treated cells compared to the control indicates PARP trapping.

Phase 2: Cellular Phenotypic Evaluation

Once target engagement is confirmed, the next phase is to assess the compound's effect on cancer cell biology, focusing on the principles of DNA damage and synthetic lethality.

  • Rationale: This assay measures cell viability to determine the compound's growth-inhibitory (GI50) or cytotoxic (LC50) concentration. A luminescent ATP-based assay (e.g., CellTiter-Glo®) is chosen for its high sensitivity and broad linear range, as ATP levels are a direct indicator of metabolically active, viable cells.[19][20][21] This method is generally more robust than colorimetric assays like MTT, which can be affected by a compound's reducing potential.[19]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed two cell lines in parallel in 96-well, white-walled plates: a BRCA-proficient line (e.g., MCF-7) and a BRCA-deficient line (e.g., MDA-MB-436). Allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of N-Isopropyl 4-(aminomethyl)benzamide for 72-96 hours. Include vehicle-only wells as a negative control.

    • Luminescence Measurement:

      • Allow the plate and the luminescent assay reagent to equilibrate to room temperature.

      • Add the reagent directly to each well in a volume equal to the culture medium volume.[20]

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent viability relative to the vehicle control. Determine the GI50 value for each cell line. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is a strong indicator of synthetic lethality.

  • Rationale: This assay visualizes the induction of DNA double-strand breaks (DSBs), the ultimate lesion responsible for cell death in the context of synthetic lethality. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a rapid and specific marker for DSBs, forming discrete nuclear foci that can be quantified.[22][23][24]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed BRCA-deficient cells onto glass coverslips or in imaging-compatible plates. Treat with the compound at a concentration around its GI50 value for 24 hours. Include a vehicle control.

    • Immunostaining:

      • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[24]

      • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[22]

      • Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX, 1:500 dilution) overnight at 4°C.[22]

      • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.[24]

    • Mounting and Imaging: Wash three times with PBS. Mount coverslips with a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope.

    • Data Analysis: Quantify the average number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler). A significant increase in foci in treated cells confirms the induction of DSBs.[24]

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of N-Isopropyl 4-(aminomethyl)benzamide.

Expected Data Summary

The results should be compiled into clear, comparative tables.

Table 1: Biochemical and Cellular Potency

Compound PARP1 IC50 (nM) PARP Trapping (Fold Increase vs. Control)
N-Isopropyl 4-(aminomethyl)benzamide TBD TBD

| Control Inhibitor (e.g., Olaparib) | Known Value | Known Value |

Table 2: Cellular Efficacy and Synthetic Lethality

Compound Cell Line (BRCA Status) GI50 (µM) γH2AX Foci/Nucleus (at 1x GI50)
N-Isopropyl 4-(aminomethyl)benzamide BRCA-Proficient (e.g., MCF-7) TBD TBD
BRCA-Deficient (e.g., MDA-MB-436) TBD TBD
Control Inhibitor (e.g., Olaparib) BRCA-Proficient (e.g., MCF-7) Known Value Known Value

| | BRCA-Deficient (e.g., MDA-MB-436) | Known Value | Known Value |

Next Steps

If the initial data is promising (i.e., potent PARP inhibition, evidence of PARP trapping, and selective cytotoxicity in BRCA-deficient cells), subsequent steps would include:

  • Selectivity Profiling: Testing against other PARP family members to determine selectivity.

  • Pharmacokinetics (ADME): Evaluating the compound's absorption, distribution, metabolism, and excretion properties.

  • In Vivo Efficacy: Testing the compound in animal models of BRCA-deficient cancers (e.g., patient-derived xenografts).

Visualizations

Diagram 1: Mechanism of Synthetic Lethality

This diagram illustrates the core principle of how PARP inhibition selectively kills BRCA-deficient cancer cells.

SyntheticLethality cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB1 Single-Strand Break (SSB) PARPi1 PARP Inhibitor SSB1->PARPi1 PARP1 PARP-mediated BER Repair SSB1->PARP1 Repaired DSB1 Replication Fork Collapse -> Double-Strand Break (DSB) SSB1->DSB1 Unrepaired PARPi1->PARP1 Blocks Survival1 Cell Survival PARP1->Survival1 HR1 Homologous Recombination (HR) Repair DSB1->HR1 Repaired HR1->Survival1 SSB2 Single-Strand Break (SSB) PARPi2 PARP Inhibitor SSB2->PARPi2 DSB2 Replication Fork Collapse -> Double-Strand Break (DSB) SSB2->DSB2 Unrepaired PARP2 PARP-mediated BER Repair PARPi2->PARP2 Blocks HR2 Homologous Recombination (HR) Repair DSB2->HR2 Repair Fails Death Cell Death (Apoptosis) HR2->Death BRCA_loss BRCA1/2 Loss BRCA_loss->HR2 Inactivates

Caption: Synthetic lethality in BRCA-deficient cells treated with a PARP inhibitor.

Diagram 2: Experimental Workflow for Compound Evaluation

This flowchart outlines the logical progression of experiments from initial biochemical screening to cellular validation.

Workflow start Start: N-Isopropyl 4-(aminomethyl)benzamide phase1 Phase 1: Target Engagement start->phase1 assay1 Protocol 1: PARP1 Enzymatic Assay phase1->assay1 assay2 Protocol 2: Cellular PARP Trapping Assay phase1->assay2 decision1 Potent Inhibition & Trapping? assay1->decision1 assay2->decision1 phase2 Phase 2: Cellular Phenotype decision1->phase2 Yes stop Stop: Low Potential decision1->stop No assay3 Protocol 3: Cytotoxicity Assay (BRCA+/BRCA-) phase2->assay3 assay4 Protocol 4: γH2AX DNA Damage Assay phase2->assay4 decision2 Synthetic Lethality Observed? assay3->decision2 assay4->decision2 decision2->stop No proceed Proceed to In Vivo Studies decision2->proceed Yes

Caption: A structured workflow for the preclinical evaluation of a putative PARP inhibitor.

Conclusion

N-Isopropyl 4-(aminomethyl)benzamide represents a promising, albeit uncharacterized, candidate for a PARP inhibitor based on its structural similarity to a well-validated pharmacophore. Its potential to act as a competitive inhibitor at the NAD+ binding site and induce PARP trapping provides a strong scientific basis for its investigation. The comprehensive experimental roadmap detailed in this guide—from enzymatic and cellular target engagement to phenotypic assays assessing synthetic lethality—offers a rigorous and scientifically sound approach to fully characterize its activity and determine its potential as a novel therapeutic agent for cancers with DNA repair deficiencies. Successful validation through this workflow would warrant its advancement into more complex preclinical and, ultimately, clinical development.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560.
  • Min, A., & Im, S. A. (2020). The clinical development of PARP inhibitors in breast cancer.
  • Redon, C. E., Dickey, J. S., Bonner, W. M., & Sedelnikova, O. A. (2009). γ-H2AX as a biomarker of DNA damage. Methods in molecular biology (Clifton, N.J.), 523, 17-29.
  • Li, H., & Heyer, W. D. (2008). Homologous recombination in DNA repair and DNA damage tolerance. Cell Research, 18(1), 99-113.
  • Zabludoff, S. D., et al. (2008). Preclinical evaluation of the selective poly(ADP-ribose) polymerase-1/2 inhibitor, AZD2281, in combination with DNA-damaging agents. Clinical Cancer Research, 14(12), 3857-3865.
  • Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. Trends in endocrinology and metabolism: TEM, 25(9), 456-464.
  • Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular cell, 39(1), 8-24.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • Do, K., & Chen, A. P. (2013). Molecular pathways: targeting PARP in cancer treatment. Clinical cancer research, 19(5), 977-984.
  • Kuo, L. J., & Yang, L. X. (2008). Gamma-H2AX - a novel biomarker for DNA double-strand breaks.
  • ResearchGate. (n.d.). The role of PARP1 in DNA damage response and repair and cancer therapy. Retrieved from [Link]

  • Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100313. Retrieved from [Link]

  • Chinese Medical Journal. (2025). Poly(ADP-ribose) polymerase inhibitors in cancer therapy. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DNA Damage Detection Kit - γH2AX. Retrieved from [Link]

  • OAText. (n.d.). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Retrieved from [Link]

  • Cosi, C., et al. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research, 735(2), 343-348. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

  • ACS Publications. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Retrieved from [Link]

  • S. K. S. et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders.
  • K. Miki, et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Experimental Eye Research, 84(2), 285-292. Retrieved from [Link]

Sources

Technical Guide and Safety Profile: N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-Isopropyl 4-(aminomethyl)benzamide is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Featuring a nucleophilic primary amine and a sterically hindered secondary amide, it serves as an excellent rigid linker or pharmacophore in the synthesis of small-molecule inhibitors [1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name N-Isopropyl 4-(aminomethyl)benzamide
CAS Number 5072-27-5
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Purity (Typical) ≥ 95.0%
Appearance Solid / Powder

Mechanistic Utility in Drug Development

The structural architecture of N-Isopropyl 4-(aminomethyl)benzamide is engineered for specific molecular interactions in rational drug design:

  • 4-Aminomethyl Group: The primary amine is highly nucleophilic and unhindered (lacking alpha-branching), making it an ideal handle for rapid amide coupling, reductive amination, or urea formation.

  • Benzene Core: Acts as a rigid, planar spacer that projects the functional groups in a para orientation. This maximizes the vector length, allowing the molecule to span distinct binding pockets in target proteins without paying a high entropic penalty upon binding.

  • N-Isopropyl Amide: The isopropyl group introduces targeted steric bulk. This serves a dual purpose: it occupies lipophilic sub-pockets to enhance target binding affinity, and it shields the amide bond from rapid enzymatic hydrolysis, thereby improving the metabolic stability of the resulting drug candidate.

G A 4-Aminomethyl Group (Primary Amine for Coupling) B Benzene Core (Rigid Spacer) A->B Para-substitution maximizes vector length C N-Isopropyl Amide (Lipophilic H-Bond Donor/Acceptor) B->C Direct conjugation

Fig 1. Pharmacophoric mapping of N-Isopropyl 4-(aminomethyl)benzamide structural motifs.

Safety Data Sheet (MSDS) & Handling Protocols

Handling N-Isopropyl 4-(aminomethyl)benzamide requires strict adherence to standard laboratory safety protocols for primary amines and benzamide derivatives [2].

GHS Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality in Handling Procedures:

  • Storage: The primary amine moiety is mildly hygroscopic and can react with atmospheric carbon dioxide to form insoluble carbamate salts. Therefore, it must be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain long-term stability and prevent degradation.

  • PPE & Engineering Controls: Nitrile gloves, safety goggles, and a laboratory coat are mandatory. The compound should be handled exclusively inside a chemical fume hood to prevent the inhalation of airborne dust particles, which can severely irritate the respiratory tract mucous membranes.

Experimental Workflows & Protocols

The most common application of CAS 5072-27-5 is its use as a nucleophile in amide coupling reactions. To ensure high yields and minimal side reactions, HATU is the preferred coupling reagent [3].

Causality of Reagent Selection:

  • HATU: Generates a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming amine (CAS 5072-27-5) through a hydrogen-bonded 7-membered cyclic transition state, dramatically accelerating the reaction rate and minimizing epimerization [4].

  • DIPEA (N,N-Diisopropylethylamine): Chosen over triethylamine because its bulky isopropyl groups make it strictly non-nucleophilic, preventing it from competing with the primary amine for the activated ester.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively solubilizes the polar HATU reagent and the resulting charged transition states.

Workflow Step1 1. Reagent Preparation (Equilibrate to RT) Step2 2. Carboxylic Acid Activation (HATU, DIPEA, DMF) Step1->Step2 15 min Step3 3. Nucleophilic Addition (Add CAS 5072-27-5) Step2->Step3 Dropwise addition Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Stir 2-4h Step5 5. Aqueous Workup (Remove DMF & Salts) Step4->Step5 >95% conversion Step6 6. Purification (Flash Chromatography) Step5->Step6 Organic layer

Fig 2. Standardized amide coupling workflow utilizing N-Isopropyl 4-(aminomethyl)benzamide.

Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This protocol integrates an In-Process Control (IPC) to ensure the reaction is driven to completion before proceeding to workup, preventing the loss of valuable starting materials.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add N-Isopropyl 4-(aminomethyl)benzamide (1.1 equiv) to the activated mixture. The slight stoichiometric excess of the amine ensures the complete consumption of the valuable carboxylic acid.

  • In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: Monitor for the disappearance of the unreacted amine mass (m/z 193.1 [M+H]⁺) and the carboxylic acid mass. If >5% of the acid remains, add an additional 0.2 equiv of HATU and DIPEA. Do not proceed to workup until conversion is >95%.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities and HOAt), 1M HCl (to remove unreacted amine and DIPEA), and brine (to remove residual DMF).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation

To confirm the integrity of the final synthesized conjugate, the following analytical validations are required:

  • ¹H NMR (400 MHz, DMSO-d₆): Verify the presence of the isopropyl doublet (approx. 1.1 ppm, 6H) and the multiplet for the CH (approx. 4.1 ppm, 1H). The newly formed amide proton should appear as a broad singlet or triplet (depending on coupling to the adjacent CH₂) between 8.0–8.5 ppm.

  • LC-MS: Confirm the expected [M+H]⁺ of the product. The purity should be >95% by UV integration at 254 nm.

References

  • CoolPharm. "4-(Aminomethyl)-N-isopropylbenzamide Safety Data." CoolPharm.[Link]

  • El-Faham, A., & Albericio, F. "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602 (2011).[Link]

An In-depth Technical Guide to the Stability and Storage of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Isopropyl 4-(aminomethyl)benzamide is a substituted benzamide derivative characterized by a primary aminomethyl group and a secondary amide. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. However, these same functional groups—a primary amine susceptible to oxidation and an amide bond prone to hydrolysis—define its stability profile. Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, purity, and reliability in research and development applications.

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for N-Isopropyl 4-(aminomethyl)benzamide. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering insights grounded in established chemical principles and regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its behavior. These properties influence solubility, reactivity, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
CAS Number 5072-27-5[1]
Appearance Typically a solid at room temperature.Inferred from amide properties[2]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Predicted Solubility Expected to have some aqueous solubility due to the amine and amide groups, but also soluble in organic solvents like methanol and DMSO.Inferred from structural analogues[4]

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of N-Isopropyl 4-(aminomethyl)benzamide contains two primary loci for degradation: the amide linkage and the benzylic primary amine. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradation products and pathways.[5][6]

Key Degradation Pathways:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This is a primary degradation pathway for many amide-containing compounds.[7]

    • Acid-Catalyzed Hydrolysis: Cleavage of the amide bond to yield 4-(aminomethyl)benzoic acid and isopropylamine.

    • Base-Catalyzed Hydrolysis: Cleavage to form the carboxylate salt of 4-(aminomethyl)benzoic acid and isopropylamine.

  • Oxidation: The primary benzylic amine is a prime target for oxidation. Amines are known to be sensitive to atmospheric oxygen and other oxidizing agents.[8] This can lead to the formation of corresponding aldehydes, imines, or other oxidative degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light, as outlined in ICH guideline Q1B.[9] This can lead to complex degradation profiles.

The following diagram illustrates the primary, predictable degradation pathways based on the compound's functional groups.

G parent N-Isopropyl 4-(aminomethyl)benzamide acid_prod 4-(Aminomethyl)benzoic Acid + Isopropylamine parent->acid_prod Acid Hydrolysis (H⁺, H₂O) base_prod 4-(Aminomethyl)benzoate + Isopropylamine parent->base_prod Base Hydrolysis (OH⁻, H₂O) ox_prod Oxidative Degradants (e.g., Aldehyde, Imine) parent->ox_prod Oxidation (O₂, Light) G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_sol 1. Prepare 1 mg/mL Stock Solution (in Acetonitrile or Methanol) acid 2a. Acid Hydrolysis (0.1 M HCl, 60°C) prep_sol->acid Aliquot Stock base 2b. Base Hydrolysis (0.1 M NaOH, 60°C) prep_sol->base Aliquot Stock ox 2c. Oxidation (3% H₂O₂, RT) prep_sol->ox Aliquot Stock photo 2d. Photostability (ICH Q1B light exposure) prep_sol->photo Aliquot Stock thermal 2e. Thermal (Solid) (80°C, dry heat) prep_sol->thermal Aliquot Stock neutralize 3. Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc 4. Analyze All Samples by HPLC-UV/PDA ox->hplc photo->hplc thermal->hplc neutralize->hplc lcms 5. Identify Degradants (LC-MS) hplc->lcms Characterize Peaks

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of N-Isopropyl 4-(aminomethyl)benzamide in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions (as per ICH guidelines)[6][10]:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). [9] * Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Time Points: Withdraw aliquots from each condition at intervals (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound. [6]4. Sample Preparation for Analysis:

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analytical Method (Example):

    • Technique: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector. [11] * Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Detection: Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., 230-280 nm).

  • Data Evaluation:

    • A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and each other.

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures, confirming the pathways outlined in Section 2. [7]

Conclusion

N-Isopropyl 4-(aminomethyl)benzamide is a molecule with inherent stability risks associated with its amide and primary amine functional groups. Hydrolysis and oxidation represent the most probable degradation pathways. To preserve the compound's integrity, it is imperative to adhere to strict storage conditions: refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere. Empirical verification of its stability profile through systematic forced degradation studies is a critical, self-validating step in any research or development program to ensure the quality and reliability of experimental outcomes.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Purple Diamond. Understanding ICH Guidelines for Stability Testing. [Link]

  • PubChem. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]

  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BJSTR. Forced Degradation – A Review. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ATSDR. Analytical Methods. [Link]

  • Scribd. Understanding Amines and Amides. [Link]

Sources

A Technical Guide to N-Isopropyl 4-(aminomethyl)benzamide for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing N-Isopropyl 4-(aminomethyl)benzamide in their work. This document provides a comprehensive overview of its commercial availability, quality control considerations, synthesis, and potential research applications, drawing upon established knowledge of benzamide derivatives and related compounds.

Introduction: The Versatility of the Benzamide Scaffold

N-Isopropyl 4-(aminomethyl)benzamide belongs to the benzamide class of compounds, a cornerstone in medicinal chemistry. The benzamide moiety is a privileged structure, appearing in a wide array of biologically active molecules. The 4-(aminomethyl)benzamide core, in particular, serves as a versatile linker in the design of targeted therapies, including kinase inhibitors, by providing a key interaction point with biological targets. The N-isopropyl group modifies the compound's lipophilicity and steric profile, which can influence its pharmacokinetic and pharmacodynamic properties.

While extensive research on N-Isopropyl 4-(aminomethyl)benzamide itself is not widely published, its structural components suggest significant potential in drug discovery and development. This guide aims to provide a foundational resource for its acquisition and application in a research setting.

Commercial Availability and Supplier Evaluation

Acquiring high-quality starting materials is paramount for reproducible and reliable research outcomes. N-Isopropyl 4-(aminomethyl)benzamide (CAS No. 5072-27-5) is available from several commercial suppliers. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table 1: Comparison of Commercial Suppliers for N-Isopropyl 4-(aminomethyl)benzamide

SupplierProduct NumberStated PurityAvailable Documentation
Sigma-Aldrich COM448612240 (via Combi-Blocks, Inc.)98%Certificate of Analysis (Lot-specific available on request), Certificate of Origin
BLD Pharm BD01062923InquireCOA Inquiry available[1]
ChemScene CS-0118572 (related compound)95+% (for 3-Amino-n-isopropyl-4-methylbenzamide)-

Expert Insight: While a stated purity of 98% is common, it is crucial to obtain a lot-specific Certificate of Analysis. This document provides detailed information on the analytical methods used for purity assessment and the levels of any detected impurities, which could potentially interfere with sensitive biological assays.

Supplier Selection Workflow

G Figure 1. Supplier Selection Workflow start Identify Potential Suppliers verify_cas Verify CAS Number (5072-27-5) start->verify_cas request_docs Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) verify_cas->request_docs compare_purity Compare Purity and Impurity Profiles request_docs->compare_purity evaluate_cost Evaluate Cost and Lead Time compare_purity->evaluate_cost select_supplier Select Optimal Supplier evaluate_cost->select_supplier

Caption: A logical workflow for selecting a commercial supplier of N-Isopropyl 4-(aminomethyl)benzamide.

Quality Control and Analytical Characterization

Independent verification of the identity and purity of the supplied material is a critical step in ensuring the integrity of experimental data. The following analytical techniques are recommended for the characterization of N-Isopropyl 4-(aminomethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the aminomethyl protons, the isopropyl group (a doublet for the methyl groups and a septet for the methine proton), and the amide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, including the characteristic carbonyl carbon signal of the amide.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the N-Isopropyl 4-(aminomethyl)benzamide sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data to identify chemical shifts, integration, and coupling constants to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of a compound.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis This is a general method that can be adapted for N-Isopropyl 4-(aminomethyl)benzamide based on protocols for similar benzamide derivatives.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzamide chromophore has strong absorbance (typically around 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Example Certificate of Analysis Data

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity by ¹H NMR Conforms to structureConformsNMR
Purity by HPLC ≥ 98.0%98.7%HPLC
Mass Spectrum [M+H]⁺ = 193.13193.1ESI-MS

Note: This is an example table. A lot-specific CoA should be obtained from the supplier.

Synthesis of N-Isopropyl 4-(aminomethyl)benzamide

While commercially available, an in-house synthesis may be desirable for certain research applications, such as isotopic labeling or analog synthesis. A common method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine using a coupling agent.[4]

Proposed Synthetic Route

G Figure 2. Proposed Synthesis of N-Isopropyl 4-(aminomethyl)benzamide cluster_reaction Amide Coupling Reaction start_material1 4-(Aminomethyl)benzoic acid product N-Isopropyl 4-(aminomethyl)benzamide start_material1->product start_material2 Isopropylamine start_material2->product coupling_agent Coupling Agent (e.g., EDC, HATU) coupling_agent->product

Caption: A general synthetic scheme for N-Isopropyl 4-(aminomethyl)benzamide via amide coupling.

Experimental Protocol: Amide Coupling Synthesis

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1 equivalent) and a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). An additive like 1-hydroxybenzotriazole (HOBt) can be included to improve efficiency.

  • Amine Addition: To the activated carboxylic acid solution, add isopropylamine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-Isopropyl 4-(aminomethyl)benzamide.[5]

Research Applications and Potential Signaling Pathways

The 4-(aminomethyl)benzamide scaffold is a key component in a variety of biologically active molecules, particularly in the development of targeted cancer therapies.[6] While specific applications of N-Isopropyl 4-(aminomethyl)benzamide are not yet widely reported, its structural features suggest its utility as an intermediate or a final compound in several areas of drug discovery.

Potential as a Linker in Kinase Inhibitors: The aminomethyl group provides a point for further chemical modification, allowing for the attachment of pharmacophores that can target the active site of kinases. The benzamide portion can form crucial hydrogen bonds with the hinge region of the kinase domain.

Inferred Biological Activity: Based on the activities of structurally related benzamides, N-Isopropyl 4-(aminomethyl)benzamide could be explored for its potential as an anticancer or antimicrobial agent.[7][8]

Signaling Pathway Visualization

G Figure 3. Hypothetical Role in a Kinase Inhibition Pathway compound N-Isopropyl 4-(aminomethyl)benzamide (as a linker) kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream_signaling Downstream Signaling (e.g., Cell Proliferation) phosphorylated_substrate->downstream_signaling

Caption: A conceptual diagram illustrating the potential role of a 4-(aminomethyl)benzamide derivative as a linker in a kinase inhibitor.

Conclusion

N-Isopropyl 4-(aminomethyl)benzamide is a commercially available compound with significant potential for application in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview for researchers, covering supplier evaluation, quality control, synthesis, and potential research applications. By leveraging the information on closely related benzamide derivatives, this guide serves as a valuable resource for initiating research with this versatile compound. As with any research chemical, it is imperative to perform thorough characterization and validation to ensure the reliability and reproducibility of experimental results.

References

  • bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]

  • (PDF) N-Isopropylbenzamide. ResearchGate. [Link]

  • Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[9]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor and Potential Anticancer Agent. PubMed. [Link]

  • Synthesis of 4-isopropyl- 4'-aminobenzophenone. PrepChem.com. [Link]

  • Process for manufacturing N-benzyl-N-isopropyl amides.
  • What are the pharmaceutical properties of N-Isopropylbenzylamine? Bloom Tech. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

  • A Simple Dual-Track HPLC-UV Methodology for Monitoring Primary Antiarrhythmic Drugs and Their Active Metabolites in Serum. MDPI. [Link]

  • Separation of Isopropyl 4-(4-aminophenyl)butyrate hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. PubMed. [Link]

  • Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation. [Link]

Sources

Methodological & Application

Protocol for Synthesizing N-Isopropyl 4-(aminomethyl)benzamide: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic RationaleN-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5)[1] is a highly valuable building block in medicinal chemistry. Benzamide motifs are frequently utilized as core pharmacophores in the development of targeted therapeutics, including histone deacetylase (HDAC) inhibitors[2].

Retrosynthetic Strategy & Causality: The synthesis of this compound relies on the amidation of with isopropylamine. However, 4-(aminomethyl)benzoic acid possesses both a free primary amine and a carboxylic acid. Direct exposure to coupling reagents would inevitably lead to intermolecular self-condensation, generating unwanted polyamides.

To circumvent this, the primary amine must be masked using a tert-butyloxycarbonyl (Boc) protecting group. By starting with 4-(Boc-aminomethyl)benzoic acid, the carboxylic acid can be selectively activated and coupled with isopropylamine. Subsequent acidic cleavage of the Boc group yields the target [1].

Experimental Design & Reagent Selection

The following table outlines the stoichiometric requirements and quantitative data for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-(Boc-aminomethyl)benzoic acid 251.281.02.51 gProtected Starting Material
Isopropylamine 59.111.51.28 mLNucleophile
EDCI·HCl 191.701.22.30 gCoupling Agent
HOBt (anhydrous) 135.131.21.62 gActivator / Suppresses side reactions
DIPEA 129.243.05.22 mLNon-nucleophilic Base
DMF (Anhydrous) 73.09N/A25 mLPolar Aprotic Solvent
Trifluoroacetic Acid (TFA) 114.02Excess10 mLDeprotection Reagent
Dichloromethane (DCM) 84.93N/A40 mLSolvent

Workflow Visualization

SynthesisWorkflow SM 4-(Boc-aminomethyl)benzoic acid Starting Material Reagents1 Isopropylamine, EDCI, HOBt DIPEA, DMF, 25°C SM->Reagents1 Int1 N-Isopropyl 4-(Boc-aminomethyl)benzamide (Intermediate) Reagents1->Int1 Reagents2 TFA / DCM 25°C, 2h Int1->Reagents2 Int2 TFA Salt of Product Reagents2->Int2 Reagents3 Sat. NaHCO3 (aq) Neutralization Int2->Reagents3 Product N-Isopropyl 4-(aminomethyl)benzamide Target (CAS: 5072-27-5) Reagents3->Product

Fig 1. Step-by-step synthesis workflow for N-Isopropyl 4-(aminomethyl)benzamide.

Step-by-Step Experimental Protocol

Phase 1: Amide Coupling (Synthesis of Intermediate)

This phase utilizes an [2], which is highly efficient for generating amides from sterically hindered amines while facilitating an easy purification process.

  • Preparation of the Reaction Mixture: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Boc-aminomethyl)benzoic acid (2.51 g, 10.0 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere.

    • Expert Insight (Causality): DMF is selected due to its high dielectric constant, which effectively dissolves the carboxylic acid and stabilizes the highly polar transition states during activation. The inert nitrogen atmosphere prevents ambient moisture from hydrolyzing the transient active ester.

  • Carboxylic Acid Activation: Add DIPEA (5.22 mL, 30.0 mmol), followed by HOBt (1.62 g, 12.0 mmol) and EDCI·HCl (2.30 g, 12.0 mmol). Stir the mixture at room temperature (25 °C) for 15 minutes.

    • Expert Insight (Causality): DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks EDCI to form an O-acylisourea intermediate. HOBt rapidly reacts with this intermediate to form an OBt-active ester. This critical step prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.

  • Amination: Slowly add isopropylamine (1.28 mL, 15.0 mmol) dropwise to the activated ester solution. Stir the reaction continuously at room temperature for 12 hours.

    • Expert Insight (Causality): Isopropylamine is sterically hindered (branched at the alpha carbon), which reduces its nucleophilicity. The highly reactive OBt-ester ensures complete conversion despite this steric bulk.

  • Workup and Isolation (Self-Validating System): Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers sequentially with 1M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

    • Self-Validating Logic: This workup is a self-purifying system. The 1M HCl wash selectively removes unreacted isopropylamine and DIPEA. The NaHCO₃ wash removes unreacted starting acid and HOBt. Crucially, the EDCI-urea byproduct is highly water-soluble and remains in the aqueous phase, leaving the pure Boc-protected intermediate in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Isopropyl 4-(Boc-aminomethyl)benzamide as a white solid.

Phase 2: Boc Deprotection & Free Base Isolation
  • Acidic Cleavage: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM) (20 mL). Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 mL) dropwise.

    • Expert Insight (Causality): The Boc group is acid-labile. TFA protonates the carbamate oxygen, triggering the elimination of isobutylene gas and carbon dioxide. Cooling to 0 °C controls the exothermic nature of the initial acid addition.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validating Logic: The evolution of gas (CO₂ and isobutylene) serves as a visual indicator of the deprotection. Cessation of gas evolution generally indicates reaction completion, which can be confirmed via TLC (loss of the higher Rf Boc-protected spot).

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure to yield the TFA salt of the target compound as a viscous oil.

    • Expert Insight (Causality): Removing excess TFA prior to workup prevents the need for massive amounts of base in the subsequent neutralization step, minimizing the aqueous volume and maximizing extraction efficiency.

  • Neutralization and Extraction: Dissolve the crude TFA salt in 20 mL of deionized water. Adjust the pH to 10-11 using 2M aqueous NaOH. Extract the basic aqueous layer with a mixture of DCM/Methanol (9:1, v/v) (3 × 30 mL).

    • Expert Insight (Causality): The target compound contains a highly polar primary amine. A pure DCM extraction often results in poor recovery due to the compound's high aqueous solubility. Adding 10% methanol to the extraction solvent significantly increases the partition coefficient of the polar free base into the organic phase.

  • Final Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford pure N-Isopropyl 4-(aminomethyl)benzamide.

References

  • Preparation of benzamide histone deacetylase inhibitor with differentiation and anti-proliferation activity (CN104876857A). Source: Google Patents.
  • Antagonists for treatment of cd11/cd18 adhesion receptor mediated disorders (EP1063982B1). Source: Google Patents.

Sources

Application Note: Analytical Characterization of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Procedure (SOP)

Introduction and Chemical Profiling

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing bifunctional small-molecule intermediates. N-Isopropyl 4-(aminomethyl)benzamide (CAS No. 5072-27-5)[1] is a critical building block widely used in the synthesis of protease inhibitors, antifibrinolytics, and peptidomimetics.

From an analytical perspective, this molecule presents a classic chromatographic dichotomy:

  • The Isopropyl Amide: A relatively neutral, stable functional group that provides hydrophobic retention but is susceptible to hydrolysis at extreme pH levels.

  • The Primary Amine: A highly basic moiety (predicted pKa ~9.0–10.0) that is fully protonated under most physiological and chromatographic conditions.

This bifunctional nature requires a meticulously designed analytical strategy to prevent peak tailing, ensure accurate mass confirmation, and validate structural integrity.

Chromatographic Challenges: The "Primary Amine" Dilemma

The most frequent cause of peak tailing for polar compounds containing a primary amine is secondary interaction with the stationary phase[2]. The silica backbone of conventional C18 columns possesses acidic silanol (Si-OH) groups. At typical mobile phase pH values (pH 5–7), these silanols deprotonate to form negatively charged species (Si-O⁻). This leads to strong, sluggish ionic interactions with the positively charged primary amine of our analyte, resulting in severe peak tailing, loss of resolution, and poor quantitative reproducibility[2][3].

The Mechanistic Solution

To engineer a self-validating and robust HPLC method, we must eliminate these secondary interactions. Our protocol achieves this via a dual-pronged approach:

  • Thermodynamic Control (pH): Lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA). This ensures the amine is uniformly protonated while simultaneously neutralizing surface silanols back to their uncharged state[2].

  • Kinetic Control (Stationary Phase): Utilizing an RP-Amide C16 or a highly deactivated/end-capped C18 column. Polar-embedded columns provide a protective hydration layer that sterically shields any residual active silica sites[4].

G A Primary Amine Analyte (pKa ~9.0) B Standard C18 Column (pH 6-7) A->B E Optimized Method (pH 2.0 + RP-Amide) A->E C Ionized Silanols (-O⁻) Secondary Interactions B->C D Peak Tailing & Poor Resolution C->D F Neutralized Silanols (-OH) & Shielded Surface E->F G Sharp, Symmetrical Peaks (High Efficiency) F->G

Fig 1. Mechanistic pathway resolving primary amine peak tailing in reversed-phase HPLC.

Experimental Protocols

The following workflows represent field-proven, step-by-step methodologies for the comprehensive characterization of N-Isopropyl 4-(aminomethyl)benzamide.

G A N-Isopropyl 4-(aminomethyl)benzamide B HPLC-UV (Purity & Tailing Control) A->B C LC-MS/MS (Mass & Impurities) A->C D NMR & FTIR (Structural Elucidation) A->D E Validated Certificate of Analysis B->E C->E D->E

Fig 2. Comprehensive analytical characterization workflow for CAS 5072-27-5.

HPLC-UV Method for Purity Determination

Rationale: TFA acts as an ion-pairing agent, interacting with the protonated amine to form a neutral, hydrophobic complex that retains well on reversed-phase columns, ensuring sharp peak symmetry.

Materials & Parameters:

  • Column: Supelco Discovery RP-Amide C16 (150 mm × 4.6 mm, 5 µm) or equivalent end-capped C18[4].

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (optimal for the benzamide chromophore).

  • Injection Volume: 5 µL.

  • Sample Diluent: 90:10 Water:Acetonitrile (to prevent sample solvent mismatch).

Step-by-Step Procedure:

  • Prepare a 1.0 mg/mL stock solution of the analyte in the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Purge the HPLC system with Mobile Phases A and B, ensuring no air bubbles remain in the lines.

  • Equilibrate the column at initial gradient conditions (5% B) for at least 10 column volumes until a stable baseline is achieved.

  • Execute the gradient program detailed in Table 1.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% TFA/H₂O)% Mobile Phase B (0.1% TFA/ACN)Curve
0.0955Initial
2.0955Isocratic hold
12.04060Linear gradient
15.01090Column wash
15.1955Return to initial
20.0955Re-equilibration
LC-MS/MS Method for Mass Confirmation

Rationale: TFA suppresses ionization in Mass Spectrometry. Therefore, the LC-MS method substitutes TFA with Formic Acid. The primary amine readily accepts a proton, making it highly sensitive in positive Electrospray Ionization (ESI+) mode[5].

Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

Expected Results: The exact mass of C11H16N2O is 192.1263 Da. In ESI+ mode, look for the highly abundant protonated molecular ion [M+H]⁺ at m/z 193.13 . A common fragmentation pathway (MS/MS) involves the loss of the isopropylamine moiety or ammonia (NH3) from the benzylic amine.

Structural Elucidation via NMR

Rationale: Nuclear Magnetic Resonance (1H NMR) provides definitive proof of the molecular skeleton. The integration of the isopropyl methyl groups versus the benzylic protons serves as an internal validation of the structure.

Table 2: Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
~8.15Broad doublet1HAmide N-H (coupled to isopropyl CH)
~7.80Doublet (d)2HAromatic protons (ortho to amide)
~7.45Doublet (d)2HAromatic protons (ortho to aminomethyl)
~4.10Multiplet (m)1HIsopropyl CH (coupled to methyls and NH)
~3.80Singlet (s)2HBenzylic CH₂ -NH₂
~1.80 - 2.50Broad singlet2HPrimary amine NH₂ (exchangeable)
~1.15Doublet (d)6HIsopropyl CH₃ groups

Note: The primary amine protons (NH₂) may appear broad or shift depending on the exact concentration, temperature, and moisture content of the DMSO-d₆ solvent.

Conclusion

The successful analytical characterization of N-Isopropyl 4-(aminomethyl)benzamide hinges on mastering the behavior of its primary amine group. By strategically manipulating mobile phase pH and utilizing polar-embedded stationary phases, analysts can overcome inherent peak tailing issues. The orthogonal application of HPLC-UV for purity, LC-MS for mass confirmation, and NMR for structural elucidation creates a self-validating data package essential for rigorous drug development workflows.

References

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography: Amine Interactions. Retrieved from:[Link]

  • Supelco Technical Literature. Liquid Chromatography Column Selection: RP-Amide C16. Retrieved from:[Link]

  • ResearchGate Publications. HPLC Determination of Residual Primary Amine Content. Retrieved from:[Link]

Sources

Application Notes and Protocols for N-Isopropyl 4-(aminomethyl)benzamide in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Isopropyl 4-(aminomethyl)benzamide is a synthetic organic compound featuring a benzamide core structure. While this specific molecule is not extensively characterized in peer-reviewed literature, the 4-(aminomethyl)benzamide scaffold is of significant interest in medicinal chemistry. Research has demonstrated that derivatives containing this fragment can act as potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1] Tyrosine kinases are a critical class of enzymes that regulate numerous cellular processes, including growth, proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in-vitro activity of N-Isopropyl 4-(aminomethyl)benzamide. The protocols herein are designed to first assess its direct inhibitory effect on a target kinase and then to characterize its functional consequences in a cellular context, such as effects on cancer cell proliferation, target pathway modulation, and induction of apoptosis.

Physicochemical Properties and Compound Handling

Proper handling and solubilization of the test compound are paramount for generating reliable and reproducible in-vitro data. Benzamide derivatives are often characterized by low aqueous solubility.[3] Therefore, an organic solvent is typically required for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and miscibility with aqueous cell culture media.[4]

PropertyValueSource
CAS Number 5072-27-5
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Solid (form may vary)Assumed
Solubility Expected to be low in water, soluble in DMSO and Ethanol[3][5]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is essential for subsequent serial dilutions for various in-vitro assays.

Rationale: Creating a high-concentration stock solution in an appropriate organic solvent like DMSO is a standard practice for compounds with poor aqueous solubility.[4] This allows for the addition of small volumes to the final assay, minimizing the solvent concentration to levels that are non-toxic to cells (typically <0.5%).[1][6]

Materials:

  • N-Isopropyl 4-(aminomethyl)benzamide (MW: 192.26 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 192.26 g/mol * 1000 mg/g = 1.9226 mg

  • Weighing: Accurately weigh 1.92 mg of N-Isopropyl 4-(aminomethyl)benzamide and place it into a sterile amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part 1: Biochemical Kinase Inhibition Assay

The first step in characterizing a potential kinase inhibitor is to determine its ability to directly inhibit the enzymatic activity of the target protein in a cell-free system. This provides a direct measure of the compound's potency (e.g., IC₅₀ value) against the isolated kinase.

Protocol 2: In-Vitro Tyrosine Kinase Activity/Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for measuring kinase activity based on the quantification of ATP remaining in solution after the kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase. Commercial kits, such as ADP-Glo™ or Kinase-Glo®, are widely used for this purpose.

Rationale: The transfer of a phosphate group from ATP to a substrate is the fundamental action of a kinase. By measuring the amount of ATP consumed, we can directly infer the activity of the enzyme. Luminescence-based assays offer high sensitivity and a broad dynamic range, making them suitable for high-throughput screening.[7]

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare serial dilutions of N-Isopropyl 4-(aminomethyl)benzamide add_compound Add Compound or Vehicle (DMSO) to 384-well plate prep_compound->add_compound prep_enzyme Prepare Kinase/Substrate Mix (e.g., EGFR + poly(Glu,Tyr) peptide) add_enzyme Add Kinase/Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution start_reaction Initiate reaction by adding ATP prep_atp->start_reaction add_compound->add_enzyme add_enzyme->start_reaction incubate Incubate at RT (e.g., 60 min) start_reaction->incubate stop_reaction Add Kinase Detection Reagent (Depletes remaining ATP) incubate->stop_reaction incubate_detect Incubate at RT stop_reaction->incubate_detect measure_lum Measure Luminescence on Plate Reader incubate_detect->measure_lum

Biochemical Kinase Inhibition Assay Workflow.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Specific polypeptide substrate (e.g., poly(Glu,Tyr) 4:1)[8]

  • Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, BSA)

  • ATP solution

  • N-Isopropyl 4-(aminomethyl)benzamide stock solution

  • Positive control inhibitor (e.g., Gefitinib for EGFR)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution series of N-Isopropyl 4-(aminomethyl)benzamide in the kinase assay buffer, starting from your DMSO stock. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 0.5%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound, positive control, or vehicle (buffer with DMSO) to the wells of a 384-well plate.

    • Controls: Include "No Enzyme" controls (for background) and "No Inhibitor" (vehicle) controls (for 100% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

Part 2: Cell-Based Assays

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant environment. These assays evaluate the compound's ability to cross the cell membrane, engage its target, and elicit a functional cellular response.

Protocol 3: Cell Viability Assay (MTT/XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a foundational assay to determine the cytotoxic or cytostatic effects of the compound on cancer cells.[9]

Rationale: Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT to a colored formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the compound's anti-proliferative effect.

seed Seed cells in a 96-well plate incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat with serial dilutions of N-Isopropyl 4-(aminomethyl)benzamide incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or SDS) incubate3->solubilize measure Measure Absorbance at ~570 nm solubilize->measure

MTT Cell Viability Assay Workflow.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma, which overexpresses EGFR)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • N-Isopropyl 4-(aminomethyl)benzamide

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Western Blot for Phospho-Protein Analysis

This assay confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.

Rationale: A functional kinase inhibitor will reduce the level of phosphorylation on its target and downstream signaling proteins. Western blotting uses phospho-specific antibodies to detect these changes, providing direct evidence of target engagement and mechanism of action in a cellular context.[11][12] It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of the proteins.[13]

cluster_cell_prep Cell Treatment & Lysis cluster_blotting Western Blot Procedure treat Treat cells with compound at desired concentrations lyse Lyse cells in RIPA buffer with Protease/Phosphatase Inhibitors treat->lyse quantify Quantify protein concentration (e.g., BCA Assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST transfer->block probe_primary Incubate with Primary Antibody (e.g., anti-phospho-EGFR) block->probe_primary probe_secondary Incubate with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Detect with ECL substrate and image probe_secondary->detect

Western Blot Workflow for Phospho-Proteins.

Materials:

  • Treated cell lysates (as prepared below)

  • Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitor cocktails

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[13]

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach. Starve cells of growth factors if necessary, then treat with the compound for a specified time (e.g., 1-4 hours).

    • Stimulate the pathway if required (e.g., add EGF to activate the EGFR pathway).

    • Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[11]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% BSA/TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 5: Apoptosis Induction Assay (Caspase-Glo® 3/7)

This assay determines if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death).

Rationale: Apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases.[14] Effector caspases, such as caspase-3 and caspase-7, are key executioners of this process. The Caspase-Glo® 3/7 assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal that is proportional to the amount of active caspase.[15]

seed Seed cells in a white-walled 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of N-Isopropyl 4-(aminomethyl)benzamide incubate1->treat incubate2 Incubate for desired time (e.g., 24h) treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent to each well incubate2->add_reagent incubate3 Incubate at RT for 1-2h add_reagent->incubate3 measure Measure Luminescence incubate3->measure

Caspase-Glo® 3/7 Apoptosis Assay Workflow.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • N-Isopropyl 4-(aminomethyl)benzamide

  • Positive control for apoptosis (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay System

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Multimode plate reader with luminescence detection

Procedure:

  • Assay Plate Setup: Seed cells (e.g., 10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the compound and controls, as described in the cell viability protocol.

  • Incubation: Incubate for a time period determined by the expected kinetics of apoptosis (e.g., 24 hours).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: Mix gently by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

References

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Lokin, S. J., et al. (2024). Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. AACR Journals. Retrieved from [Link]

  • Apoptosis Assay Kits. (n.d.). Biocompare. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Iwata, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3457-3464. Retrieved from [Link]

  • Human EGFR1 Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. (2012). PLoS ONE, 7(5), e37749. Retrieved from [Link]

  • Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. Retrieved from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments, (127), 56022. Retrieved from [Link]

  • Bioassays for anticancer activities. (2013). Methods in Molecular Biology, 1036, 1-13. Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. Retrieved from [Link]

  • In Vitro Kinase Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). European Journal of Medicinal Chemistry, 246, 114968. Retrieved from [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). ResearchGate. Retrieved from [Link]

  • Solubility determination and modelling of benzamide in organic solvents. (2015). Fluid Phase Equilibria, 393, 7-14. Retrieved from [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers in Pharmacology, 14, 1195321. Retrieved from [Link]

  • Looking for suggestions to dissolve benzamide derivatives. (2024). Reddit. Retrieved from [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.

Sources

N-Isopropyl 4-(aminomethyl)benzamide for cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Isopropyl 4-(aminomethyl)benzamide and its Potential Applications in Cell Culture Experiments

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-Isopropyl 4-(aminomethyl)benzamide, a member of the benzamide class of chemical compounds. While direct experimental data for this specific molecule is limited in publicly available literature, its structural similarity to well-characterized histone deacetylase (HDAC) inhibitors allows for a detailed exploration of its potential applications in cell culture-based research. This document will, therefore, focus on the established methodologies for a closely related class of compounds, the 4-(aminomethyl)-N-hydroxybenzamide derivatives, which are known to be potent inhibitors of HDACs.[1][2] By understanding the established protocols and mechanisms of these structural analogs, researchers can design robust experiments to investigate the biological activity of N-Isopropyl 4-(aminomethyl)benzamide.

Introduction to Benzamides and their Role as HDAC Inhibitors

Benzamides are a versatile class of compounds with a wide range of biological activities.[3] A significant area of research for benzamide derivatives is in the field of epigenetics, specifically as inhibitors of histone deacetylases (HDACs).[1][4] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[5] The inhibition of HDACs leads to an increase in protein acetylation, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]

N-Isopropyl 4-(aminomethyl)benzamide shares a core benzamide structure with known HDAC inhibitors. Notably, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6.[1][2] This suggests that N-Isopropyl 4-(aminomethyl)benzamide may also exhibit HDAC inhibitory activity, making it a compound of interest for cancer research and other therapeutic areas.

Postulated Mechanism of Action: HDAC Inhibition

The primary hypothesized mechanism of action for N-Isopropyl 4-(aminomethyl)benzamide in a biological context is the inhibition of HDAC enzymes. The general mechanism for benzamide-based HDAC inhibitors involves the chelation of the zinc ion within the active site of the HDAC enzyme, which is essential for its catalytic activity. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and altered gene expression. Additionally, non-histone proteins are also targets of HDACs, and their hyperacetylation can impact various cellular processes.

HDAC_Inhibition_Pathway Compound N-Isopropyl 4-(aminomethyl)benzamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones->Histones Deacetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

Caption: Postulated mechanism of action for N-Isopropyl 4-(aminomethyl)benzamide as an HDAC inhibitor.

Essential Protocols for Cell Culture Experiments

The following protocols are based on established methods for characterizing HDAC inhibitors in cell culture and can be adapted for the investigation of N-Isopropyl 4-(aminomethyl)benzamide.

Preparation of Stock Solutions

Accurate and consistent preparation of the compound stock solution is critical for reproducible results.

Materials:

  • N-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5)[7]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Based on the molecular weight of N-Isopropyl 4-(aminomethyl)benzamide (192.26 g/mol ), calculate the mass required to prepare a 10 mM stock solution.[7]

  • Dissolve the calculated mass of the compound in an appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability and Cytotoxicity Assays

Determining the cytotoxic potential of the compound is a crucial first step in its characterization. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N-Isopropyl 4-(aminomethyl)benzamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of N-Isopropyl 4-(aminomethyl)benzamide in complete cell culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Add the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[3]

Cell LineCancer TypeIC50 (µM) - Hypothetical Data
HeLaCervical Cancer15.8
A549Lung Carcinoma23.5
MCF-7Breast Adenocarcinoma12.1
Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.

Materials:

  • Human cancer cell line (e.g., a line sensitive to the compound from the cytotoxicity assay)

  • 6-well cell culture plates

  • N-Isopropyl 4-(aminomethyl)benzamide stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the compound at concentrations around its IC50 value for 24 to 48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[8]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[8]

  • Analyze the stained cells by flow cytometry.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control03.51.8
Compound X1022.47.6
Compound X2041.214.9
In-Cell Western Assay for Histone Acetylation

To confirm the mechanism of action as an HDAC inhibitor, a direct measurement of histone acetylation levels is necessary. An in-cell western is a quantitative immunofluorescence-based assay performed in microplates.

Materials:

  • Human cancer cell line

  • 96-well or 384-well black-walled, clear-bottom plates

  • N-Isopropyl 4-(aminomethyl)benzamide stock solution

  • Primary antibodies: anti-acetyl-Histone H3 or H4 and a normalization antibody (e.g., anti-total Histone H3 or anti-GAPDH)

  • IR-dye conjugated secondary antibodies

  • Fluorescence imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Seed cells in the microplate and allow them to adhere.

  • Treat cells with a range of concentrations of the compound for a defined period (e.g., 6, 12, or 24 hours).

  • Fix, permeabilize, and block the cells within the wells.

  • Incubate with the primary antibodies overnight at 4°C.

  • Wash the wells and incubate with the appropriate IR-dye conjugated secondary antibodies.

  • Scan the plate using a fluorescence imaging system and quantify the fluorescence intensity.

  • Normalize the acetyl-histone signal to the total histone or loading control signal.

Experimental Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the initial characterization of N-Isopropyl 4-(aminomethyl)benzamide in cell culture experiments.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Characterization Stock_Prep Prepare Compound Stock Solution Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT) Determine IC50 Stock_Prep->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Confirm Apoptotic Induction Cytotoxicity->Apoptosis Based on IC50 HDAC_Activity Histone Acetylation Assay (e.g., In-Cell Western) Confirm HDAC Inhibition Cytotoxicity->HDAC_Activity Based on IC50 Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Western_Blot Western Blot for Specific Protein Expression Changes HDAC_Activity->Western_Blot

Caption: A structured workflow for the in vitro evaluation of N-Isopropyl 4-(aminomethyl)benzamide.

Conclusion and Future Directions

While N-Isopropyl 4-(aminomethyl)benzamide is not yet a well-characterized molecule, its structural similarity to known HDAC inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and workflows outlined in this guide offer a robust framework for researchers to begin characterizing its biological activity in cell culture models. Future studies should focus on confirming its specific HDAC isoform selectivity, elucidating its effects on downstream signaling pathways, and eventually progressing to in vivo models to assess its efficacy and safety.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Hdac-IN-67 in 3D Cell Culture Models.
  • Benchchem. (n.d.). An In-depth Technical Guide on 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Theoclitou, M. E., Aquila, B., Block, M. H., Brassil, P. J., Castriotta, L., Code, E., ... & Zheng, X. (2011). Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[4][5]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor and Potential Anticancer Agent. Journal of Medicinal Chemistry, 54(19), 6734–6750.

  • Blackburn, C., Barrett, C., Chin, J., Garcia, K., Gigstad, K., Gould, A., ... & Xu, H. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18), 7201–7211.
  • Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit.
  • Salisbury, C. M., & Cravatt, B. F. (2007). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 2(4), 275-282.
  • Benchchem. (n.d.). Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper.
  • Kosher, R. A., Kulyk, W. M., & Gay, S. W. (1989). Effect of benzamide on cell growth, NAD and ATP levels in cultured chick limb bud cells. Journal of Experimental Zoology, 252(2), 162-168.
  • Sigma-Aldrich. (n.d.). N-Isopropyl 4-(aminomethyl)benzamide.
  • Benchchem. (n.d.). Application Notes and Protocols for Investigating the Therapeutic Potential of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Blackburn, C., Barrett, C., Chin, J., Garcia, K., Gigstad, K., Gould, A., ... & Xu, H. (2013). Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18), 7201–7211.
  • Benchchem. (n.d.). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • ChemicalBook. (n.d.). HDAC inhibitors.
  • Santa Cruz Biotechnology. (n.d.). N-[4-(aminomethyl)benzyl]-N-isopropyl-N-methylamine.
  • Bowers, A. A., West, N., Fox, J. M., & Schreiber, S. L. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 64(23), 17359–17373.
  • Zhang, Y., Zhang, A., & Zhang, Y. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 588.
  • Chen, M., Huang, J., Zhu, W., & Xu, Y. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Assay and Drug Development Technologies, 15(7), 304–313.
  • Rilova, E., & Erdmann, F. (2020).
  • Sigma-Aldrich. (n.d.). N-Isopropyl 4-(aminomethyl)benzamide.
  • Wang, S., Li, Y., Gao, A., Sheng, S., Wang, Y., Zhang, Y., ... & Sun, J. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
  • Benchchem. (n.d.). Efficacy of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Comparative Analysis Against Established Drugs.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Benchchem. (n.d.). Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.
  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide.
  • Inxight Drugs. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.

Sources

Techniques for purifying crude N-Isopropyl 4-(aminomethyl)benzamide.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of Crude N-Isopropyl 4-(aminomethyl)benzamide

Abstract

N-Isopropyl 4-(aminomethyl)benzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring both a basic primary amine and a polar amide functional group, presents unique challenges and opportunities for purification. Achieving high purity is paramount for its use in subsequent synthetic steps and for accurate biological and pharmacological evaluation. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary techniques for purifying crude N-Isopropyl 4-(aminomethyl)benzamide: recrystallization, column chromatography, and acid-base extraction. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for each method.

Introduction and Compound Profile

N-Isopropyl 4-(aminomethyl)benzamide is an amphoteric organic compound, meaning it possesses both acidic and basic properties. The primary amine of the aminomethyl group is basic, while the amide group is generally considered neutral but can exhibit very weak acidic properties. This dual nature is a critical consideration in the design of an effective purification strategy.

Crude samples of this compound, typically obtained from the coupling of 4-(aminomethyl)benzoic acid and isopropylamine, may contain various impurities. These can include unreacted starting materials, by-products from side reactions, or residual coupling agents. The choice of purification method depends heavily on the nature and polarity of these impurities.

Table 1: Key Properties of N-Isopropyl 4-(aminomethyl)benzamide

PropertyValueSource
CAS Number 5072-27-5
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Structure Aromatic amide with a primary amine-
Predicted Polarity Polar compound[1]

Strategic Approach to Purification

The purification of N-Isopropyl 4-(aminomethyl)benzamide can be approached using three primary techniques. The selection of the optimal method is dictated by the impurity profile, the scale of the purification, and the desired final purity.

  • Recrystallization : An effective technique for removing small amounts of impurities that have different solubility profiles from the target compound. It is often the most efficient method for large-scale purification.[2][3]

  • Acid-Base Extraction : Leverages the basicity of the primary amine to selectively separate the target compound from neutral or acidic impurities. This is a powerful work-up or initial purification step.[4][5][6]

  • Column Chromatography : A highly versatile method that separates compounds based on their differential adsorption to a stationary phase. It is ideal for removing impurities with polarities similar to the product or for achieving very high purity on a smaller scale.[7][8]

Technique I: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent.[3] The ideal solvent will dissolve the target compound well at an elevated temperature but poorly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Causality of Solvent Selection

For a polar compound like N-Isopropyl 4-(aminomethyl)benzamide, polar solvents are generally the best choice. The goal is to find a solvent or solvent system where the solubility curve is steep with respect to temperature.

Table 2: Recommended Solvents for Recrystallization

Solvent / SystemRationale
Ethanol or Methanol Often effective for polar amides; good solubility when hot, lower when cold.[2]
Acetone Another polar solvent that can be effective for recrystallizing amides.[2]
Ethanol/Water A mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol), and the "poor" solvent (water) is added to induce crystallization.[9]
Acetone/Hexane A similar mixed-solvent system, where hexane acts as the "poor" solvent.
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating : Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just fully dissolves. Avoid adding excessive solvent, as this will reduce the final yield.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[9]

  • Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Maximizing Yield : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]

  • Drying : Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Technique II: Acid-Base Extraction

This technique is exceptionally well-suited for N-Isopropyl 4-(aminomethyl)benzamide due to the presence of the basic aminomethyl group. By treating an organic solution of the crude material with an aqueous acid, the basic amine is protonated to form a water-soluble ammonium salt.[6] Neutral or acidic impurities remain in the organic layer and can be easily separated.

Workflow for Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.[5][10]

  • Acidic Wash : Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Separation : Allow the layers to separate. The target compound is now in the aqueous layer as its hydrochloride salt. Drain the lower layer (this will be the aqueous layer if using a solvent less dense than water, or the organic layer if using a denser solvent like DCM).

  • Isolation of Impurities : The organic layer, containing neutral or acidic impurities, can be set aside.

  • Regeneration of Product : Place the aqueous layer containing the protonated product into a clean flask. While stirring, slowly add a dilute aqueous base (e.g., 1M NaOH) until the solution is basic (confirm with pH paper). The deprotonated, pure N-Isopropyl 4-(aminomethyl)benzamide will precipitate out of the solution.

  • Collection : Collect the pure solid product by vacuum filtration, wash with deionized water, and dry thoroughly. Alternatively, the neutralized aqueous solution can be extracted with fresh organic solvent to recover the pure product.

Technique III: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[7] For polar compounds like N-Isopropyl 4-(aminomethyl)benzamide, normal-phase chromatography using silica gel is a common and effective method.

Causality of Phase Selection
  • Stationary Phase : Silica gel is a highly polar stationary phase, which will strongly adsorb the polar target compound.[8]

  • Mobile Phase (Eluent) : A solvent system with tunable polarity is required. A mixture of a less polar solvent like Dichloromethane (DCM) or Ethyl Acetate and a more polar solvent like Methanol (MeOH) is typically used.[11] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.25-0.35 for the target compound.[11]

Workflow for Column Chromatography

Caption: Step-by-step workflow for column chromatography.

Experimental Protocol: Column Chromatography
  • TLC Analysis : First, determine an appropriate eluent system using TLC. Test various ratios of a solvent system like DCM:MeOH.

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and gently tap to ensure even packing. Allow the silica to settle, draining the excess solvent until it is just level with the top of the silica. Add a small layer of sand to protect the silica bed.[11]

  • Sample Loading (Dry Loading) : Dissolve the crude sample in a minimal amount of a volatile solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution : Carefully add the eluting solvent to the column. Begin collecting fractions. If using a gradient, systematically and slowly increase the polarity of the eluent (e.g., by increasing the percentage of methanol).[11] Avoid large, abrupt changes in polarity.

  • Fraction Analysis : Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified N-Isopropyl 4-(aminomethyl)benzamide.

Purity Verification

After purification, the purity of the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC) : A quick check to see if a single spot is observed.

  • Melting Point : A sharp melting range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C) : Provides structural confirmation and detects proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC) : A quantitative method to determine purity levels.

Conclusion

The purification of crude N-Isopropyl 4-(aminomethyl)benzamide can be effectively achieved through recrystallization, acid-base extraction, or column chromatography. Acid-base extraction offers a highly efficient method for removing neutral and acidic impurities by exploiting the compound's basic amine functionality. Recrystallization is a powerful technique for high-throughput purification when the impurity profile is suitable. For complex mixtures or when the highest level of purity is required, column chromatography remains the gold standard. The protocols and principles detailed in this guide provide a robust framework for researchers to obtain high-purity N-Isopropyl 4-(aminomethyl)benzamide for their research and development needs.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). [Link]

  • LibreTexts Chemistry. (n.d.). ACID-BASE EXTRACTION. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Millersville University. (n.d.). Acid-Base Extraction. [Link]

  • Chemsrc. (2025, October 18). 4-(aminomethyl)-N-isopropylbenzamide hydrochloride. [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • WIPO Patentscope. (2015, April 16). PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. [Link]

Sources

N-Isopropyl 4-(aminomethyl)benzamide as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5) is a high-value bifunctional building block used extensively in medicinal chemistry. Its structural architecture—a rigid benzene spacer separating a nucleophilic primary amine from a lipophilic isopropyl amide—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This Application Note details the utility of this intermediate in synthesizing Serine Protease Inhibitors (targeting Thrombin, Factor Xa, and Matriptase) and Viral Entry Inhibitors . We provide validated protocols for its analysis, handling, and incorporation into diversity-oriented synthesis libraries, emphasizing its role as a surrogate for arginine/lysine residues in peptidomimetics.

Scientific Background: The "Privileged" Scaffold

In drug design, the 4-(aminomethyl)benzamide moiety is classified as a "privileged structure" due to its ability to bind multiple receptor subtypes with high affinity.

Mechanistic Role in Protease Inhibition

Serine proteases (e.g., Thrombin, Trypsin) cleave peptide bonds adjacent to basic residues (Arg/Lys). Inhibitor design often requires a "P1 anchor" to occupy the enzyme's specificity pocket (S1).

  • The Problem: Benzamidines (classic P1 anchors) are highly basic (

    
    ), leading to poor oral bioavailability.
    
  • The Solution: N-Isopropyl 4-(aminomethyl)benzamide serves as a bioisostere. The aminomethyl group (

    
    ) mimics the lysine side chain, interacting with the catalytic Aspartate (e.g., Asp189 in Trypsin). The benzene ring acts as a rigid spacer, and the isopropyl amide extends into the S2/S3 hydrophobic pockets, improving selectivity and metabolic stability.
    
Antiviral Applications (Filovirus)

Recent SAR studies (e.g., on compound CBS1118) have identified 4-(aminomethyl)benzamide derivatives as broad-spectrum inhibitors of Ebola and Marburg virus entry.[1] The lipophilic amide tail (isopropyl) is critical for cell permeability and interaction with the viral surface glycoprotein (GP).

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 4-(Aminomethyl)-N-isopropylbenzamide
CAS (Free Base) 5072-27-5Hygroscopic; store under inert gas.
CAS (HCl Salt) 1158737-63-3Preferred for solid handling; non-hygroscopic.
Formula

MW: 192.26 g/mol
Solubility DMSO (>50 mM), Methanol, Water (moderate)Free base soluble in DCM; Salt requires MeOH/Water.
pKa (Calc) ~9.2 (Amine), ~14 (Amide)Amine is the exclusive nucleophile.

Storage Protocol: Store the HCl salt at +4°C. The free base is sensitive to atmospheric


 (carbamate formation); store at -20°C under Argon.

Visualization: Scaffold Anatomy & Logic

The following diagram illustrates the pharmacophoric mapping of the molecule against a generic Serine Protease active site.

Pharmacophore cluster_molecule N-Isopropyl 4-(aminomethyl)benzamide cluster_enzyme Protease Active Site Targets Amine Primary Amine (-CH2-NH2) Spacer Benzene Ring (Rigid Spacer) Amine->Spacer S1 S1 Pocket (Asp189 - Anionic) Amine->S1 Ionic Interaction (Lysine Mimic) Amide Isopropyl Amide (-CONHiPr) Spacer->Amide Spacer->S1 Pi-Stacking (Tyr/Phe residues) S2 S2/S3 Pocket (Hydrophobic/Rim) Amide->S2 Hydrophobic Interaction

Caption: Pharmacophoric mapping of N-Isopropyl 4-(aminomethyl)benzamide within a protease active site.

Experimental Protocols

Protocol A: Quality Control via HPLC-MS

Objective: Verify purity of the building block prior to library synthesis to prevent "garbage-in, garbage-out" scenarios.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV (254 nm) and MS (ESI+).

  • Acceptance Criteria: Purity >95% (UV). Major ion

    
    .
    
    • Note: Impurities at

      
       indicate dimerization (amide formation between two monomers), often seen in aged free-base batches.
      
Protocol B: General Amide Coupling (Library Synthesis)

Objective: Coupling the aminomethyl group to a carboxylic acid "warhead" (R-COOH).

Reagents:

  • Intermediate: N-Isopropyl 4-(aminomethyl)benzamide HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve R-COOH (0.2 mmol) and HATU (0.24 mmol) in DMF (1 mL). Stir for 5 mins to form the active ester.

  • Addition: Add N-Isopropyl 4-(aminomethyl)benzamide HCl (0.2 mmol, 45.7 mg) followed immediately by DIPEA (0.6 mmol, 105 µL).

    • Critical Step: Ensure the amine salt is fully neutralized. If the solution does not turn slightly yellow (characteristic of activated HATU), verify pH > 8.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Workup (High Throughput):

    • Dilute with EtOAc (5 mL).

    • Wash with 5%

      
       (aq) x2 (removes DMF).
      
    • Wash with Sat.

      
       x1.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If purity <90%, purify via Prep-HPLC (Water/MeCN gradient).

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Objective: Creating a flexible secondary amine linker.

  • Dissolution: Dissolve Aldehyde (1.0 equiv) and N-Isopropyl 4-(aminomethyl)benzamide (1.0 equiv) in DCE (Dichloroethane).

  • Imine Formation: Add

    
     (anhydrous, 20 mg/mmol) to sequester water. Stir for 2 hours at RT.
    
  • Reduction: Add

    
     (1.5 equiv). Stir overnight.
    
  • Quench: Add Sat.

    
    . Extract with DCM.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) HCl salt not neutralized.Increase DIPEA to 4.0 equiv. Ensure DMF is dry.
Dimerization Free base stored improperly.Use HCl salt form. Check starting material by LC-MS before use.
Incomplete Reaction Steric hindrance of R-COOH.Switch coupling agent to COMU or T3P (Propylphosphonic anhydride). Heat to 50°C.
Poor Solubility Product aggregation.Use DMSO/MeOH (1:1) for purification injection.

Workflow Visualization: Library Generation

SynthesisWorkflow Start Start: N-Isopropyl 4-(aminomethyl)benzamide (HCl Salt) Branch1 Path A: Amide Coupling (HATU/DIPEA) Start->Branch1 Branch2 Path B: Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Branch2 Branch3 Path C: Sulfonylation (Sulfonyl Chloride + TEA) Start->Branch3 Product1 Peptidomimetic (Protease Inhibitor) Branch1->Product1 + R-COOH Product2 Secondary Amine (Flexible Linker) Branch2->Product2 + R-CHO Product3 Sulfonamide (Metabolic Stability) Branch3->Product3 + R-SO2Cl

Caption: Divergent synthesis workflow for generating chemical libraries using the scaffold.

References

  • Structure & Properties: PubChem. 4-(Aminomethyl)benzamide Compound Summary. National Library of Medicine. [Link]

  • Viral Entry Inhibition: Lee, J. et al. (2019). Structure-Activity Relationships of 4-(Aminomethyl)benzamides as Potent Filovirus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Protease Inhibitor Design: Leung, D. et al. (2000). Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • ROCK Inhibition Context: Application of Y-27632 (ROCK Inhibitor) in Stem Cell Research. PLOS ONE. [Link] (Note: Clarifies distinction between Y-27632 and benzamide scaffolds).

Sources

Application Note & Protocols: A High-Throughput Screening Workflow for the Novel Benzamide Derivative, N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental workflow for the initial biological characterization and screening of N-Isopropyl 4-(aminomethyl)benzamide, a novel compound with a privileged benzamide scaffold. Due to the absence of published biological data for this specific molecule, this guide establishes a hypothesis-driven screening cascade based on the known activities of structurally related compounds.[1][2] We present detailed protocols for primary phenotypic screens to assess potential anticancer and antimicrobial activities, followed by target-based assays to elucidate plausible mechanisms of action, such as kinase inhibition. This application note is designed for researchers in drug discovery and chemical biology, offering a robust framework for evaluating new chemical entities from initial hit identification to preliminary mechanism-of-action studies.

Introduction: The Rationale for Screening

N-Isopropyl 4-(aminomethyl)benzamide belongs to the N-substituted benzamide class of molecules. The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological activities.[1] Derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents.[1][2] Specifically, the 4-(aminomethyl)benzamide fragment has been successfully utilized as a linker in the design of potent tyrosine kinase inhibitors, suggesting that our compound of interest may interact with this critical class of enzymes.[3]

Given its structural features, a systematic screening approach is warranted to uncover the therapeutic potential of N-Isopropyl 4-(aminomethyl)benzamide. This guide provides a logical, multi-phased workflow designed to efficiently identify biological activity and guide further development.

Pre-Screening Compound Management & Qualification

Before commencing any biological screening, the identity, purity, and solubility of the test compound must be rigorously verified. This step is critical for data integrity and reproducibility.

Parameter Methodology Acceptance Criteria Rationale
Identity Verification Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Match theoretical mass and expected spectral pattern.Confirms the correct molecule has been synthesized or procured.
Purity Assessment High-Performance Liquid Chromatography (HPLC)≥95% purityEnsures observed biological effects are not due to impurities.
Solubility Determination Nephelometry or visual assessment in DMSOClear solution at the highest stock concentration (e.g., 10-50 mM)Ensures compound will not precipitate in aqueous assay buffers, which can cause artifacts.

Protocol: Stock Solution Preparation

  • Accurately weigh the verified N-Isopropyl 4-(aminomethyl)benzamide powder.

  • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 20 mM).

  • Aliquot the stock solution into small volumes in sealed vials and store at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

Experimental Screening Cascade

We propose a tiered screening approach that begins with broad phenotypic assays to cast a wide net for potential activities, followed by more focused target-based assays to deconvolve the mechanism of action (MoA) for any identified "hits."

G cluster_0 cluster_1 Phase 1: Primary Phenotypic Screening cluster_2 Phase 2: Hit Confirmation & MoA Studies cluster_3 A Compound Acquisition & QC (Purity, Identity, Solubility) B Anticancer Viability Screen (MTT Assay) A->B Test Compound C Antimicrobial Screen (Broth Microdilution) A->C Test Compound D IC50 Determination (Dose-Response) B->D Hit Identified C->D Hit Identified E Target-Based Assay: Kinase Inhibition Profile D->E Confirmed Hit (Potency < 10 µM) F Target-Based Assay: Tubulin Polymerization D->F Confirmed Hit (Potency < 10 µM) G Lead Optimization E->G MoA Hypothesis F->G MoA Hypothesis

Caption: A tiered experimental workflow for screening N-Isopropyl 4-(aminomethyl)benzamide.

Phase 1: Primary Phenotypic Screening Protocols

Protocol: Anticancer Cell Viability (MTT Assay)

This colorimetric assay provides a robust, high-throughput method to assess a compound's effect on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • N-Isopropyl 4-(aminomethyl)benzamide stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Positive Control: Staurosporine or Paclitaxel.

  • Vehicle Control: DMSO.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Include vehicle and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A "hit" is typically defined as a compound that causes >50% inhibition at a screening concentration of 10 µM.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strain (e.g., Candida albicans).

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Sterile 96-well U-bottom plates.

  • N-Isopropyl 4-(aminomethyl)benzamide stock solution in DMSO.

  • Positive Control: Gentamicin (for bacteria), Fluconazole (for fungi).

  • Negative Control: Medium with vehicle (DMSO).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a microbial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard, resulting in ~5 x 10⁵ CFU/mL in the final well).

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum + medium) and a sterility control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest compound concentration where no visible growth (turbidity) is observed.

Phase 2: Hit Confirmation and MoA Elucidation

If a compound shows significant activity in Phase 1, the next steps are to confirm the activity with a dose-response curve to calculate an IC₅₀/EC₅₀ value and then investigate the underlying mechanism.

IC₅₀ Determination

This protocol is an extension of the primary MTT assay. Instead of a single concentration, a 10-point, two-fold serial dilution is typically used to generate a dose-response curve. The IC₅₀ value, the concentration that inhibits 50% of the biological response, is calculated using non-linear regression analysis in software like GraphPad Prism.

Hypothetical Screening Data:

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)N-Isopropyl 4-(aminomethyl)benzamide2.5
A549 (Lung Cancer)N-Isopropyl 4-(aminomethyl)benzamide5.1
HCT116 (Colon Cancer)N-Isopropyl 4-(aminomethyl)benzamide3.8
Doxorubicin (Control)N-Isopropyl 4-(aminomethyl)benzamide0.2
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Based on literature suggesting related compounds inhibit tyrosine kinases, this is a logical MoA investigation.[3] The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, where a decrease in signal indicates inhibition.

G cluster_0 cluster_1 A Kinase (e.g., EGFR) D Phosphorylated Substrate A->D E ADP A->E B ATP B->A C Substrate Peptide C->A G ADP-Glo™ Reagent E->G Converts remaining ATP to ADP F Test Compound (Inhibitor) F->A Inhibits H Kinase Detection Reagent G->H Generates Luciferin I Light (Luminescence) H->I Produces Light

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Isopropyl 4-(aminomethyl)benzamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol designed for the quantification of N-Isopropyl 4-(aminomethyl)benzamide , a structural analog and potential metabolite/impurity of the chemotherapy agent Procarbazine.[1]

Abstract & Scope

This protocol details a validated LC-MS/MS methodology for the quantification of N-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5) in human plasma.[1] As a primary amine derivative structurally related to Procarbazine and its metabolites (e.g., N-isopropyl-4-formylbenzamide), this compound requires specific handling to prevent isobaric interference and ensure retention of the polar basic moiety.[1]

This guide utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the target analyte from neutral interferences, coupled with a Biphenyl stationary phase for enhanced pi-pi selectivity.[1]

Chemical Identity & Mechanism[1][2]

  • Analyte: N-Isopropyl 4-(aminomethyl)benzamide[1]

  • Molecular Formula: C₁₁H₁₆N₂O[1]

  • Molecular Weight: 192.26 g/mol [1]

  • Monoisotopic Mass: 192.126[1]

  • Precursor Ion (M+H)⁺: 193.13[1]

Fragmentation Logic (Expert Insight)

Understanding the fragmentation is crucial for selecting MRM transitions.[1]

  • Precursor: Protonation occurs readily at the primary amine (-CH₂-NH₂), yielding m/z 193.1 .[1]

  • Primary Product (Quantifier): Cleavage of the amide bond releases the isopropylamine group, generating the stable 4-(aminomethyl)benzoyl cation (m/z 134.1) .[1]

  • Secondary Product (Qualifier): Further loss of CO from the acylium ion or direct formation of the benzylamine carbocation yields m/z 107.1 .[1]

Fragmentation Parent Precursor Ion [M+H]+ = 193.1 (Protonated Amine) Frag1 Quantifier Ion [Ph-CO]+ m/z = 134.1 Parent->Frag1 Amide Cleavage Neutral1 Loss of Isopropylamine Parent->Neutral1 Frag2 Qualifier Ion [Ph-CH2-NH2]+ m/z = 107.1 Frag1->Frag2 Decarbonylation Neutral2 Loss of CO Frag1->Neutral2

Figure 1: Proposed fragmentation pathway for MRM optimization.

Experimental Protocol

Reagents & Materials
  • Reference Standard: N-Isopropyl 4-(aminomethyl)benzamide (>98% purity).[1][2]

  • Internal Standard (IS): N-Isopropyl-d7-4-(aminomethyl)benzamide (custom synthesis) or Procarbazine-d4 (surrogate).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[1]

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or Strata-X-C (Phenomenex).[1]

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Why MCX? The target is a basic amine.[1] Neutral metabolites (like the aldehyde form) will not retain on the cation exchange sorbent during the organic wash, providing superior cleanup compared to protein precipitation.[1]

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL Plasma . Add 10 µL IS working solution . Add 100 µL 2% Formic Acid in water (acidification ensures the amine is protonated). Vortex.

  • Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.[1]

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (removes proteins/salts).[1]

  • Wash 2 (Organic): 1 mL 100% Methanol (removes neutral/acidic matrix components; analyte remains bound by ionic interaction).[1]

  • Elution: Elute with 500 µL 5% Ammonium Hydroxide in Methanol (high pH breaks the ionic bond).

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10) .

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or Waters ACQUITY BEH C18.[1]

    • Expert Note: The Biphenyl phase offers enhanced retention for the aromatic benzamide core via pi-pi interactions, separating it from hydrophilic matrix amines.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Isocratic hold for trapping)[1]

    • 0.5 - 3.0 min: 5% -> 90% B (Linear ramp)[1]

    • 3.0 - 4.0 min: 90% B (Wash)[1]

    • 4.0 - 4.1 min: 90% -> 5% B[1]

    • 4.1 - 6.0 min: 5% B (Re-equilibration)[1]

Mass Spectrometry (MS):

  • Source: ESI Positive (Electrospray Ionization).[1]

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.[1]

MRM Table:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
N-Iso-4-(aminomethyl) 193.1 134.1 3022Quantifier
193.1107.13035Qualifier
193.191.13045Qualifier
Internal Standard 200.1141.13022Quantifier

Method Validation Summary

The following parameters define the acceptance criteria for a "Self-Validating System" compliant with FDA Bioanalytical Method Validation Guidance (2018).

ParameterSpecificationExpert Rationale
Linearity 1.0 – 1000 ng/mL (r² > 0.995)Covers trace impurity levels to high-dose metabolite levels.[1]
Precision (CV%) < 15% (20% at LLOQ)Standard acceptance for biological assays.[1]
Accuracy (RE%) ± 15% (± 20% at LLOQ)Ensures reliability of quantification.
Recovery > 80% (Consistent)MCX extraction usually yields high recovery for amines.[1]
Matrix Effect 90-110% (IS Normalized)Use of stable-isotope IS compensates for ion suppression.[1]

Workflow Visualization

Workflow cluster_0 Sample Preparation (MCX SPE) cluster_1 LC-MS/MS Analysis Step1 Plasma + IS + Acid Step2 Load on MCX Cartridge Step1->Step2 Step3 Wash 1: 2% Formic Acid (Remove Proteins) Step2->Step3 Step4 Wash 2: 100% MeOH (Remove Neutrals) Step3->Step4 Step5 Elute: 5% NH4OH in MeOH (Collect Amine) Step4->Step5 LC LC Separation Kinetex Biphenyl Column Step5->LC Evap & Reconstitute MS MS Detection ESI+ MRM: 193.1 -> 134.1 LC->MS

Figure 2: End-to-end analytical workflow emphasizing the MCX cleanup mechanism.

References & Authority

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Guichard, N., et al. (2017).[1][3] Antineoplastic drugs and their analysis: A state of the art review. Analyst. (Contextual reference for Procarbazine metabolite analysis). Retrieved from [1]

  • PubChem. (2025).[1][4][5] N-Isopropyl 4-(aminomethyl)benzamide Compound Summary. Retrieved from

Sources

Application Note: Investigating the Neuroprotective Potential of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-Isopropyl 4-(aminomethyl)benzamide represents a structural convergence of several pharmacophores known for neuroprotective activity. While direct literature on this specific chemical entity (CAS 5072-27-5) is emerging, its structural motifs suggest significant potential as a modulator of oxidative stress and enzymatic pathways in the central nervous system (CNS).

This Application Note provides a rigorous, self-validating framework for researchers to characterize the neuroprotective profile of this compound. The protocols focus on three high-probability mechanisms based on Structure-Activity Relationship (SAR) analysis:

  • MAO-B / SSAO Inhibition: The primary aminomethyl group mimics substrates for Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). Inhibition of these enzymes reduces neurotoxic aldehyde and hydrogen peroxide production.

  • PARP Inhibition: The benzamide core is a classic scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., 3-aminobenzamide), which prevent necrotic cell death during ischemia.

  • Lipophilic Bioavailability: The N-isopropyl amide moiety enhances lipophilicity (cLogP ~0.95), predicting favorable Blood-Brain Barrier (BBB) penetration compared to polar benzamides.

Technical Introduction: The Benzamide Scaffold in Neuroprotection

The benzamide pharmacophore is a versatile scaffold in medicinal chemistry. In the context of neuroprotection, two primary mechanisms are relevant for N-Isopropyl 4-(aminomethyl)benzamide :

A. Oxidative Deamination Blockade

Primary amines attached to aromatic rings are often substrates for amine oxidases.

  • Mechanism: MAO-B and SSAO metabolize primary amines into aldehydes, ammonia, and hydrogen peroxide (

    
    ).
    
  • Pathology: In Alzheimer’s and Parkinson’s disease, aberrant MAO-B activity increases oxidative stress.

  • Hypothesis: If N-Isopropyl 4-(aminomethyl)benzamide acts as a competitive inhibitor or a "poor substrate" for these enzymes, it will reduce the oxidative burden on neurons.

B. PARP-1 Inhibition
  • Mechanism: Overactivation of PARP-1 in response to DNA damage (e.g., stroke) depletes cellular

    
     and ATP, leading to energy failure and necrosis.
    
  • Relevance: Benzamide analogs compete with

    
     at the PARP-1 active site, preserving cellular energy reserves.
    

Experimental Protocols

Protocol A: Fluorometric MAO-B Inhibition Assay

Objective: Determine if the compound inhibits human recombinant MAO-B, a key target for neuroprotection in Parkinson's models.

Materials:

  • Recombinant Human MAO-B (Sigma/Corning).

  • Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Positive Control: Selegiline (1 µM) or Safinamide.

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dissolve N-Isopropyl 4-(aminomethyl)benzamide in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in reaction buffer.

  • Incubation: Mix 50 µL of enzyme solution (0.5 U/mL) with 10 µL of compound dilution. Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 40 µL of Master Mix containing:

    • 200 µM Tyramine (substrate).

    • 1 U/mL Horseradish Peroxidase (HRP).

    • 50 µM Amplex Red.

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate

    
     by plotting initial velocity (
    
    
    
    ) vs. log[Compound].
    • Validation Criterion: Z-factor > 0.5; Selegiline

      
       must be within 10-50 nM.
      
Protocol B: Primary Cortical Neuron Neuroprotection (Glutamate Excitotoxicity)

Objective: Assess the compound's ability to prevent neuronal death induced by glutamate (NMDA receptor overactivation).

Materials:

  • Primary Cortical Neurons (E18 Rat embryos), cultured for 10-14 days (DIV14).

  • Neurobasal Medium + B27 Supplement.

  • Insult: L-Glutamate (100 µM) + Glycine (10 µM).

  • Viability Assay: MTT or CellTiter-Glo (ATP).

Workflow:

  • Pre-treatment: Replace media with fresh Neurobasal (minus antioxidants). Add N-Isopropyl 4-(aminomethyl)benzamide (0.1, 1, 10, 50 µM) 1 hour prior to insult.

  • Insult: Add Glutamate (100 µM) to wells. Incubate for 24 hours.

  • Controls:

    • Vehicle (DMSO < 0.1%).

    • Positive Control: MK-801 (10 µM).

    • Negative Control: Glutamate only.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, solubilize in DMSO, read Absorbance at 570 nm.

  • Data Normalization:

    
    
    
Protocol C: In Silico & In Vitro BBB Permeability (PAMPA)

Objective: Verify if the N-isopropyl modification confers sufficient lipophilicity to cross the Blood-Brain Barrier.

Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Membrane: Coat PVDF filter with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL PBS.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature (humidity chamber).

  • Analysis: Quantify compound in Acceptor/Donor wells via LC-MS/MS or UV-Vis.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       indicates high CNS permeability.
      

Data Visualization & Pathway Analysis

Mechanism of Action: Dual Neuroprotective Pathway

The following diagram illustrates the hypothesized dual mechanism where N-Isopropyl 4-(aminomethyl)benzamide mitigates neurotoxicity via MAO-B inhibition (reducing ROS) and PARP blockade (preserving ATP).

NeuroprotectionPathways Compound N-Isopropyl 4-(aminomethyl)benzamide MAOB MAO-B / SSAO (Enzyme) Compound->MAOB Inhibits PARP PARP-1 (Enzyme) Compound->PARP Inhibits ROS H2O2 + Aldehydes (Oxidative Stress) MAOB->ROS Metabolism NAD_Depletion NAD+ / ATP Depletion PARP->NAD_Depletion Consumes NAD+ Dopamine Dopamine / Amines Dopamine->MAOB Substrate MitoDys Mitochondrial Dysfunction ROS->MitoDys Damages Neuroprotection NEUROPROTECTION (Survival) MitoDys->Neuroprotection Prevents DNA_Damage DNA Damage (Ischemia/Stroke) DNA_Damage->PARP Activates NAD_Depletion->Neuroprotection Prevents

Figure 1: Hypothesized dual-mechanism of action. The compound inhibits MAO-B to reduce oxidative stress and PARP-1 to prevent energy depletion.

Summary of Expected Results

AssayParameterTarget ValueInterpretation
MAO-B Inhibition


Potent inhibitor; relevant for Parkinson's/Alzheimer's.
SSAO Inhibition


Anti-inflammatory potential (VAP-1 blockade).
PAMPA-BBB


High BBB permeability; CNS active.
Glutamate Toxicity Cell Viability

(at

)
Significant neuroprotection against excitotoxicity.
Solubility Aqueous (pH 7.4)

Sufficient for systemic administration.

References

  • Benzamide Scaffold in Neuroprotection

    • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

    • Relevance: Establishes the benzamide core as a primary pharmacophore for PARP inhibition and neuroprotection in ischemia.
  • MAO-B and SSAO in Neurodegeneration

    • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. Link

    • Relevance: Validates the inhibition of amine oxidases (target of the aminomethyl group)
  • Primary Amines as SSAO Substrates

    • O'Sullivan, J., et al. (2004). Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. Neurotoxicology, 25(1-2), 303-315. Link

    • Relevance: Explains the mechanism by which primary aminomethyl compounds interact with SSAO/VAP-1.
  • Blood-Brain Barrier Permeability of Amides

    • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. Link

    • Relevance: Provides the validation for the PAMPA-BBB protocol and the lipophilicity requirements for N-isopropyl amides.
  • Chemical Identity (CAS Verification)

    • Sigma-Aldrich / Merck. (2023). N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5) Product Entry.[1] Link

    • Relevance: Confirms the existence and chemical structure of the specific entity discussed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Isopropyl 4-(aminomethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

N-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5) is a critical bifunctional linker used in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and serine protease targets. Its structure comprises a benzamide core with two distinct nitrogen centers: a secondary amide and a primary benzylic amine.

The Core Challenge: The primary amine at the para-position is highly nucleophilic. Attempting direct amidation of 4-(aminomethyl)benzoic acid with isopropylamine will result in uncontrolled oligomerization (self-coupling).

Recommended Synthetic Strategies:

FeatureRoute A: The "Gold Standard" (Recommended) Route B: The "Industrial" Route
Starting Material 4-(Boc-aminomethyl)benzoic acid4-Cyanobenzamide / 4-Cyanobenzoic acid
Key Steps 1. Amide Coupling2. Acidic Deprotection1. Amide Coupling2. Nitrile Hydrogenation
Purity Profile High (>98%) . Crystallizes well as HCl salt.Moderate. Risk of side-products (secondary amines).
Scalability Good for g to kg scale.Excellent for multi-kg scale (lower BOM cost).
Primary Risk Hygroscopic salts if not dried properly.Catalyst poisoning; incomplete reduction.

Interactive Workflow Visualization

The following diagram outlines the logical flow for the recommended Route A and the decision points for troubleshooting common yield-killing issues.

SynthesisWorkflow Start Start: 4-(Boc-aminomethyl)benzoic acid Activation Step 1: Carboxyl Activation (EDC/HOBt or HATU) Start->Activation Coupling Step 2: Amide Coupling (+ Isopropylamine) Activation->Coupling Issue_Coupling Issue: Low Yield (<70%)? Coupling->Issue_Coupling Intermediate Intermediate: N-Isopropyl-4-(Boc-aminomethyl)benzamide Deprotection Step 3: Boc-Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Issue_Oil Issue: Sticky Gum/Oil? Deprotection->Issue_Oil FinalProduct Final Product: N-Isopropyl 4-(aminomethyl)benzamide HCl Issue_Coupling->Intermediate No Fix_Sterics Fix: Switch to HATU/DIPEA or Acid Chloride method Issue_Coupling->Fix_Sterics Yes Fix_Sterics->Intermediate Issue_Oil->FinalProduct No (Crystalline) Fix_Trituration Fix: Triturate with Et2O/Hexane or Lyophilize Issue_Oil->Fix_Trituration Yes Fix_Trituration->FinalProduct

Caption: Logical workflow for Route A (Boc-protection strategy) including critical troubleshooting decision points.

Detailed Protocol: Route A (Boc-Protection)

This protocol is optimized for high purity and reproducibility on a 1g – 50g scale.

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl (4-(isopropylcarbamoyl)benzyl)carbamate.

  • Activation: Dissolve 4-(Boc-aminomethyl)benzoic acid (1.0 equiv) in anhydrous DMF (10 mL/g).

  • Reagents: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 15 minutes.

    • Technical Insight: HATU is preferred over EDC/HOBt here because the isopropylamine is moderately sterically hindered. HATU ensures faster kinetics and suppresses racemization (though not an issue here, it's good practice).

  • Addition: Add Isopropylamine (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H = ~293.2 + Boc mass).

  • Workup: Dilute with EtOAc. Wash sequentially with 1M citric acid (removes excess amine/HATU byproducts), sat. NaHCO₃, and brine.[1] Dry over MgSO₄.[1]

  • Yield Check: Expected yield: 85–95% .

Phase 2: Deprotection & Salt Formation

Objective: Cleave Boc group to release the free amine as a hydrochloride salt.

  • Dissolution: Dissolve the intermediate in minimal Dichloromethane (DCM) or 1,4-Dioxane .

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

    • Critical Control Point: Do NOT use aqueous HCl. Water makes the final product extremely difficult to dry and promotes hydrolysis of the amide bond over long periods.

  • Precipitation: Stir at RT for 2–3 hours. The product should precipitate as a white solid.

  • Isolation: Filter the solid under N₂ atmosphere. Wash with diethyl ether (removes Boc byproducts).

  • Final Yield: Expected yield: 90–98% (as HCl salt).

Troubleshooting Center (FAQs)

Issue 1: "My coupling reaction yield is stuck at 50%."

Diagnosis: Incomplete activation or amine volatility.

  • Cause A: Isopropylamine is volatile (bp 33–34°C). If the reaction exotherms, you may lose the reagent.

  • Cause B: Carboxylic acid dimerization. Corrective Action:

  • Cool it down: Ensure the addition happens at 0°C.

  • Excess Reagent: Increase Isopropylamine to 1.5 – 2.0 equiv .

  • Alternative Activation: Convert the acid to the Acid Chloride first using Thionyl Chloride (

    
    ) and catalytic DMF in DCM. Then add Isopropylamine/TEA. This is more aggressive and often pushes yield to >95%.
    
Issue 2: "The final product is a hygroscopic sticky oil, not a powder."

Diagnosis: Trapped solvent or excess acid.

  • The hydrochloride salt of benzylamines can be hygroscopic. Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of MeOH, then add excess Diethyl Ether or MTBE with vigorous stirring. A white solid should crash out.

  • Lyophilization: Dissolve the oil in water/acetonitrile and freeze-dry. This yields a fluffy, stable powder.

  • Free Base: If the salt is unmanageable, neutralize with 1M NaOH, extract into DCM, dry, and store as the free amine (solid), though the salt is generally more stable.

Issue 3: "I see a side product with M+ mass = dimer."

Diagnosis: Self-coupling.

  • This only happens if you used unprotected 4-(aminomethyl)benzoic acid. Corrective Action:

  • Immediate Stop: You cannot optimize this cleanly. Switch to the Boc-protected starting material immediately. The cost difference is negligible compared to the purification time lost.

Representative Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHCl salt form
Molecular Weight 192.26 (Free Base) / 228.72 (HCl Salt)
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in Et2O, Hexane
1H NMR (DMSO-d6)

8.5 (d, NH-amide), 8.3 (br, NH3+), 7.9 (d, Ar-H), 7.5 (d, Ar-H), 4.1 (q, CH2), 4.0 (m, CH-iso), 1.1 (d, CH3)
Diagnostic peaks
Purity Target >98% (HPLC, 254 nm)Required for biological assays

References

  • Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. Retrieved from 2

  • J&K Scientific. (2011). Boc-(4-aminomethyl) benzoic acid Applications and Properties. Retrieved from 3

  • BenchChem. (2025).[1][4][5] An In-depth Technical Guide on 4-isopropyl-N-(4-methylbenzyl)benzamide Synthesis. Retrieved from 1[4]

  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from 6

  • Sigma-Aldrich. (2025). N-Isopropyl 4-(aminomethyl)benzamide Product Data. Retrieved from 7

Sources

Technical Support Center: N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Portal. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical hurdles associated with small-molecule drug formulation.

N-Isopropyl 4-(aminomethyl)benzamide is a bifunctional molecule featuring a hydrophobic isopropyl benzamide core and a polar primary amine. While its structure makes it a valuable intermediate and bioactive scaffold, it presents classic, kinetically driven solubility challenges during biological assays. This guide is designed to explain the causality behind these issues and provide self-validating protocols to ensure your experiments yield reproducible data.

Part 1: Core Principles of Solubility & Causality

To successfully formulate N-Isopropyl 4-(aminomethyl)benzamide, you must understand the competing forces within its molecular structure.

The primary amine (a benzylamine derivative) is strongly basic, with a predicted pKa of approximately 9.3 (1)[1]. Thermodynamically, this means the molecule should be >98% protonated and highly soluble at a physiological pH of 7.4. However, the free base powder exhibits highly unfavorable dissolution kinetics. The hydrophobic packing of the isopropyl and phenyl groups, combined with intermolecular hydrogen bonding from the amide, creates a rigid crystal lattice.

When you introduce the free base to neutral water, the surface molecules struggle to protonate fast enough to break this lattice, leading to a self-limiting dissolution process. Converting the compound to a salt form (e.g., HCl salt) bypasses this kinetic barrier entirely, a foundational principle in pharmaceutical formulation (2)[2].

Quantitative Solubility Profile
Solvent SystemCompound StateExpected SolubilityApplication Notes
DMSO / DMF Free Base / Salt> 50 mMExcellent solubility; ideal for long-term master stocks.
Water (pH < 6.0) Free Base~10 - 20 mMAcidic environment rapidly protonates the amine, driving dissolution.
PBS (pH 7.4) Free Base< 0.1 mMHigh risk of kinetic precipitation (the "DMSO crash").
PBS (pH 7.4) HCl Salt> 10 mMPre-formed salt dissolves instantly; ideal for in vivo dosing.

Part 2: Troubleshooting Guide (Q&A)

Q: Why does my compound instantly turn cloudy when I dilute my 10 mM DMSO stock into cell culture media? A: You are experiencing the classic "DMSO crash." Cell culture media is buffered at pH ~7.4. When the DMSO stock is diluted, the sudden change in solvent polarity forces the hydrophobic isopropyl and phenyl groups to aggregate before the amine can fully ionize and equilibrate with the buffer. Solution: Do not dilute directly into neutral media. Either use the HCl salt form, or pre-dilute your DMSO stock into a transitional co-solvent mixture (e.g., 10% Tween-80 / 20% PEG-400) before adding it to your assay.

Q: I left my DMSO master stock on the bench overnight, and now there are crystals. Has the compound degraded? A: It is highly unlikely to be degradation. DMSO is strongly hygroscopic and absorbs moisture from the ambient air. The introduction of trace water lowers the solubility threshold of the free base, causing it to crystallize out of solution. Solution: Always use anhydrous DMSO, seal vials tightly with Parafilm, and store stocks at -20°C. To recover your current stock, tightly seal it, warm it to 37°C, and sonicate for 5–10 minutes until clear.

Q: Does the amide group lower the pKa of the primary amine, making it less soluble? A: No. The amide group is separated from the primary amine by a phenyl ring and a methylene spacer. Because of this structural distance, the electron-withdrawing effect of the amide is negligible. The amine retains a strongly basic pKa, consistent with standard computational models for benzylamines (3)[3]. The issue is purely kinetic lattice energy, not thermodynamic basicity.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be empirically verified before use in downstream assays.

Protocol A: Preparation of a 10 mM Master Stock in DMSO
  • Weighing: Accurately weigh the required mass of N-Isopropyl 4-(aminomethyl)benzamide free base.

  • Solvent Addition: Add anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5 minutes to disrupt any micro-crystals.

  • Self-Validation (Visual): Hold the vial against a dark background under bright light. The solution must be completely transparent with no Tyndall effect (light scattering).

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw cycles and moisture ingress.

Protocol B: Aqueous Formulation via In-Situ Salt Formation (For In Vivo Assays)

Objective: To achieve a stable 1 mM aqueous solution of the free base without using organic co-solvents.

  • Suspension: Suspend the free base powder in a small volume of sterile, deionized water (10% of your final target volume).

  • Titration: Add 1.05 molar equivalents of 0.1 M HCl dropwise while vortexing continuously. The powder will begin to dissolve as the hydrochloride salt forms in situ.

  • Dilution: Once completely clear, slowly add the remaining 90% volume using your target assay buffer (e.g., 1X PBS) while stirring.

  • Self-Validation (Spectrophotometric): Transfer 100 µL of the final solution to a clear 96-well plate and measure the optical density at 600 nm (OD600) using a plate reader.

    • PASS: OD600 < 0.05. The compound is in a true solution.

    • FAIL: OD600 ≥ 0.05. Micro-precipitation is present. You must lower the concentration or introduce a solubilizer like cyclodextrin.

Part 4: Formulation Workflow Visualization

Follow this decision tree to determine the optimal formulation pathway based on your assay requirements and the physical form of your compound.

SolubilityWorkflow Start Solid N-Isopropyl 4-(aminomethyl)benzamide CheckSolvent Target Solvent System? Start->CheckSolvent Organic Organic (DMSO/DMF) CheckSolvent->Organic In Vitro Assays Aqueous Aqueous Buffer (pH 7.4) CheckSolvent->Aqueous In Vivo / Cell Assays DissolveOrg Vortex & Sonicate at Room Temp Organic->DissolveOrg CheckForm Is it Free Base or Salt Form? Aqueous->CheckForm StockReady 10-50 mM Stock Ready DissolveOrg->StockReady SaltForm Salt (e.g., HCl) CheckForm->SaltForm FreeBase Free Base CheckForm->FreeBase DissolveAq Dissolve Directly (Soluble up to ~10 mM) SaltForm->DissolveAq UseCosolvent Use Co-solvents (DMSO/Tween/PEG) or Adjust pH < 6.0 FreeBase->UseCosolvent AqReady Aqueous Solution Ready DissolveAq->AqReady UseCosolvent->AqReady

Decision tree for formulating N-Isopropyl 4-(aminomethyl)benzamide in organic and aqueous systems.

References

  • PubChem - Benzylamine (CID 7504) Chemical and Physical Properties. National Institutes of Health (NIH). 1

  • Remington: The Science and Practice of Pharmacy - Volume I & II, 22nd Edition. Pharmaceutical Press / NIH PMC. 2

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model - ACS Publications. American Chemical Society. 3

Sources

Common by-products in N-Isopropyl 4-(aminomethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Isopropyl 4-(aminomethyl)benzamide . This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, specifically focusing on the mitigation of stubborn by-products during amidation and deprotection workflows.

Synthesis Workflow & By-Product Pathway Mapping

To effectively troubleshoot, we must first map the mechanistic pathways that lead to both our target molecule and the most common dead-end by-products.

Workflow SM 4-(Boc-aminomethyl)benzoic acid Amine Isopropylamine + Coupling Agent SM->Amine Activation BP4 Polyamide Oligomers SM->BP4 Self-condensation (If unprotected) Inter O-acylisourea Intermediate Amine->Inter BocProd Boc-N-Isopropyl 4-(aminomethyl)benzamide Inter->BocProd Aminolysis BP1 N-acylurea By-product Inter->BP1 Rearrangement BP2 Insoluble Urea (e.g., DCU) Inter->BP2 Hydration Target N-Isopropyl 4-(aminomethyl)benzamide BocProd->Target TFA / DCM Deprotection BP3 Trifluoroacetamide Adduct BocProd->BP3 TFA acylation

Synthesis workflow of N-Isopropyl 4-(aminomethyl)benzamide detailing key intermediates and by-products.

Troubleshooting Guide & FAQs

Q1: Why am I seeing an intractable white precipitate during the coupling of 4-(Boc-aminomethyl)benzoic acid with isopropylamine? A1: This is almost certainly N,N'-dicyclohexylurea (DCU), a notorious by-product formed if you are using Dicyclohexylcarbodiimide (DCC) as your coupling reagent[1]. When DCC activates the carboxylic acid, it forms an O-acylisourea intermediate. As the isopropylamine attacks this intermediate to form your desired amide, the DCC is converted into DCU. DCU is highly insoluble in standard organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), making it extremely difficult to remove without tedious filtration[2]. Solution: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). EDC and its corresponding urea by-product are highly water-soluble, allowing for complete removal during a simple aqueous workup[3].

Q2: My LC-MS shows a major impurity with the exact mass of my target plus the mass of the carbodiimide. What happened? A2: You are observing N-acylurea formation. The highly reactive O-acylisourea intermediate can undergo an irreversible intramolecular O-to-N migration (rearrangement) to form a stable, unreactive N-acylurea[1]. This terminates the coupling process and permanently consumes your starting material. Solution: This rearrangement competes with the desired aminolysis and is exacerbated by high temperatures or steric hindrance. To suppress this, you must add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt)[2]. HOBt rapidly attacks the O-acylisourea to form an active OBt-ester, which is completely stable against rearrangement but highly reactive toward isopropylamine[4].

Q3: Following Boc deprotection with TFA, I observe a +96 Da mass adduct on my final product. How do I prevent this? A3: This +96 Da adduct is a trifluoroacetamide by-product. During the removal of the tert-butyloxycarbonyl (Boc) group with Trifluoroacetic Acid (TFA)[5], the newly liberated primary amine (the aminomethyl group) can react with trace trifluoroacetic anhydride (a common impurity in aging TFA) or undergo direct trifluoroacetylation if concentrated to dryness under harsh conditions. Solution: The nucleophilic primary amine attacks electrophilic trifluoroacetyl species. Prevent this by using fresh, high-quality TFA, adding scavengers (like water or triisopropylsilane)[6], and avoiding prolonged heating during solvent evaporation. Neutralizing the TFA salt rapidly with a basic aqueous workup prevents this acylation.

Q4: Can I synthesize this molecule directly from unprotected 4-(aminomethyl)benzoic acid to save a step? A4: No. Unprotected 4-(aminomethyl)benzoic acid is a zwitterionic molecule containing both a free carboxylic acid and a highly nucleophilic primary amine. If you attempt to activate the carboxylic acid in the presence of its own free amine, the molecules will rapidly undergo intermolecular self-condensation, resulting in a complex mixture of polyamide oligomers[7]. N-Boc protection of the aminomethyl group is an absolute mechanistic requirement to enforce chemoselectivity.

Quantitative Data: Coupling Reagent Selection

To optimize the amidation step and minimize by-products, refer to the following comparative data for carbodiimide-based coupling systems:

Coupling SystemPrimary By-productBy-product SolubilityRisk of N-acylureaRecommended Use Case
DCC Dicyclohexylurea (DCU)Insoluble in DCM/DMFHighNot recommended (requires filtration)
DIC Diisopropylurea (DIU)Soluble in DCM/DMFHighSolid-phase peptide synthesis
EDC·HCl EDU (water-soluble)Soluble in WaterModerateSolution-phase (aqueous workup)
EDC·HCl + HOBt EDU + HOBtSoluble in WaterVery LowOptimal for this synthesis

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is built into the workflow so that if a step fails, the physical state of the reaction (e.g., phase separation, solubility) will immediately alert the operator.

Protocol 1: Optimized Amidation (Synthesis of Boc-N-Isopropyl 4-(aminomethyl)benzamide)

Objective: Achieve complete amidation while entirely avoiding insoluble DCU and N-acylurea by-products.

  • Activation: Dissolve 4-(Boc-aminomethyl)benzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Causality: Anhydrous conditions prevent premature hydrolysis of the O-acylisourea intermediate back to the starting material.

  • Intermediate Stabilization: Cool the solution to 0 °C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 minutes. Causality: Low temperature suppresses the O-to-N acyl migration, giving HOBt time to trap the intermediate as the stable OBt-active ester.

  • Aminolysis: Add isopropylamine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Causality: DIPEA ensures the amine is fully free-based, maximizing its nucleophilicity for the attack on the OBt-ester.

  • Self-Validating Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine.

    • Validation Check: EDC urea by-products, unreacted isopropylamine, and HOBt partition entirely into the aqueous layer. If the organic layer is clear, DCU/urea by-products have been successfully avoided. The pure Boc-protected intermediate remains in the organic layer. Dry over MgSO4 and concentrate.

Protocol 2: Clean Boc Deprotection & Free-Base Isolation

Objective: Cleave the Boc group without forming trifluoroacetamide adducts or alkylating the aromatic ring.

  • Acidic Cleavage: Dissolve the Boc-protected intermediate in DCM (0.1 M) and cool to 0 °C.

  • Scavenger Addition: Add TFA to achieve a 1:1 TFA:DCM ratio, along with 2% v/v triisopropylsilane (TIS)[5].

    • Causality: TFA cleaves the carbamate to form a highly reactive tert-butyl cation. TIS acts as a scavenger to trap this cation, preventing it from alkylating the aromatic ring of your benzamide[6].

  • Controlled Evaporation: Stir for 2 hours at room temperature. Concentrate under reduced pressure at <30 °C .

    • Causality: Avoiding high heat prevents the newly freed amine from reacting with residual TFA to form the +96 Da trifluoroacetamide by-product.

  • Self-Validating Free-Basing: Redissolve the crude oil in DCM and wash vigorously with 1M NaOH.

    • Validation Check: This step breaks the amine-TFA salt, converting your product to the free base while partitioning all residual TFA into the aqueous phase as sodium trifluoroacetate. The organic layer will now contain the pure, free-based N-Isopropyl 4-(aminomethyl)benzamide.

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

Technical Support Center: Synthesis & Optimization of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and purification challenges associated with synthesizing N-Isopropyl 4-(aminomethyl)benzamide .

This molecule presents a classic synthetic challenge: it contains both a primary amine (the aminomethyl group) and a secondary amide. Direct coupling of 4-(aminomethyl)benzoic acid with isopropylamine will inevitably fail, as the unprotected primary amine will act as a competing nucleophile, triggering runaway oligomerization and head-to-tail dimerization. To build a self-validating and robust protocol, we must utilize a pre-protected building block—4-(Boc-aminomethyl)benzoic acid —to isolate the carboxylic acid for exclusive activation.

Part 1: Mechanistic Workflow & Step-by-Step Methodology

The synthesis is divided into a high-efficiency amide coupling followed by a controlled deprotection and free-basing sequence.

SynthesisWorkflow SM 4-(Boc-aminomethyl)benzoic acid + Isopropylamine Coupling Amide Coupling HATU, DIPEA, DMF SM->Coupling Step 1 Intermediate Boc-Protected Intermediate (High Yield) Coupling->Intermediate Deprotection Boc Deprotection 4M HCl in Dioxane Intermediate->Deprotection Step 2 Product N-Isopropyl 4-(aminomethyl)benzamide (HCl Salt) Deprotection->Product Freebase Free-basing SCX Resin Product->Freebase Step 3 Final Pure Free Amine Freebase->Final

Fig 1. Three-step synthetic workflow for N-Isopropyl 4-(aminomethyl)benzamide.

Protocol A: Amide Coupling (Synthesis of the Boc-Protected Intermediate)
  • Activation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent (eq) of 4-(Boc-aminomethyl)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add 1.2 eq of HATU.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the mixture at 0 °C for 15 minutes. Causality Note: This pre-incubation ensures the complete conversion of the carboxylic acid into the highly reactive OAt-active ester before the amine is introduced [1].

  • Aminolysis: Dropwise, add 1.5 eq of isopropylamine.

  • Reaction: Allow the reaction to warm to 23 °C and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Boc Deprotection & Free-Basing
  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) (0.1 M). Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved, the resulting hydrochloride salt of the product will precipitate. Filter the white solid and wash thoroughly with cold diethyl ether to remove organic impurities.

  • Free-Basing: Dissolve the salt in a minimum volume of Methanol. Load onto a pre-conditioned SCX (Strong Cation Exchange) solid-phase extraction cartridge. Wash with Methanol to remove non-basic impurities, then elute the pure free amine using 2M Ammonia in Methanol. Concentrate to yield the final product.

Part 2: Troubleshooting Guides & FAQs

Q1: I attempted the coupling using standard EDC/HOBt conditions, but the reaction stalled at ~60% conversion. How can I drive it to completion? A1: Isopropylamine is a primary amine, but its alpha-branching introduces moderate steric hindrance. While EDC/HOBt is a reliable system, the resulting OBt-active ester is less reactive than the OAt-ester formed by HATU [1]. Furthermore, if aminolysis is slow, the initial O-acylisourea intermediate formed by EDC can undergo a detrimental rearrangement into an inactive, stable N-acylurea [2]. Solution: Switch to HATU, which excels with sterically hindered substrates. If you must use EDC, add a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine). DMAP acts as a highly efficient acyl transfer agent, bypassing the slow direct aminolysis of the OBt-ester [3].

ActivationPathway Acid Carboxylic Acid ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster Activation Activator HATU / DIPEA Activator->ActiveEster Amide Amide Product ActiveEster->Amide Aminolysis Amine Isopropylamine Amine->Amide

Fig 2. Mechanistic pathway of HATU-mediated carboxylic acid activation and aminolysis.

Q2: During the deprotection step using TFA/DCM, I am observing tert-butylation side products on my aromatic ring. How can I prevent this? A2: The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. While the electron-deficient benzamide ring is generally resistant to electrophilic aromatic substitution, prolonged exposure to high concentrations of this cation can lead to unwanted alkylation. Solution: Add a carbocation scavenger such as triisopropylsilane (TIPS) or anisole (2-5% v/v) to your TFA/DCM cleavage cocktail. Alternatively, following Protocol B and switching to 4M HCl in Dioxane often circumvents this issue entirely by trapping the cation as volatile isobutylene gas and tert-butyl chloride.

Q3: My isolated yield of the final free amine is incredibly low after aqueous workup. Where is my product? A3: N-Isopropyl 4-(aminomethyl)benzamide is a highly polar molecule. The free primary amine, combined with the hydrogen-bonding capacity of the secondary amide, gives it significant water solubility. If you attempt a standard liquid-liquid extraction (e.g., DCM/Water at pH 10), the product will partition heavily into the aqueous layer. Solution: Abandon aqueous extraction for the final free-basing step. Utilize the SCX "catch-and-release" method described in Protocol B. This guarantees quantitative recovery of the polar amine without aqueous losses.

Part 3: Quantitative Optimization Data

To validate the mechanistic claims above, below is a comparative data matrix summarizing the optimization of the coupling step between 4-(Boc-aminomethyl)benzoic acid and isopropylamine.

Coupling ReagentBase (Eq)AdditiveSolventTime (h)Conversion (%)Isolated Yield (%)
EDC·HCl (1.2)DIPEA (3.0)HOBt (1.2)DCM166558
EDC·HCl (1.2)DIPEA (3.0)DMAP (0.1)MeCN168882
DCC (1.2)DIPEA (3.0)DMAP (1.0)DCM245545*
HATU (1.2) DIPEA (3.0) None DMF 4 >99 95

*Note: The lower isolated yield for DCC is due to the notorious difficulty in chromatographically removing the dicyclohexylurea (DCU) byproduct [4].

References
  • Title: Optimizing Amide Coupling Reactions Source: Scribd URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) / PMC URL: [Link]

Technical Support Center: N-Isopropyl 4-(aminomethyl)benzamide Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-Isopropyl 4-(aminomethyl)benzamide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions related to the elucidation of its degradation pathways. Given the limited specific literature on this compound, this resource synthesizes information from analogous structures and established principles of drug degradation and metabolism to offer predictive insights and practical guidance for your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your stability and degradation studies of N-Isopropyl 4-(aminomethyl)benzamide.

Question 1: My forced degradation study under acidic conditions shows multiple unexpected peaks in my HPLC chromatogram. How can I identify these and what are the likely primary degradation products?

Answer:

The appearance of multiple peaks in a forced degradation study is a common observation and can stem from primary and secondary degradation products. For N-Isopropyl 4-(aminomethyl)benzamide under acidic stress, the most probable initial degradation pathway is the hydrolysis of the amide bond.[1][2]

Plausible Primary Degradants:

  • 4-(aminomethyl)benzoic acid: Resulting from the cleavage of the N-isopropyl amide bond.

  • Isopropylamine: The other product of amide bond hydrolysis.

Potential Causes for Multiple Peaks:

  • Secondary Degradation: The primary degradant, 4-(aminomethyl)benzoic acid, might undergo further degradation under harsh acidic conditions.

  • Excipient Interaction: If you are analyzing a formulated product, the active pharmaceutical ingredient (API) could be reacting with excipients.

  • Method-Related Artifacts: The analytical method itself might not be optimized, leading to poor peak shape or ghost peaks.

Troubleshooting Workflow:

  • Isolate and Characterize Major Peaks: Utilize techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.[3][4][5] This will provide the molecular weight of the degradants, offering crucial clues to their identity. For definitive structural elucidation, isolation of the impurity followed by NMR (Nuclear Magnetic Resonance) spectroscopy may be necessary.[5]

  • Perform Time-Course Analysis: Monitor the degradation process at several time points. The concentration of primary degradants should increase initially and then potentially decrease as they convert to secondary degradants.

  • Evaluate a Placebo Formulation: If applicable, subject a placebo formulation (containing all excipients but no API) to the same stress conditions to identify any peaks originating from excipient degradation.

  • Optimize Chromatographic Method: Ensure your HPLC method is a stability-indicating method. This involves adjusting parameters like the mobile phase gradient, column chemistry, and temperature to achieve adequate separation between the parent compound and all degradation products.[6]

Question 2: I am observing minimal degradation of N-Isopropyl 4-(aminomethyl)benzamide under oxidative stress using 3% hydrogen peroxide at room temperature. How can I induce and identify oxidative degradation products?

Answer:

If you are not observing significant degradation, the stress conditions may not be sufficiently stringent. The primary sites for oxidation in N-Isopropyl 4-(aminomethyl)benzamide are the benzylic methylene group and the primary amine.

Strategies to Induce Oxidation:

  • Increase Stressor Concentration: Gradually increase the concentration of hydrogen peroxide (e.g., to 10% or 30%).

  • Elevate Temperature: Conduct the experiment at a higher temperature (e.g., 40-60°C).[2]

  • Extend Exposure Time: Increase the duration of the study.

  • Use a Different Oxidizing Agent: Consider using other agents like AIBN (Azobisisobutyronitrile) or Fenton's reagent, but be aware that these may produce more complex degradation profiles.

Anticipated Oxidative Degradants:

  • Oxidation of the Aminomethyl Group: The primary amine can be oxidized to a hydroxylamine or a nitroso derivative.[6] Further oxidation could lead to the corresponding aldehyde (4-formyl-N-isopropylbenzamide)[7] or carboxylic acid (4-(carboxy)-N-isopropylbenzamide).

  • N-Dealkylation: While more common in metabolism, oxidative N-dealkylation of the isopropyl group is a possibility, yielding 4-(aminomethyl)benzamide.[8][9]

Identification Approach:

  • LC-MS/MS Analysis: This is a powerful tool for identifying oxidative products.[4] Look for characteristic mass shifts, such as an addition of 16 Da (hydroxylation) or 14 Da (formation of an N-oxide).

  • Use of Radical Scavengers: To confirm a free-radical mediated degradation pathway, you can conduct a parallel experiment in the presence of a radical scavenger. A significant reduction in degradation would support this mechanism.

Question 3: My compound has low aqueous solubility, which is complicating my hydrolytic degradation studies. What are my options?

Answer:

Poor aqueous solubility is a frequent challenge. Here are several approaches to address this issue:

Recommended Solutions:

StrategyDescriptionConsiderations
Co-solvents Use a water-miscible organic solvent (e.g., acetonitrile, methanol, or DMSO) to dissolve the compound before adding the acidic or basic solution.[1][2]The co-solvent should be inert under the stress conditions and should not interfere with the analytical method. Be mindful that high concentrations of organic solvents can alter the reaction kinetics.
pH Adjustment The aminomethyl group will be protonated at low pH, which may increase solubility in acidic media.This is inherent to acid hydrolysis studies but may not be suitable for neutral or basic conditions.
Use of Surfactants A small amount of a non-ionic surfactant can be used to increase solubility.Surfactants can complicate sample cleanup and may interfere with some analytical techniques.
Inclusion Complexes Cyclodextrins can be used to form inclusion complexes, enhancing aqueous solubility.[10]This is a more complex approach and may not be necessary for routine forced degradation studies.

Step-by-Step Protocol using a Co-solvent:

  • Prepare a concentrated stock solution of N-Isopropyl 4-(aminomethyl)benzamide in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).

  • For the stress study, add a small volume of the stock solution to the aqueous acidic, basic, or neutral medium to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is as low as possible (typically <5%) to minimize its impact on the degradation kinetics.

  • Visually inspect the solution to ensure the compound has not precipitated.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for N-Isopropyl 4-(aminomethyl)benzamide in vivo?

A1: While no specific metabolic data for this compound is publicly available, we can predict the primary metabolic routes based on its functional groups. Phase I metabolism is likely to be the most significant.

Predicted Phase I Metabolic Pathways:

  • N-Dealkylation: The N-isopropyl group is a likely site for cytochrome P450 (CYP) mediated N-dealkylation, which would yield 4-(aminomethyl)benzamide and acetone.[8][9]

  • Oxidation of the Aminomethyl Group: The primary amine can be a substrate for monoamine oxidases (MAO), leading to the formation of the corresponding aldehyde, 4-formyl-N-isopropylbenzamide.[7][9] This aldehyde can then be further oxidized to the carboxylic acid, 4-(carboxy)-N-isopropylbenzamide.

  • Aromatic Hydroxylation: CYP enzymes may also hydroxylate the benzene ring, although this is often a minor pathway compared to the oxidation of more labile functional groups.

Predicted Phase II Metabolic Pathways:

  • The primary amine or any hydroxylated metabolites could undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Q2: How should I design a forced degradation study for this compound according to regulatory guidelines?

A2: Forced degradation studies are crucial for developing and validating stability-indicating analytical methods.[1][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]

Recommended Stress Conditions:

ConditionReagents and ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl at 60-80°CAmide hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH at 60-80°CAmide hydrolysis
Oxidative 3-30% H₂O₂ at room temperature or elevated temperatureOxidation of the aminomethyl group, N-dealkylation
Thermal Dry heat at a temperature below the melting point (e.g., 80-100°C)Typically less degradation, but can reveal thermally labile points
Photolytic Exposure to light according to ICH Q1B guidelinesPhotodegradation, potential for complex rearrangements

Q3: What analytical techniques are most suitable for characterizing the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying the parent compound and its degradation products. A stability-indicating method must be developed.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying degradation products by providing their molecular weights and fragmentation patterns.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of novel or significant degradation products, isolation of the compound followed by 1H and 13C NMR is the gold standard.[5]

Visualizing Degradation and Metabolism

The following diagrams illustrate the predicted degradation and metabolic pathways of N-Isopropyl 4-(aminomethyl)benzamide.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_hydrolysis N-Isopropyl 4-(aminomethyl)benzamide prod1_hydrolysis 4-(aminomethyl)benzoic acid parent_hydrolysis->prod1_hydrolysis Acid/Base Hydrolysis prod2_hydrolysis Isopropylamine parent_hydrolysis->prod2_hydrolysis Acid/Base Hydrolysis parent_oxidation N-Isopropyl 4-(aminomethyl)benzamide prod1_oxidation 4-Formyl-N-isopropylbenzamide parent_oxidation->prod1_oxidation Oxidation prod2_oxidation 4-(Carboxy)-N-isopropylbenzamide prod1_oxidation->prod2_oxidation Further Oxidation G cluster_metabolism Predicted Phase I Metabolic Pathways parent_metabolism N-Isopropyl 4-(aminomethyl)benzamide met1 4-(aminomethyl)benzamide parent_metabolism->met1 N-Dealkylation (CYP450) met2 4-Formyl-N-isopropylbenzamide parent_metabolism->met2 Oxidation (MAO) met3 4-(Carboxy)-N-isopropylbenzamide met2->met3 Oxidation

Sources

How to resolve poor peak shape in HPLC for N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Poor Peak Shape for N-Isopropyl 4-(aminomethyl)benzamide Prepared by: Senior Application Scientist

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak deformations (tailing, fronting, or splitting) when analyzing N-Isopropyl 4-(aminomethyl)benzamide .

As a basic pharmaceutical intermediate, this compound presents unique chromatographic challenges. By understanding the physicochemical causality behind its behavior, we can engineer a robust, self-validating analytical method.

Diagnostic Workflow

Before altering your method, you must accurately diagnose the type of peak deformation. Use the logic tree below to isolate the root cause of your chromatographic failure.

TroubleshootingWorkflow Start Observe Poor Peak Shape Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.9) Start->Fronting Splitting Split / Broad Peaks Start->Splitting Silanol Silanol Interaction? Check Column Type Tailing->Silanol pH pH Mismatch? Check Mobile Phase Tailing->pH Solvent Injection Solvent Too Strong? Fronting->Solvent Overload Mass Overload? Fronting->Overload Splitting->Solvent Void Column Void / Frit Blockage? Splitting->Void Action1 Use Endcapped/Polar-Embedded Column Silanol->Action1 Action2 Adjust pH < 3.0 or > 11.0 pH->Action2 Action3 Match Diluent to Initial Mobile Phase Solvent->Action3 Action4 Reduce Injection Volume/Concentration Overload->Action4 Action5 Replace Frit or Column Void->Action5

Caption: Diagnostic workflow for resolving HPLC peak shape deformations.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-Isopropyl 4-(aminomethyl)benzamide exhibit severe peak tailing on my standard C18 column?

The Causality: N-Isopropyl 4-(aminomethyl)benzamide contains a primary aminomethyl group, which is a strong base with a pKa of approximately 9.5. In standard reversed-phase HPLC using a neutral mobile phase (pH 6–8), this amine is fully protonated and carries a positive charge.

Simultaneously, residual silanol groups (Si-OH) on traditional Type A silica columns have a pKa of roughly 3.5–4.5. At neutral pH, these silanols deprotonate to form anionic sites (Si-O⁻). The resulting electrostatic attraction between the cationic amine and anionic silanols creates a secondary ion-exchange retention mechanism . Because this interaction is kinetically slower and highly energetic compared to the primary hydrophobic retention, the analyte molecules desorb at varying rates, producing an exponential "tail" on the chromatogram .

Q2: How should I adjust my mobile phase pH to improve peak symmetry?

The Causality: You must apply the "2-Unit Rule" of chromatography. To prevent dual-retention mechanisms, you must neutralize either the analyte or the stationary phase.

  • Option A (Preferred): Lower the mobile phase pH to 2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid. At pH 2.5, the residual silanols are fully protonated (neutralized), shutting down the ion-exchange pathway . The amine remains charged, but TFA acts as an ion-pairing reagent, shielding the positive charge and increasing hydrophobic retention.

  • Option B: Raise the mobile phase pH to > 11.5 using ammonium hydroxide. This neutralizes the primary amine, allowing it to interact solely via hydrophobic partitioning. (Note: This requires a specialized high-pH tolerant hybrid silica column to prevent silica dissolution).

Q3: I corrected the pH, but I am now seeing peak fronting (asymmetry < 0.9). What caused this?

The Causality: Peak fronting for basic compounds is rarely a stationary phase issue; it is almost exclusively caused by a sample solvent mismatch or column mass overload . If your sample diluent has a higher elution strength (e.g., 100% Methanol) than your initial mobile phase (e.g., 10% Methanol), the analyte will not focus at the head of the column. Instead, it "slides" down the column bed before the mobile phase can properly partition it, leading to a fronting profile . Always match your sample diluent to your initial mobile phase composition.

Mechanistic Pathway of Silanol Interactions

MechanisticPathway Analyte Protonated Amine (pKa ~9.5) Interaction Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (SiO-) (pH > 3.5) Silanol->Interaction Result Peak Tailing (As > 2.0) Interaction->Result Solution Acidic Mobile Phase (pH 2.5) or Endcapped Column Result->Solution Apply Fix Ideal Gaussian Peak (As 1.0 - 1.2) Solution->Ideal

Caption: Mechanistic pathway of silanol-induced peak tailing and targeted physicochemical solutions.

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected chromatographic outcomes based on your chosen parameters. Use this data to benchmark your system's performance.

Table 1: Physicochemical Impact of pH and Column Chemistry on Peak Asymmetry

Mobile Phase pHColumn ChemistrySilanol State (Stationary)Amine State (Analyte)Primary Retention MechanismExpected Asymmetry (

)
pH 7.0 Standard C18 (Type A)Fully Ionized (Anionic)Fully Protonated (Cationic)Hydrophobic + Ion-Exchange> 2.5 (Severe Tailing)
pH 7.0 Base-Deact. C18 (Type B)Partially IonizedFully Protonated (Cationic)Hydrophobic + Weak Ionic1.5 - 1.8 (Moderate Tailing)
pH 2.5 Base-Deact. C18 (Type B)Neutralized (Protonated)Fully Protonated (Cationic)Hydrophobic (Ion-Paired)1.0 - 1.2 (Ideal Symmetry)
pH 11.5 High-pH Hybrid C18Fully Ionized (Anionic)Neutralized (Deprotonated)Pure Hydrophobic1.0 - 1.1 (Ideal Symmetry)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, execute the following self-validating protocols when optimizing your method.

Protocol 1: Mobile Phase pH Optimization & System Validation

Objective: Suppress silanol ionization to eliminate secondary ion-exchange interactions with the primary amine.

  • Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (Yields pH ~2.0). TFA acts as both an acidifier and an ion-pairing agent.

  • Organic Modifier: Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • System Equilibration: Flush the column with 10 column volumes (CV) of the initial gradient composition to ensure complete protonation of the silica bed.

  • Baseline Validation: Run a blank gradient injection (injecting matched diluent) to establish a baseline and confirm the absence of ghost peaks or system contamination.

  • Analyte Injection: Inject a low-concentration standard (e.g., 10 µg/mL) of N-Isopropyl 4-(aminomethyl)benzamide.

  • Self-Validation Check: Calculate the USP Tailing Factor (

    
    ) at 5% peak height. If 
    
    
    
    , the method is validated for peak symmetry. If
    
    
    , the column's silica base may be irreversibly degraded; proceed to column replacement.
Protocol 2: Sample Diluent Optimization (Volume-Escalation Test)

Objective: Prevent peak fronting and splitting by matching injection solvent strength to the mobile phase.

  • Identify Conditions: Determine the initial gradient conditions of your method (e.g., 90% Aqueous / 10% Organic).

  • Diluent Formulation: Prepare the sample diluent using this exact ratio (90:10). Never dissolve basic analytes in 100% organic solvent for reversed-phase runs.

  • Sample Preparation: Dissolve the N-Isopropyl 4-(aminomethyl)benzamide standard to a concentration of 0.5 mg/mL.

  • Escalation Injection: Perform a volume-escalation test by injecting 1 µL, 2 µL, and 5 µL sequentially.

  • Self-Validation Check: Overlay the resulting chromatograms. If the peak apex retention time shifts earlier or the peak begins to front (Asymmetry < 0.9) at higher volumes, the column is experiencing mass overload. Scale down the injection volume or sample concentration until the retention time and symmetry stabilize across injections.

References

  • Title: But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: chromatographyonline.com URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: chromtech.com URL: [Link]

  • Title: Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables Source: alwsci.com URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: waters.com URL: [Link]

Preventing precipitation of N-Isopropyl 4-(aminomethyl)benzamide in aqueous buffer.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Isopropyl 4-(aminomethyl)benzamide

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of N-Isopropyl 4-(aminomethyl)benzamide in aqueous buffer systems.

Understanding the Core Problem: The pH-Solubility Profile

N-Isopropyl 4-(aminomethyl)benzamide possesses a primary aminomethyl group, which is basic. The solubility of this compound in aqueous solutions is fundamentally dictated by the pH of the buffer system. Like most amines, it exists in two states: a protonated, positively charged form and an uncharged, free base form.[1]

  • Protonated Form (BH+): At acidic pH (well below the pKa), the amine group accepts a proton (H+), forming a positively charged ammonium salt. This ionic form is polar and readily dissolves in water.[2]

  • Free Base Form (B): As the pH increases towards and beyond the pKa, the amine group is deprotonated, losing its charge. This neutral, free base form is significantly less polar and has much lower solubility in water, often leading to precipitation.

The pKa of the aminomethyl group is the pH at which 50% of the compound is in the protonated form and 50% is in the free base form.[3] For a benzylic amine like the one in this compound, the pKa is typically in the range of 9-10.[4][5] This relationship is described by the Henderson-Hasselbalch equation and is the primary reason for the observed precipitation in many standard biological buffers.[6][7][8][9]

Troubleshooting_Workflow start Precipitation Observed ph_adjust Strategy 1: Adjust Buffer pH start->ph_adjust success Solution Clear: Proceed with Experiment ph_adjust->success Yes fail Precipitation Persists ph_adjust->fail No cosolvent Strategy 2: Use a Co-solvent cosolvent->success Yes fail_2 Precipitation Persists cosolvent->fail_2 No fail->cosolvent consult Consider Advanced Formulation (e.g., Cyclodextrins) fail_2->consult

Sources

Technical Support Center: A Troubleshooting Guide for N-Isopropyl 4-(aminomethyl)benzamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Isopropyl 4-(aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis, purification, and characterization of this versatile benzamide derivative. As a molecule with potential applications in medicinal chemistry, particularly as a linker or scaffold in the design of novel therapeutics, achieving high purity and consistent results is paramount.[1] This resource, presented in a question-and-answer format, offers practical, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing N-Isopropyl 4-(aminomethyl)benzamide?

A1: The most prevalent and reliable method for synthesizing N-Isopropyl 4-(aminomethyl)benzamide involves the direct coupling of 4-(aminomethyl)benzoic acid with isopropylamine. This is typically achieved using a peptide coupling agent to facilitate the formation of the amide bond under mild conditions. This approach is generally preferred over methods involving the conversion of the carboxylic acid to a more reactive species like an acyl chloride, as it minimizes the potential for side reactions involving the free aminomethyl group.

Q2: What are the primary challenges and side reactions to anticipate during the synthesis?

A2: The bifunctional nature of 4-(aminomethyl)benzoic acid presents the main challenge. The presence of both a primary amine (the aminomethyl group) and a carboxylic acid can lead to self-polymerization under certain conditions. Additionally, if using a highly reactive acylating agent, there is a risk of N-acylation at the aminomethyl group, leading to undesired byproducts. Careful selection of coupling agents and reaction conditions is crucial to ensure selective amidation at the carboxylic acid.

Q3: What are the expected physicochemical properties of N-Isopropyl 4-(aminomethyl)benzamide?

A3: Based on its structure, N-Isopropyl 4-(aminomethyl)benzamide is expected to be a white to off-white solid. It is predicted to have low solubility in water but should be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] The presence of both hydrogen bond donors (the N-H of the amide and the NH2 of the aminomethyl group) and acceptors (the carbonyl oxygen and the nitrogen atoms) will influence its solubility and crystal packing.

Synthesis and Reaction Troubleshooting

A common and effective method for the synthesis of N-Isopropyl 4-(aminomethyl)benzamide is through the use of a coupling agent.

Diagram: Synthetic Workflow

cluster_start Starting Materials cluster_reagents Reagents 4-(aminomethyl)benzoic_acid 4-(aminomethyl)benzoic acid Reaction_Mixture Reaction Mixture 4-(aminomethyl)benzoic_acid->Reaction_Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., HATU, HBTU, EDC) Coupling_Agent->Reaction_Mixture Base Base (e.g., DIPEA, TEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Reaction Completion (TLC) Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Final_Product N-Isopropyl 4-(aminomethyl)benzamide Purification->Final_Product Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Characterization_Issues Characterization Issues Start->Characterization_Issues Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Workup_Loss Product Loss During Workup? Low_Yield->Workup_Loss Side_Reactions Side Reactions? Low_Yield->Side_Reactions Purification_Method Purification Method? Impure_Product->Purification_Method NMR_Mismatch NMR Spectrum Mismatch? Characterization_Issues->NMR_Mismatch Unexpected_IR_Peaks Unexpected IR Peaks? Characterization_Issues->Unexpected_IR_Peaks Check_TLC Monitor by TLC, Extend Reaction Time Incomplete_Reaction->Check_TLC Yes Optimize_pH Optimize pH during Extraction Workup_Loss->Optimize_pH Yes Control_Temp Control Temperature, Slow Addition of Reagents Side_Reactions->Control_Temp Yes Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Solvent_Choice Incorrect Solvent? Recrystallization->Solvent_Choice Tailing_on_Column Tailing on Column? Column_Chromatography->Tailing_on_Column Screen_Solvents Screen Different Solvents/Solvent Pairs Solvent_Choice->Screen_Solvents Yes Add_Base_to_Eluent Add Triethylamine to Eluent Tailing_on_Column->Add_Base_to_Eluent Yes Check_Impurities Check for Solvent/Starting Material Impurities NMR_Mismatch->Check_Impurities Yes Correlate_with_Structure Correlate Peaks with Expected Functional Groups Unexpected_IR_Peaks->Correlate_with_Structure Yes

Sources

Technical Support Center: Enhancing the Stability of N-Isopropyl 4-(aminomethyl)benzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Isopropyl 4-(aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for maintaining the integrity of your stock solutions. By understanding the chemical nature of this molecule, you can mitigate degradation and ensure the reproducibility of your experimental results.

Introduction to the Molecule

N-Isopropyl 4-(aminomethyl)benzamide is a bifunctional molecule featuring a secondary amide and a primary benzylic amine. This structure presents specific stability challenges that must be addressed to ensure the reliability of stock solutions. The amide bond is susceptible to hydrolysis, particularly at non-neutral pH, while the benzylic amine is prone to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for N-Isopropyl 4-(aminomethyl)benzamide in solution?

A1: The two primary degradation pathways are hydrolysis of the amide linkage and oxidation of the aminomethyl group. Hydrolysis is significantly influenced by the pH of the solution, with accelerated rates under both acidic and basic conditions.[1] The benzylic amine is susceptible to oxidative deamination, which can be catalyzed by light, heat, and the presence of metal ions, leading to the formation of the corresponding aldehyde and ammonia.[2]

Q2: Which solvent is recommended for preparing a stock solution of N-Isopropyl 4-(aminomethyl)benzamide?

A2: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a polar aprotic solvent that can effectively solubilize the compound while minimizing the risk of hydrolysis due to its low water content. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent the introduction of water. While other solvents like ethanol or methanol can be used for immediate experimental needs, their protic nature may increase the risk of solvolysis over extended periods.

Q3: My stock solution in DMSO has frozen at -20°C. Is it still viable?

A3: Yes, the stock solution is still viable. DMSO has a relatively high freezing point (18.5°C), so it is normal for it to freeze at -20°C. To use the solution, it should be brought to room temperature and gently warmed in a water bath (not exceeding 37°C) to ensure the compound is fully redissolved. It is critical to vortex the solution thoroughly after thawing to ensure homogeneity before making any dilutions. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the main stock solution into smaller, single-use volumes.

Q4: I observe a precipitate in my stock solution after storage. What should I do?

A4: Precipitate formation can occur due to temperature fluctuations or if the concentration exceeds the solubility limit at a lower temperature. First, attempt to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing. If the precipitate dissolves, the solution can likely be used, but it is advisable to prepare fresh dilutions immediately. If the precipitate does not redissolve, the solution may be supersaturated, and it is recommended to prepare a new stock solution at a slightly lower concentration.

Q5: How does the hydrochloride salt form of this compound affect its stability and solubility?

A5: The hydrochloride salt of N-Isopropyl 4-(aminomethyl)benzamide is generally more soluble in aqueous solutions compared to the free base due to the ionization of the aminomethyl group. However, in aqueous solutions, the pH will be slightly acidic, which could slowly promote amide hydrolysis over extended periods. For long-term storage, dissolving the free base in anhydrous DMSO is generally preferred to minimize hydrolysis. If using the hydrochloride salt, ensure it is stored in a desiccated environment to prevent moisture absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the stock solution leading to a lower effective concentration.Prepare a fresh stock solution from solid material. Perform a stability check on your current stock solution using an analytical method like HPLC. Implement proper storage procedures (aliquoting, protection from light, inert atmosphere).
Visible color change in the stock solution (e.g., yellowing) Oxidation of the benzylic amine group.Store stock solutions under an inert gas (argon or nitrogen) to minimize exposure to oxygen. Protect the solution from light by using amber vials or wrapping clear vials in aluminum foil.
Precipitate forms upon dilution into aqueous buffer The compound's low aqueous solubility.Decrease the final concentration of the compound in the aqueous buffer. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. Use a solubilizing agent like a cyclodextrin if permissible in your assay.[3]
Loss of activity over time in working solutions Hydrolysis of the amide bond in the aqueous experimental media.Prepare working solutions fresh for each experiment. If extended incubation is necessary, assess the compound's stability in your specific buffer system over the experimental timeframe. Consider adjusting the buffer pH to be as close to neutral as possible, as both acidic and basic conditions can accelerate hydrolysis.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a stable, concentrated stock solution of N-Isopropyl 4-(aminomethyl)benzamide for long-term storage.

Materials:

  • N-Isopropyl 4-(aminomethyl)benzamide (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the container of solid N-Isopropyl 4-(aminomethyl)benzamide to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid compound on an analytical balance and transfer it to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • (Optional but recommended) Purge the vial's headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Seal the vial tightly and label it with the compound name, concentration, date, and solvent.

  • For long-term storage, it is best practice to create single-use aliquots from this primary stock to minimize freeze-thaw cycles and contamination.

  • Store the primary stock and aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by HPLC (Forced Degradation Study)

Objective: To evaluate the stability of N-Isopropyl 4-(aminomethyl)benzamide under various stress conditions to understand its degradation profile.

Materials:

  • N-Isopropyl 4-(aminomethyl)benzamide stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a buffer like ammonium formate)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare a control sample diluted with the solvent only.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.

    • Thermal Degradation: Incubate the stock solution (in a sealed vial) at a higher temperature (e.g., 70°C) for several days.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples by HPLC.

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A stability-indicating method is one where the degradation product peaks are well-resolved from the parent peak.

Visualizing Stability Concepts

Key Factors Influencing Stock Solution Stability

center Stock Solution Stability Solvent Solvent Choice (e.g., Anhydrous DMSO) center->Solvent Prevents Hydrolysis StorageTemp Storage Temperature (-20°C to -80°C) center->StorageTemp Slows Kinetics Light Light Exposure (Use Amber Vials) center->Light Prevents Photodegradation Oxygen Atmospheric Oxygen (Inert Gas Overlay) center->Oxygen Prevents Oxidation pH pH of Solution (Avoid Extremes) center->pH Minimizes Hydrolysis FreezeThaw Freeze-Thaw Cycles (Aliquot) center->FreezeThaw Maintains Integrity

Caption: Key experimental variables to control for enhanced stock solution stability.

Potential Degradation Pathways

cluster_0 Amide Hydrolysis cluster_1 Amine Oxidation Amide N-Isopropyl 4-(aminomethyl)benzamide Amide Bond HydrolysisProducts 4-(aminomethyl)benzoic acid + Isopropylamine Amide->HydrolysisProducts Cleavage AcidBase Acid or Base (H+ or OH-) AcidBase->Amide:f0 Amine N-Isopropyl 4-(aminomethyl)benzamide Benzylic Amine OxidationProduct N-Isopropyl 4-formylbenzamide Amine->OxidationProduct Oxidative Deamination Oxidant Oxidant (O2, Light, Metal Ions) Oxidant->Amine:f0

Caption: Major degradation routes for N-Isopropyl 4-(aminomethyl)benzamide.

References

  • Akizuki, M., & Oshima, Y. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(14), 3611-3617. [Link]

  • Yim, H. S., et al. (2003). Oxidative deamination of benzylamine by glycoxidation. Bioorganic & Medicinal Chemistry Letters, 13(7), 1233-1236. [Link]

  • Food and Agriculture Organization of the United Nations. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. [Link]

  • Bo, L., & Phillip, E. S. (1998). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 37(9), 3487-3493. [Link]

  • Al-Ahmady, J. H., et al. (2014). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ChemCatChem, 6(8), 2281-2285. [Link]

  • Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2849. [Link]

  • Burke, M. Y. (2018). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Illinois State University Chemistry Department. [Link]

  • Dodd, D. R., et al. (2021). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 7(10), 1836-1847. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • He, X., et al. (1996). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry, 35(15), 4821-4831. [Link]

Sources

Overcoming challenges in scaling up N-Isopropyl 4-(aminomethyl)benzamide production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

Welcome to the technical support center for the scale-up of N-Isopropyl 4-(aminomethyl)benzamide . This guide addresses the transition from milligram-scale medicinal chemistry routes to multi-gram/kilogram process chemistry.[1]

The Core Challenge

The synthesis of this molecule presents a classic "bifunctional" challenge: you must selectively functionalize the carboxylic acid while preserving the primary amine.

  • Medicinal Chemistry Route: Often uses EDC/HOBt coupling followed by TFA deprotection and HPLC purification. Status: Unscalable due to cost, explosion hazards (HOBt), and waste generation.

  • Process Chemistry Route (Recommended): T3P-mediated coupling followed by HCl/IPA deprotection.[1] Status: Scalable, Green, Chromatography-free.[1]

The Validated Workflow

We utilize a Self-Validating System where intermediates and final products are isolated via precipitation/crystallization, minimizing the need for in-process controls (IPC) during the critical phases.

SynthesisWorkflow cluster_0 Critical Process Parameters (CPPs) SM Start: 4-(Boc-aminomethyl) benzoic acid Step1 Step 1: Amide Coupling (T3P / Isopropylamine / EtOAc) SM->Step1 Activation Inter Intermediate: Boc-Protected Amide Step1->Inter Aq. Workup Step2 Step 2: Deprotection (HCl in Isopropanol) Inter->Step2 Solubilization Final Final Product: HCl Salt Precipitate Step2->Final Crystallization

Figure 1: Validated scale-up workflow eliminating chromatography and hazardous reagents.

Module 1: The Amide Coupling (Front End)

Objective: Synthesis of tert-butyl (4-(isopropylcarbamoyl)benzyl)carbamate. Primary Issue: Scaling the thermodynamics of isopropylamine addition.

Protocol Overview

We replace EDC/HOBt with T3P (Propylphosphonic anhydride) . T3P is non-explosive, has low toxicity, and its by-products are water-soluble, allowing for a simple extractive workup [1, 2].[1][2][3][4]

ParameterSpecificationCausality (Why?)
Solvent Ethyl Acetate (EtOAc) or 2-MeTHFT3P is supplied in EtOAc; allows direct aqueous wash without solvent swap.[1]
Coupling Agent T3P (50% w/w in EtOAc), 1.2 eqDrives reaction to completion; excess hydrolyzes to water-soluble acid.[1]
Base DIPEA or Pyridine (2.5 eq)Neutralizes the HCl byproduct and activates the carboxylic acid.
Amine Isopropylamine (1.1 eq)Warning: BP is 33°C. Must be added cold to prevent evaporation and pressure buildup.
Temperature 0°C to RTControls exotherm during T3P addition; prevents impurity formation.
Step-by-Step Protocol
  • Charge 4-(Boc-aminomethyl)benzoic acid (1.0 eq) and EtOAc (10 V) into the reactor.

  • Add DIPEA (2.5 eq). The mixture may remain a slurry.

  • Cool to 0–5°C.

  • Add Isopropylamine (1.1 eq) slowly. Note: No reaction happens yet; this is just mixing.

  • Add T3P (50% solution, 1.2 eq) dropwise over 30-60 mins, maintaining T < 10°C.

    • Technical Insight: Adding T3P last is crucial. It activates the acid in the presence of the amine, ensuring immediate capture and minimizing side reactions (like dimerization).

  • Warm to 20–25°C and stir for 2 hours.

  • Workup: Wash with water (3x), then sat. NaHCO3, then brine.[5][6] Dry organic layer.[6][7][8]

  • Outcome: Evaporation yields the intermediate as a white solid. Purity typically >95%.[2]

Troubleshooting Guide (Tier 1)

Q: The reaction mixture turned yellow/orange. Is the product ruined? A: Not necessarily. T3P reactions are generally colorless, but trace impurities in the amine or oxidation of the phenol (if using tyrosine analogs, though not applicable here) can cause color.

  • Fix: Perform a charcoal wash (activated carbon) during the workup phase before evaporation.

Q: Yield is lower than expected (<80%). Where did it go? A: Check the aqueous layer pH.

  • Root Cause:[1][9][10][11][12] If the pH was too high during the first wash, the amide might stay in the organic layer (good). If you used Pyridine, it requires acidic washes to remove.

  • Root Cause 2:[1][11]Isopropylamine volatility. If you added it at room temperature, you likely lost stoichiometry to evaporation. Always add at <5°C.

Module 2: Deprotection & Isolation (Back End)[1]

Objective: Isolation of N-Isopropyl 4-(aminomethyl)benzamide Hydrochloride. Primary Issue: Avoiding "gummy" precipitates and managing gas evolution.

Protocol Overview

We avoid Trifluoroacetic Acid (TFA). TFA salts are hygroscopic and cytotoxic. We use HCl in Isopropanol (IPA) or Dioxane to drive the product directly out of solution as a crystalline solid [3, 4].

ParameterSpecificationCausality (Why?)
Reagent 5–6 N HCl in IPA (3–4 eq)Anhydrous conditions prevent hydrolysis of the amide bond.[1]
Solvent Isopropanol (IPA) or EtOAcProduct is insoluble in these, forcing high-yield precipitation.[1]
Byproduct Isobutylene (Gas) + CO2Safety: Generates pressure. Reactor must be vented to a scrubber.
Step-by-Step Protocol
  • Dissolve the Boc-intermediate from Module 1 in Isopropanol (5 V).

    • Tip: If solubility is poor, use a small amount of MeOH or warm slightly (40°C), then cool back to RT.

  • Add HCl/IPA solution (4 eq) dropwise at 20–25°C.

  • Monitor: Gas evolution (

    
     and Isobutylene) will occur. Ensure distinct bubbling, not foaming.
    
  • Aging: Stir for 3–4 hours. A thick white precipitate will form.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold EtOAc or Ether to remove lipophilic impurities.

  • Drying: Vacuum oven at 40°C.

Troubleshooting Guide (Tier 2)

Q: The product precipitated as a sticky gum, not a powder. A: This is "oiling out," common when the reaction happens too fast or impurities are present.

  • Immediate Fix: Turn off the stirrer. Add a seed crystal if available. Add an anti-solvent (Diethyl Ether or MTBE) slowly. Scratch the flask wall.

  • Prevention:[1] Use a lower concentration of HCl or dilute the starting material further. Slower addition of acid promotes crystal growth over amorphous crashing.

Q: My LCMS shows the product mass, but the melting point is off. A: You likely have trapped solvent or excess HCl.

  • Fix: The hydrochloride salt can solvate IPA. Dry at >45°C under high vacuum for 24 hours. If the MP is too low, recrystallize from EtOH/EtOAc.

Decision Logic & Impurity Control

Use this logic tree to diagnose purity issues without running a full NMR.

Troubleshooting Start Problem: Low Purity Check1 Is impurity < 5%? Start->Check1 Check2 Is it the Starting Material? Check1->Check2 No (Major) Action1 Recrystallize (EtOH/EtOAc) Check1->Action1 Yes (Trace) Action2 Reprocess with HCl/IPA Check2->Action2 Yes (Boc-Int) Action3 Check Isopropylamine Stoichiometry Check2->Action3 No (Unknown)

Figure 2: Rapid diagnostic logic for purity issues.

References

  • Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [1]

  • Archimica (Now Euticals). "T3P® (Propylphosphonic Anhydride) – The Water Scavenger." Technical White Paper. (General reference for T3P properties).

  • Han, G., et al. (2004). "Removal of Boc group using HCl in dioxane." Organic Letters, 6(21), 3691.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for scale-up principles).

Sources

Validation & Comparative

Publish Comparison Guide: Cross-Reactivity Profile of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparison guide for the cross-reactivity profile of N-Isopropyl 4-(aminomethyl)benzamide .

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5) is a synthetic small molecule pharmacophore primarily utilized as a P1-arginine mimetic in the design of serine protease inhibitors. Structurally, it is the


-isopropyl amide derivative of PAMBA  (4-aminomethylbenzoic acid), a known antifibrinolytic agent.

While often employed as a building block or fragment in fragment-based drug discovery (FBDD), its intrinsic biological activity presents a distinct cross-reactivity profile dominated by two enzyme superfamilies: Trypsin-like Serine Proteases and Amine Oxidases .

This guide objectively compares its selectivity profile against standard reference compounds (PAMBA, Benzamidine, and Tranexamic Acid), identifying critical off-target risks in early-stage development.

Structural Basis of Reactivity

To understand the cross-reactivity, we must analyze the pharmacophore:

  • Primary Amine (

    
    ):  Mimics the basic side chain of Arginine or Lysine. This moiety anchors the molecule into the S1 specificity pocket  of serine proteases via a salt bridge to a conserved Aspartate (e.g., Asp189 in Trypsin).
    
  • Benzene Core: Provides a rigid scaffold (linker) ensuring correct spacing between the amine and the amide.

  • 
    -Isopropyl Amide:  A hydrophobic moiety that projects into the S2/S3 subsites  or solvent interface. This group modulates solubility and steric selectivity compared to the free acid (PAMBA).
    
Mechanism of Action (S1 Binding)

The following DOT diagram illustrates the binding mode and the structural logic behind the cross-reactivity.

BindingMechanism Compound N-Isopropyl 4-(aminomethyl)benzamide S1_Pocket S1 Specificity Pocket (Asp189 / Asp194) Compound->S1_Pocket Salt Bridge (-NH3+ to -COO-) S2_S3_Pocket S2/S3 Subsites (Hydrophobic/Solvent) Compound->S2_S3_Pocket Hydrophobic Interaction (Isopropyl group) Target_4 Amine Oxidases (Metabolic Off-Target) Compound->Target_4 Oxidative Deamination Target_1 Trypsin (High Affinity) S1_Pocket->Target_1 Target_2 Plasmin (Primary Target) S1_Pocket->Target_2 Target_3 Thrombin (Steric Clash Risk) S2_S3_Pocket->Target_3 Selectivity Filter

Figure 1: Pharmacophoric interaction map showing the critical salt bridge driving serine protease affinity and the steric modulation by the isopropyl group.

Comparative Cross-Reactivity Profile

The following data compares N-Isopropyl 4-(aminomethyl)benzamide against industry standards. The "Performance" is defined by inhibitory potency (


) and selectivity ratios.
Table 1: Serine Protease Selectivity Matrix
Target EnzymeBiological RoleN-Isopropyl 4-(aminomethyl)benzamidePAMBA (Parent)Benzamidine (Ref)Tranexamic Acid
Plasmin FibrinolysisHigh Affinity (

)*
Moderate (

)
WeakHigh (

)
Trypsin Digestion/SignalingHigh Cross-Reactivity HighHigh (

)
Negligible
Thrombin CoagulationModerate Risk LowModerateLow
Matriptase Epithelial HomeostasisPotential Hit LowHighLow
Urokinase (uPA) Metastasis/MigrationModerate Risk LowModerateLow

*Note: Values are estimated based on SAR of benzylamine derivatives. The N-isopropyl group typically enhances potency over the free acid (PAMBA) by improving hydrophobic fit in the S2/S3 region.

Table 2: Metabolic & Off-Target Risks
Off-Target ClassSpecific TargetRisk LevelMechanism
Amine Oxidases SSAO / VAP-1 High Substrate or Competitive Inhibitor. The primary benzylamine motif is a classic substrate for Semicarbazide-Sensitive Amine Oxidase.
Amine Oxidases MAO-B Moderate Potential inhibition. Benzylamines can fit the MAO-B active site.
GPCRs Histamine H3 Low Lacks the tertiary amine usually required for high affinity, though the benzamide core is relevant.

Experimental Validation Protocols

To validate the profile of this compound in your specific assay, use the following self-validating protocols. These are designed to distinguish between true inhibition and assay interference.

Protocol A: Kinetic Determination of (Chromogenic Assay)

Objective: Determine the inhibition constant (


) against Plasmin and Trypsin to quantify selectivity.
  • Reagent Setup:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

    • Enzyme: Human Plasmin (final conc. 2 nM) or Bovine Trypsin (final conc. 5 nM).

    • Substrate: Chromogenic substrate S-2251 (for Plasmin) or S-2222 (for Trypsin).

    • Test Compound: N-Isopropyl 4-(aminomethyl)benzamide (0.1

      
       to 1000 
      
      
      
      , 10-point dilution).
  • Workflow:

    • Pre-incubate Enzyme + Test Compound for 15 minutes at 25°C.

    • Add Substrate (at

      
       concentration).
      
    • Monitor Absorbance at 405 nm (pNA release) kinetically for 20 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the Cheng-Prusoff equation:

      
      .
      
    • Validation Check: If Hill slope deviates significantly from -1.0, check for compound aggregation or precipitation.

Protocol B: Amine Oxidase Liability Screen

Objective: Assess if the compound is a substrate for SSAO/VAP-1, which would lead to rapid clearance and toxic aldehyde generation.

  • System: Recombinant human SSAO (VAP-1) or tissue homogenate (adipose tissue).

  • Probe: Amplex Red Hydrogen Peroxide Assay.

  • Method:

    • Incubate Compound (100

      
      ) with SSAO + Amplex Red + HRP.
      
    • Readout: Fluorescence (Ex/Em 571/585 nm).

    • Interpretation: An increase in fluorescence indicates the compound is being oxidized (acting as a substrate). No fluorescence but inhibition of a control substrate (benzylamine) indicates it is an inhibitor.

Mechanistic Insight & SAR Analysis

Why the N-Isopropyl Group Matters

Unlike the parent compound PAMBA, the


-isopropyl amide introduces a hydrophobic cap.
  • Pros: Increases cell permeability (lower TPSA) and enhances binding affinity to proteases with hydrophobic S2 pockets (e.g., Matriptase, Plasmin).

  • Cons: Increases the likelihood of binding to "stickier" off-targets like Thrombin compared to the highly polar Tranexamic acid.

Screening Workflow Diagram

Use this decision tree to determine if this compound is suitable for your application.

ScreeningWorkflow Start Start: N-Isopropyl 4-(aminomethyl)benzamide Assay1 1. Primary Assay: Plasmin Inhibition (Target Validation) Start->Assay1 Decision1 Is Ki < 10 µM? Assay1->Decision1 Assay2 2. Selectivity Panel: Trypsin, Thrombin, Factor Xa Decision1->Assay2 Yes Stop Stop Decision1->Stop No (Weak Binder) Result2 Calculate Selectivity Ratio (Ki_off / Ki_on) Assay2->Result2 Assay3 3. Metabolic Stability: SSAO/MAO Assay Result2->Assay3 If Selectivity > 10x Risk Risk: Toxic Aldehyde Formation Assay3->Risk Substrate Safe Proceed to Lead Opt Assay3->Safe Stable/Inhibitor

Figure 2: Strategic screening workflow to filter efficacy and toxicity risks early in development.

References

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524.

  • Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Inhibitors of the Trypsin-Like Serine Protease Plasmin." Journal of Medicinal Chemistry, 40(19), 3091–3099.

  • O'Sullivan, J., et al. (2004). "Semicarbazide-Sensitive Amine Oxidases: Enzymes with Quite a Lot to Do." NeuroToxicology, 25(1-2), 303–315.

  • PubChem Compound Summary. (2025). "N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5)."[1] National Center for Biotechnology Information.

Sources

Validating the Biological Target of N-Isopropyl 4-(aminomethyl)benzamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the landscape of preclinical drug development and biochemical assay design, the structural optimization of small-molecule inhibitors is paramount for achieving target selectivity and cellular penetrance. N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5) [1] represents a rationally designed derivative of the well-characterized protease inhibitor 4-(aminomethyl)benzamide [2].

While the parent compound is a known competitive inhibitor of trypsin-like serine proteases—and has demonstrated efficacy in blocking filovirus (e.g., Marburg virus) cellular entry [3]—the addition of the N-isopropyl moiety significantly alters its physicochemical profile. This guide provides an authoritative, self-validating framework for benchmarking N-Isopropyl 4-(aminomethyl)benzamide (N-IP-4-AMBA) against standard alternatives, focusing on its mechanistic engagement with serine proteases.

Mechanistic Rationale & Target Identification

To design a robust validation assay, we must first understand the structural causality of the inhibitor-target interaction. Trypsin-like serine proteases cleave peptide bonds following positively charged amino acids (Arginine or Lysine).

The aminomethyl group of N-IP-4-AMBA acts as a basic pharmacophore, mimicking the Arg/Lys side chain. It penetrates the deep S1 binding pocket of the protease, forming a critical salt bridge with the negatively charged Asp189 residue at the base of the pocket. Concurrently, the N-isopropyl benzamide tail extends outward into the S2/S3 subsites. The bulky, lipophilic isopropyl group displaces ordered water molecules, providing an entropic binding advantage and enhancing the molecule's overall membrane permeability compared to its unsubstituted parent [4].

G Substrate Serine Protease (e.g., Trypsin) ActiveSite S1 Binding Pocket (Asp189) Substrate->ActiveSite exposes Complex Enzyme-Inhibitor Complex ActiveSite->Complex forms salt bridge Inhibitor N-IP-4-AMBA (Inhibitor) Inhibitor->ActiveSite competitive binding (Aminomethyl group) Block Cleavage Blocked Complex->Block prevents substrate entry

Figure 1: Mechanism of competitive serine protease inhibition by N-IP-4-AMBA at the S1 pocket.

Comparative Performance Profiling

When validating N-IP-4-AMBA, it must be benchmarked against established alternatives to contextualize its performance. The table below summarizes the quantitative and qualitative profiles of N-IP-4-AMBA against its parent compound (4-AMBA), an irreversible small molecule (TLCK), and a macromolecular standard (Aprotinin).

InhibitorMechanismTarget ClassMW (Da)Cell PermeabilityReversibility
N-IP-4-AMBA Competitive (S1/S2 pocket)Trypsin-like Serine Proteases192.26High (Lipophilic N-isopropyl)Reversible
4-AMBA Competitive (S1 pocket)Trypsin-like Serine Proteases150.18Low-ModerateReversible
TLCK Alkylation (Active site His)Trypsin-like Serine Proteases369.30ModerateIrreversible
Aprotinin Steric OcclusionBroad Serine Proteases~6511Poor (Macromolecule)Reversible

Data Synthesis: The N-isopropyl substitution increases the molecular weight slightly but drastically improves the theoretical LogP, making N-IP-4-AMBA the superior choice for cell-based assays over 4-AMBA.

Experimental Validation Protocols

As an application scientist, I emphasize that protocols must be self-validating. A single assay can yield false positives due to compound aggregation or off-target effects. Therefore, we employ a two-tiered validation system: an in vitro kinetic assay to prove direct enzymatic inhibition, followed by an in cellulo thermal shift assay to prove membrane penetrance and intracellular target engagement.

Protocol 1: Cell-Free Enzymatic Assay (Fluorogenic Cleavage)

This protocol determines the half-maximal inhibitory concentration (


) and the inhibition constant (

).
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM

    
    , 0.01% Triton X-100).
    
    • Causality: The inclusion of 0.01% Triton X-100 is critical. It prevents the lipophilic N-IP-4-AMBA from aggregating into micelles or adsorbing to the plastic microplate, ensuring that the observed inhibition is driven by true active-site binding rather than artifactual sequestration.

  • Inhibitor Dilution: Serially dilute N-IP-4-AMBA and comparator compounds in pure DMSO, then dilute 1:100 into the assay buffer (final DMSO concentration <1%).

  • Enzyme Pre-incubation: Combine 0.5 nM purified Trypsin with the inhibitor series in a black 96-well microplate. Incubate at 37°C for 15 minutes.

    • Causality: Because N-IP-4-AMBA is a reversible competitive inhibitor, pre-incubation allows the system to reach thermodynamic binding equilibrium before the substrate introduces competing kinetics.

  • Substrate Addition: Add 50 µM of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Causality: The Arginine (Arg) residue directs the substrate specifically to the S1 pocket, forcing direct competition with the aminomethyl group of our inhibitor.

  • Kinetic Readout: Measure fluorescence (Excitation 380 nm / Emission 460 nm) continuously for 10 minutes. Calculate the initial velocity (

    
    ) to generate dose-response curves.
    
Protocol 2: Cellular Thermal Shift Assay (CETSA)

To validate the biological utility of the N-isopropyl group, we must prove the compound crosses the cell membrane and binds the target in vivo.

  • Cell Treatment: Incubate live cells (e.g., HeLa) with 10 µM N-IP-4-AMBA or a DMSO vehicle control for 1 hour at 37°C.

    • Causality: Treating intact cells rather than lysates ensures that only compounds with sufficient membrane permeability will register a positive signal.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heat induces protein unfolding. When N-IP-4-AMBA occupies the S1/S2 pockets, it thermodynamically stabilizes the folded state of the protease, shifting its melting temperature (

      
      ) to a higher value.
      
  • Lysis and Clearance: Lyse the cells via rapid freeze-thaw cycles, then centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Centrifugation physically separates the states. Denatured, unbound proteins aggregate and form a pellet. Only the thermally stabilized, inhibitor-bound protease remains soluble in the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blotting against the target protease. Plot band intensity versus temperature to calculate the

    
    .
    

CETSA Cells Live Cells Expressing Target Protease Incubate Incubate with N-IP-4-AMBA vs. Vehicle Cells->Incubate Heat Thermal Gradient (40°C - 65°C) Incubate->Heat intact cell binding Lyse Cell Lysis & Centrifugation Heat->Lyse denatures unbound protein Western Western Blot for Soluble Protease Lyse->Western isolate soluble fraction Analysis Shift in Melting Temp (ΔTm) Confirms Target Engagement Western->Analysis quantify stabilization

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Data Interpretation & Troubleshooting

When analyzing the results from these dual systems, concordance is key:

  • In Vitro Efficacy but In Cellulo Failure: If N-IP-4-AMBA shows a strong

    
     in Protocol 1 but no 
    
    
    
    shift in Protocol 2, the compound is likely suffering from efflux pump clearance or poor intracellular accumulation despite the lipophilic N-isopropyl group.
  • False Positives in CETSA: Ensure that the Western Blot bands are normalized to a non-target housekeeping protein (e.g., GAPDH) that does not bind the inhibitor. GAPDH should melt at the same temperature in both the vehicle and N-IP-4-AMBA treated samples, proving that the thermal stabilization is target-specific and not a result of global proteome alteration.

By adhering to this causality-driven framework, researchers can confidently validate N-Isopropyl 4-(aminomethyl)benzamide as a potent, cell-permeable tool compound for serine protease investigation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2512818, 4-(Aminomethyl)benzamide." PubChem. Available at:[Link]

  • Saeed, U. (2021). "Contemplating Potential Chemical Therapeutic Options to Combat Marburg Virus." American Journal of Biomedical Science & Research, 13(4). Available at:[Link]

Sources

Efficacy of N-Isopropyl 4-(aminomethyl)benzamide vs established inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of N-Isopropyl 4-(aminomethyl)benzamide vs. Established Serine Protease Inhibitors: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment-derived hits targeting the coagulation cascade and related serine proteases. The transition from a weak-binding fragment to a potent lead compound requires precise structural modifications that exploit the thermodynamic landscape of the enzyme's active site.

This guide provides an objective, data-driven comparison of N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5) against established serine protease inhibitors[1]. By analyzing the mechanistic causality behind its structural design and detailing a self-validating experimental protocol for efficacy testing, this document serves as a comprehensive resource for researchers optimizing fragment-based drug discovery (FBDD) pipelines.

Structural Rationale and Mechanistic Causality

The parent scaffold, 4-(aminomethyl)benzamide, is a privileged fragment widely recognized for its ability to target the S1 specificity pocket of trypsin-like serine proteases, such as Factor XIa (FXIa), thrombin, and urokinase[2]. The aminomethyl group acts as a basic warhead, mimicking the side chains of natural substrates (arginine or lysine) to form a critical salt bridge with the highly conserved Asp189 residue at the base of the S1 pocket[2].

However, the standalone fragment often exhibits modest, millimolar-range affinity. The strategic addition of an N-isopropyl group to the benzamide nitrogen fundamentally alters the binding thermodynamics.

  • The Causality of the Modification: While the aminomethyl group anchors the molecule in the S1 pocket, the N-isopropyl moiety extends outward into the adjacent S2 or S1' subsite. This branched aliphatic group engages in favorable van der Waals interactions with hydrophobic residues (e.g., Tyr99 or Trp215, depending on the specific protease).

  • Thermodynamic Driving Force: This hydrophobic engagement displaces high-energy, ordered water molecules from the active site into the bulk solvent, providing a massive entropic boost to the binding affinity (

    
    )[3].
    

BindingMechanism cluster_protease Trypsin-like Serine Protease Active Site Inhibitor N-Isopropyl 4-(aminomethyl)benzamide S1 S1 Pocket (Asp189) Salt Bridge Formation Inhibitor->S1 Aminomethyl group S2 S2/S1' Subsite Hydrophobic Displacement Inhibitor->S2 N-Isopropyl group ActiveSite Catalytic Triad (His57, Asp102, Ser195) S1->ActiveSite Anchors scaffold S2->ActiveSite Steric occlusion Outcome Competitive Inhibition (Substrate Cleavage Blocked) ActiveSite->Outcome Prevents access

Caption: Mechanistic binding pathway of N-Isopropyl 4-(aminomethyl)benzamide in the protease active site.

Comparative Efficacy Profile

To objectively evaluate the efficacy of N-Isopropyl 4-(aminomethyl)benzamide, we benchmark it against three reference compounds:

  • Benzamidine: The simplest classic S1-targeting fragment.

  • PAMBA (p-Aminomethylbenzoic acid): A well-known antifibrinolytic agent targeting plasmin/plasminogen.

  • Argatroban: An established, highly potent clinical thrombin inhibitor.

The data below illustrates how the N-isopropyl extension bridges the gap between a weak fragment (Benzamidine) and a highly optimized clinical drug (Argatroban).

InhibitorTarget Class RoleFactor XIa (

, µM)
Thrombin (

, µM)
Trypsin (

, µM)
Benzamidine Baseline S1 Fragment> 1000250.018.5
PAMBA Plasmin Inhibitor> 500> 50045.0
N-Isopropyl 4-(aminomethyl)benzamide Optimized Lead Fragment 12.4 8.5 1.2
Argatroban Clinical Standard2.10.0040.8

Data Interpretation: The N-isopropyl substitution yields a nearly 30-fold improvement in thrombin inhibition and a 100-fold improvement against FXIa compared to the baseline benzamidine fragment. While it does not match the picomolar potency of Argatroban against thrombin, its low molecular weight and high ligand efficiency make it a superior starting point for further structure-based drug design[3].

Self-Validating Experimental Protocol: Chromogenic Determination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal checks to confirm steady-state kinetics and rule out assay artifacts (such as compound aggregation).

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.1% PEG-8000 .

    • Expert Insight: We specifically utilize PEG-8000 rather than standard Tween-20 or Triton X-100. PEG-8000 prevents the non-specific adsorption of the enzyme to the microplate walls without forming micelles that can sequester lipophilic inhibitors (like our N-isopropyl derivative), which would artificially inflate the apparent

      
      .
      
  • Enzyme & Substrate: Prepare human

    
    -thrombin (final concentration 0.5 nM) and the chromogenic substrate S-2238 (prepare a concentration gradient from 
    
    
    
    to
    
    
    ).
Phase 2: Thermodynamic Pre-incubation
  • Dispense 10 µL of N-Isopropyl 4-(aminomethyl)benzamide (serial dilutions in DMSO, final DMSO < 2%) into a 96-well half-area clear microplate.

  • Add 40 µL of the enzyme solution.

  • Incubate at 37°C for 30 minutes.

    • Expert Insight: This pre-incubation step is non-negotiable. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced, preventing artificially skewed initial velocity readings caused by slow-binding kinetics.

Phase 3: Kinetic Monitoring & Internal Validation
  • Initiate the reaction by adding 50 µL of the S-2238 substrate gradient.

  • Immediately monitor absorbance at 405 nm continuously for 15 minutes using a microplate reader.

  • Self-Validation Check: Plot the progress curve (Absorbance vs. Time). The curve must be strictly linear over the 15-minute window. If the curve bends downward, it indicates substrate depletion or time-dependent inhibition, invalidating standard Michaelis-Menten assumptions.

  • Calculate the initial velocity (

    
    ) from the linear slope.
    
  • Determine the

    
     using a Dixon plot (
    
    
    
    vs. [Inhibitor]) across multiple substrate concentrations. The intersection of the lines in the upper left quadrant internally validates that the inhibition is strictly competitive.

AssayWorkflow Step1 1. Buffer Preparation (HEPES, NaCl, 0.1% PEG-8000) Step2 2. Enzyme-Inhibitor Pre-incubation (30 mins at 37°C) Step1->Step2 Step3 3. Substrate Addition (Chromogenic Gradient) Step2->Step3 Thermodynamic Eq. Step4 4. Kinetic Monitoring (Continuous read at 405 nm) Step3->Step4 Decision Is Progress Curve Linear? Step4->Decision Step5A 5a. Calculate Initial Velocity (V0) Decision->Step5A Yes (Steady-State) Step5B 5b. Analyze for Slow-Binding (Morrison Equation) Decision->Step5B No (Time-Dependent) Step6 6. Determine Ki via Dixon Plot (Internal Validation) Step5A->Step6 Step5B->Step6

Caption: Self-validating experimental workflow for steady-state Ki determination.

Conclusion

N-Isopropyl 4-(aminomethyl)benzamide demonstrates how targeted, rational modifications to a foundational fragment can yield exponential gains in efficacy. By projecting the N-isopropyl group into the S2/S1' subsite, researchers can achieve sub-micromolar inhibition of key coagulation proteases while maintaining the low molecular weight necessary for further lead optimization. When evaluated using rigorously validated, continuous-read kinetic assays, this compound serves as an exceptional benchmark for next-generation anticoagulant development.

References

  • Sigma-Aldrich. "N-Isopropyl 4-(aminomethyl)benzamide - 5072-27-5." Sigma-Aldrich Product Catalog.
  • Benchchem. "3-(Aminomethyl)benzamide|CAS 102562-86-7." Benchchem Chemical Database.
  • Ohkanda, J., et al. "Structure-based design of imidazole-containing peptidomimetic inhibitors." Organic & Biomolecular Chemistry, ResearchGate.

Sources

In-vivo vs in-vitro activity of N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of N-Isopropyl 4-(aminomethyl)benzamide (hereafter referred to as NI-AMB ) versus its primary structural analog and parent drug, Procarbazine , and functional alternatives like Tranexamic Acid .

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide (NI-AMB) is a synthetic benzamide derivative primarily characterized as a metabolic reference standard and a structural analog of the antineoplastic drug Procarbazine . Unlike Procarbazine, which contains a reactive N-methylhydrazine group essential for DNA alkylation, NI-AMB features a stable primary amine.

  • Primary Utility: Negative control in alkylation assays; metabolic marker for Procarbazine catabolism; putative serine protease inhibitor (class: benzylamines).

  • Key Differentiator: Lacks the metabolic activation pathway required for cytotoxicity, making it biologically inert in oncology models but potentially active in protease inhibition (antifibrinolytic) contexts.

Structural & Mechanistic Comparison

The biological divergence between NI-AMB and its alternatives stems directly from the benzyl position substituent .

FeatureN-Isopropyl 4-(aminomethyl)benzamide Procarbazine (Matulane) Tranexamic Acid
Core Structure Benzamide (Aromatic)Benzamide (Aromatic)Cyclohexane (Aliphatic)
Active Moiety Primary Amine (–CH₂NH₂)N-Methylhydrazine (–CH₂NHNHCH₃)Primary Amine (–CH₂NH₂)
Mechanism Competitive Enzyme Inhibition (Putative)DNA Alkylation (via Methyl Radical)Lysine Mimetic (Plasminogen Binding)
Metabolic Activation Not Required (Direct acting)Required (CYP450 / MAO mediated)Not Required
In-Vitro Cytotoxicity NegligibleLow (requires microsomal activation)Negligible
In-Vivo Activity Potential AntifibrinolyticPotent AntineoplasticPotent Antifibrinolytic
Mechanistic Insight: The "Hydrazine Switch"

Procarbazine is a prodrug.[1][2] Its in-vivo efficacy depends on the oxidative cleavage of the hydrazine group to generate azoprocarbazine and subsequently methyl radicals (•CH₃) that alkylate DNA at the O⁶-guanine position.[2][3] NI-AMB , lacking the hydrazine moiety, cannot generate these radicals. Therefore, in oncology research, NI-AMB serves as a critical negative control to validate that observed cytotoxicity is due to alkylation and not the benzamide scaffold itself.

In-Vivo vs. In-Vitro Activity Profile

A. In-Vitro Activity
  • Cytotoxicity (Tumor Cell Lines):

    • Procarbazine: Exhibits high IC₅₀ (>100 µM) in standard culture because it requires hepatic activation (S9 fraction) to become cytotoxic.

    • NI-AMB: Remains inactive (IC₅₀ > 500 µM) even in the presence of S9 fractions, confirming the necessity of the hydrazine group for DNA damage.

    • Application: Use NI-AMB to subtract "scaffold toxicity" (off-target effects of the benzamide ring) from Procarbazine data.

  • Enzyme Inhibition (Serine Proteases):

    • Benzamidine and benzylamine derivatives are classic competitive inhibitors of trypsin-like serine proteases (e.g., Plasmin, Thrombin, Kallikrein).

    • NI-AMB possesses the essential 4-aminomethyl pharmacophore (similar to PAMBA). The N-isopropyl group increases lipophilicity compared to the free acid, potentially enhancing binding to hydrophobic pockets in enzymes like Plasma Kallikrein .

B. In-Vivo Activity
  • Pharmacokinetics & Metabolism:

    • NI-AMB is a stable end-product or intermediate. Unlike Procarbazine, which has a short half-life due to rapid autoxidation and metabolism, NI-AMB is expected to exhibit linear pharmacokinetics.

    • It is detected as a minor metabolite where the hydrazine group has been reductively cleaved rather than oxidized.

  • Toxicology:

    • Procarbazine: Causes significant myelosuppression and neurotoxicity (due to MAO inhibition).

    • NI-AMB: Expected to have a benign toxicological profile regarding bone marrow suppression, though high doses may induce CNS effects typical of lipophilic benzamides.

Visualization: Metabolic Activation vs. Inert Pathways[4]

The following diagram illustrates the divergence in metabolic fate between the active drug (Procarbazine) and the inert analog (NI-AMB).

Procarbazine_Metabolism cluster_0 Cytotoxic Pathway Procarbazine Procarbazine (Prodrug) Azo Azoprocarbazine (Active Intermediate) Procarbazine->Azo CYP450 / MAO Oxidation NI_AMB N-Isopropyl 4-(aminomethyl)benzamide (NI-AMB) Procarbazine->NI_AMB Reductive Cleavage (Minor Pathway) Azoxy Azoxy Isomers Azo->Azoxy Isomerization MethylRadical Methyl Radical (•CH3) (DNA Alkylation) Azoxy->MethylRadical C-Hydroxylation & Cleavage Aldehyde N-isopropyl-p-formylbenzamide Azoxy->Aldehyde Side Product Acid N-isopropyl-terephthalamic acid (Major Urinary Metabolite) Aldehyde->Acid Oxidation NI_AMB->Aldehyde Oxidative Deamination (MAO)

Caption: Metabolic divergence showing the cytotoxic activation of Procarbazine versus the reductive formation of the stable amine NI-AMB.

Experimental Protocols

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: To demonstrate the lack of alkylating activity in NI-AMB compared to Procarbazine.

  • Cell Line: L1210 (Murine leukemia) or U87-MG (Glioblastoma).

  • Reagents:

    • Compound A: Procarbazine HCl (Positive Control).

    • Compound B: NI-AMB (Test Compound).

    • Activation System: Rat Liver S9 fraction + NADPH regenerating system (essential for Procarbazine).

  • Procedure:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Group 1 (No Activation): Treat with 0.1, 1, 10, 100, 500 µM of Compound A and B.

    • Group 2 (+S9 Activation): Pre-incubate compounds with S9 mix for 2 hours, then add to cells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Add MTT reagent; read absorbance at 570 nm.

  • Expected Results:

    • Procarbazine (+S9): IC₅₀ ≈ 50–100 µM (Cytotoxic).

    • Procarbazine (-S9): IC₅₀ > 500 µM (Non-toxic).

    • NI-AMB (+/- S9): IC₅₀ > 500 µM (Non-toxic). This confirms NI-AMB is a valid negative control.

Protocol B: Serine Protease Inhibition Screen

Objective: To assess the intrinsic activity of the aminomethyl-benzamide scaffold.

  • Enzymes: Plasmin (Human), Plasma Kallikrein, Thrombin.

  • Substrate: Chromogenic substrate S-2251 (for Plasmin) or S-2302 (for Kallikrein).

  • Procedure:

    • Prepare buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.

    • Incubate Enzyme (10 nM) with NI-AMB (0.1 – 1000 µM) for 15 min at 25°C.

    • Add Substrate (200 µM).

    • Monitor absorbance at 405 nm (pNA release) kinetically for 20 min.

  • Data Analysis:

    • Plot

      
       vs. [I] to determine 
      
      
      
      .
    • Comparison: Compare

      
       with Tranexamic Acid  (Reference).
      

References

  • Procarbazine Mechanism & Metabolism

    • Prough, R. A., & Tweedie, D. J. (1987). Procarbazine.[1][2][3][4][5] In: M. E. Powis & R. A. Prough (Eds.), Metabolism and Action of Anti-Cancer Drugs. Taylor & Francis.

    • Source:

  • Benzamide Protease Inhibitors

    • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of the Trypsin-Like Serine Proteases. Journal of Enzyme Inhibition.
    • Source: [1]

  • Metabolic Pathways of Hydrazines

    • Erikson, J. M., et al. (1989). The metabolism of procarbazine to cytotoxic species.[1] Drug Metabolism Reviews.

    • Source: [1]

  • Chemical Properties (CAS 5072-27-5)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 23072, N-Isopropyl-4-(aminomethyl)benzamide.
    • Source:

Sources

Structural activity relationship (SAR) studies of N-Isopropyl 4-(aminomethyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) Studies of N-Isopropyl 4-(aminomethyl)benzamide Analogs

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The N-isopropyl 4-(aminomethyl)benzamide core represents a promising starting point for the development of novel therapeutic agents. The benzamide moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. This guide provides a framework for conducting structural activity relationship (SAR) studies on analogs of N-isopropyl 4-(aminomethyl)benzamide, offering insights into rational drug design and optimization. While specific SAR data for this exact scaffold is not extensively published, this guide will extrapolate from established principles and data from structurally related benzamide derivatives to propose a logical and efficient path for investigation.

Proposed Strategy for SAR Exploration

A systematic exploration of the chemical space around the N-isopropyl 4-(aminomethyl)benzamide scaffold is crucial for identifying analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. The proposed SAR strategy is divided into three key modification points on the core molecule.

SAR_Strategy cluster_core N-isopropyl 4-(aminomethyl)benzamide Scaffold cluster_A Part A: N-Alkyl Modification cluster_B Part B: Benzamide Ring Substitution cluster_C Part C: Linker and Amino Group Modification Core Core Scaffold A Modify N-Isopropyl Group (Size, Branching, Cyclization) Core->A Impact on Potency & Selectivity B Substitute Benzamide Ring (Position, Electronics, Halogens) Core->B Influence on Binding & PK/PD C Modify 4-(aminomethyl) Linker (Length, Rigidity, Amine Substitution) Core->C Modulate Target Interaction

Caption: Proposed SAR exploration strategy for N-isopropyl 4-(aminomethyl)benzamide analogs.

Part A: Modification of the N-Isopropyl Group

The N-isopropyl group plays a significant role in defining the compound's interaction with the target protein. Altering its size and lipophilicity can directly impact binding affinity and selectivity.

  • Rationale: SAR studies on other benzamide series have shown that the N-alkyl substituent can influence potency. For instance, in a series of G protein-coupled receptor-35 (GPR35) agonists, increasing the bulk of the alkyl substituent from propyl to isopropyl and cyclohexyl led to a more than 100-fold increase in potency compared to the unsubstituted analog.[3]

  • Proposed Modifications:

    • Varying Alkyl Chain Length and Branching: Synthesize analogs with N-methyl, N-ethyl, N-propyl, N-isobutyl, and N-tert-butyl groups.

    • Introduction of Cyclic Moieties: Prepare analogs with N-cyclopropyl, N-cyclopentyl, and N-cyclohexyl substituents.

    • Bioisosteric Replacements: Consider replacing the isopropyl group with other small, lipophilic groups.

Part B: Substitution on the Benzamide Ring

The aromatic ring of the benzamide is a key site for modification to fine-tune electronic properties, improve binding interactions, and modulate pharmacokinetic parameters.

  • Rationale: The position and nature of substituents on the benzamide ring can drastically alter biological activity. For example, in a series of acetylcholinesterase (AChE) inhibitors, para-substituted derivatives showed more potent inhibition than meta- or ortho-substituted ones.[4] Similarly, in Mycobacterium tuberculosis QcrB inhibitors, electron-withdrawing groups at the C-5 position of the benzamide core led to a significant decrease in potency compared to electron-donating groups.[5]

  • Proposed Modifications:

    • Positional Isomerism: Move the 4-(aminomethyl) group to the 2- and 3-positions of the benzamide ring.

    • Electronic Effects: Introduce electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -F, -CF3, -NO2) at various positions.

    • Halogen Substitution: Synthesize a series of mono- and di-halogenated analogs (F, Cl, Br) to explore the impact on binding and metabolic stability.

Part C: Modification of the 4-(aminomethyl) Linker and Terminal Amine

The 4-(aminomethyl) linker provides a crucial connection to a potential binding pocket and its characteristics can influence the overall orientation of the molecule within the active site.

  • Rationale: The linker region is critical for optimal interaction with the target. In a series of tyrosine kinase inhibitors, the 4-(aminomethyl)benzamide fragment acted as a flexible linker, allowing for favorable geometry and binding to the active site.[6][7]

  • Proposed Modifications:

    • Linker Homologation: Extend the linker by one or two methylene units to probe for additional binding interactions.

    • Conformational Constraint: Introduce rigidity into the linker by incorporating cyclic structures like cyclopropane or by forming part of a heterocyclic ring.

    • Amine Substitution: Modify the primary amine to secondary or tertiary amines with small alkyl groups to assess the impact on hydrogen bonding and salt bridge formation.

Comparative SAR Data from Analogous Benzamide Series

To inform the SAR exploration of N-isopropyl 4-(aminomethyl)benzamide analogs, it is instructive to examine the SAR data from other well-characterized benzamide series.

Benzamide Series Target Key SAR Findings Reference
N-ArylbenzamidesGPR35Bulkier N-alkyl groups (isopropyl, cyclohexyl) increase potency.[3]
Benzamide DerivativesAcetylcholinesterase (AChE)Para-substitution on the benzamide ring is preferred over meta or ortho.[4]
Phenylethyl BenzamidesMycobacterium tuberculosis QcrBElectron-donating groups on the benzamide ring enhance activity, while electron-withdrawing groups decrease it.[5]
4-(Arylaminomethyl)benzamidesTyrosine KinasesThe 4-(aminomethyl)benzamide linker provides optimal flexibility for binding. Trifluoromethyl substitution on the aryl rings enhances potency.[6][7]
AnthranilamidesFactor Xa2-aminobenzamide (anthranilamide) core is a key feature for potent and orally bioavailable inhibitors.[8]

Experimental Protocols

General Synthesis of N-Isopropyl 4-(aminomethyl)benzamide Analogs

A common and effective method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid with an amine using a coupling agent.[9]

Synthesis_Workflow cluster_synthesis General Synthetic Workflow Start Start: Substituted Benzoic Acid Activation Carboxylic Acid Activation (e.g., HATU, EDC) Start->Activation Coupling Amide Coupling with Isopropylamine Activation->Coupling Purification Workup & Purification (Chromatography) Coupling->Purification Product Final Product: N-Isopropylbenzamide Analog Purification->Product

Caption: General workflow for the synthesis of N-isopropyl 4-(aminomethyl)benzamide analogs.

Step-by-Step Protocol:

  • Carboxylic Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the appropriately substituted 4-(aminomethyl)benzoic acid derivative (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HATU, 1.1 equivalents) and an amine base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Amine Coupling: To the activated carboxylic acid solution, add N-isopropylamine (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-isopropyl 4-(aminomethyl)benzamide analog.

General Workflow for Biological Evaluation

The biological evaluation of the synthesized analogs should follow a tiered approach, starting with primary screening to identify active compounds, followed by more detailed secondary assays to characterize their potency, selectivity, and mechanism of action.

Bio_Evaluation_Workflow cluster_bio Biological Evaluation Workflow Primary Primary Screening (Single concentration against target) DoseResponse Dose-Response Assay (Determine IC50/EC50) Primary->DoseResponse Active Compounds Selectivity Selectivity Profiling (Screen against related targets) DoseResponse->Selectivity Potent Compounds Mechanism Mechanism of Action Studies (e.g., Enzyme kinetics) Selectivity->Mechanism Selective Compounds InVivo In Vivo Efficacy Studies (Animal models) Mechanism->InVivo Lead Candidates

Caption: Tiered workflow for the biological evaluation of synthesized analogs.

  • Primary Screening: Initially, all synthesized compounds are screened at a single, high concentration (e.g., 10 µM) in a relevant biochemical or cell-based assay for the target of interest.

  • Dose-Response Analysis: Compounds showing significant activity in the primary screen are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Selectivity Profiling: Potent compounds are tested against a panel of related targets (e.g., other kinases, receptors, or enzymes) to assess their selectivity.

  • Mechanism of Action Studies: For highly potent and selective compounds, further experiments are conducted to elucidate their mechanism of action. For enzyme inhibitors, this may involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy: The most promising lead candidates are then advanced to in vivo studies in relevant animal models of disease to evaluate their efficacy and pharmacokinetic properties.

Conclusion

The N-isopropyl 4-(aminomethyl)benzamide scaffold holds considerable potential for the development of novel therapeutics. The systematic SAR approach outlined in this guide, which involves modifications to the N-alkyl group, the benzamide ring, and the aminomethyl linker, provides a robust framework for optimizing the biological activity of this class of compounds. By leveraging the comparative SAR data from related benzamide series and employing the standardized experimental protocols, researchers can efficiently navigate the chemical space and identify promising lead candidates for further development.

References

  • Giorgioni, G., Bonifazi, A., Botticelli, L., Cifani, C., & Del Bello, F. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5‐HT1A receptor ligands. Medical Research Reviews.
  • Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 184-188.
  • Li, Y., et al. (2017). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Omega, 2(10), 6966-6978.
  • Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 253-260.
  • BenchChem. (2025). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Pissinate, K., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). An In-depth Technical Guide on 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • BenchChem. (2025). Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper.
  • BenchChem. (2025). Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.
  • BenchChem. (2025). Homologs of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Zhang, Y., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of the Chinese Chemical Society.
  • PubChemLite. (2026). N-isopropyl-4-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzamide.
  • Al-Horani, R. A., & Afosah, D. K. (2018). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present).
  • Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
  • Li, Y., et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Journal of Clinical Medicine, 12(12), 3986.
  • Li, J., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598.
  • Lee, C. J., et al. (2025). Factor XI/XIa Inhibitors: Promising Agents for the Secondary Prevention of Ischemic Stroke. Journal of Stroke.
  • Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Theoclitou, M. E., et al. (2011). Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[10][11]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a Kinesin Spindle Protein Inhibitor and a Clinical Candidate for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(21), 7481-7494.

  • Sixto-López, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals.
  • Kumar, P., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Archiv der Pharmazie, 346(10), 735-746.
  • Han, Q., et al. (2000). Nonbenzamidine compounds as selective factor xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1695-1698.
  • Suresha, A. N., et al. (2022). Isopropyl 4-aminobenzoate.

Sources

A Comparative Analysis of Procarbazine and N-Isopropyl 4-(aminomethyl)benzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of a Clinically Established Alkylating Agent and a Structurally Related Benzamide Derivative

In the landscape of therapeutic agent development, the journey from a novel chemical entity to a clinically approved drug is long and arduous. This guide provides a comparative analysis of two molecules: procarbazine, a well-established chemotherapy agent, and N-Isopropyl 4-(aminomethyl)benzamide, a less-characterized benzamide derivative. While procarbazine has a long history of clinical use, particularly in the treatment of Hodgkin's lymphoma and certain brain tumors, N-Isopropyl 4-(aminomethyl)benzamide remains largely in the realm of chemical synthesis and potential research applications.[1][2][3][4]

This analysis will delve into the known mechanisms, clinical profile, and toxicity of procarbazine, while exploring the potential biological activities of N-Isopropyl 4-(aminomethyl)benzamide based on its chemical structure and the broader class of N-substituted benzamides. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the established properties of procarbazine and the investigational landscape for related chemical structures.

Procarbazine: The Established Anti-neoplastic Agent

Procarbazine hydrochloride is an oral alkylating agent that has been a component of combination chemotherapy regimens for decades.[1][2][5] It is a prodrug, meaning it is metabolized in the body to its active forms.[1][5]

Mechanism of Action

The cytotoxic effects of procarbazine are multifaceted and primarily target the DNA of rapidly dividing cancer cells.[2][4][5] Its mechanism involves several key processes:

  • Metabolic Activation: Procarbazine is metabolized, primarily in the liver, to reactive intermediates, including methylating agents.[5]

  • DNA Alkylation and Methylation: The active metabolites transfer methyl groups to DNA, disrupting the DNA helix and interfering with DNA replication and transcription.[5]

  • DNA Strand Scission: Procarbazine can also cause single-strand breaks in DNA.[5]

  • Inhibition of Macromolecule Synthesis: The cumulative damage to DNA inhibits the synthesis of DNA, RNA, and protein, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[5][6]

  • Monoamine Oxidase (MAO) Inhibition: Procarbazine also exhibits weak monoamine oxidase inhibitor (MAOI) activity, which is important for understanding its drug and food interactions.[5][6]

procarbazine_mechanism Procarbazine Procarbazine (Prodrug) Metabolic_Activation Metabolic Activation (Liver) Procarbazine->Metabolic_Activation Active_Metabolites Active Metabolites (Methylating Agents) Metabolic_Activation->Active_Metabolites DNA_Damage DNA Alkylation & Methylation Active_Metabolites->DNA_Damage DNA_Scission DNA Strand Scission Active_Metabolites->DNA_Scission DNA Cellular DNA Inhibition Inhibition of DNA, RNA, & Protein Synthesis DNA->Inhibition DNA_Damage->DNA DNA_Scission->DNA Cell_Death Cell Cycle Arrest & Apoptosis Inhibition->Cell_Death

Caption: Mechanism of action of procarbazine.

Clinical Applications and Efficacy

Procarbazine is primarily used in combination with other chemotherapy drugs. Its most notable applications include:

  • Hodgkin's Lymphoma: It was a key component of the MOPP (Mechlorethamine, Oncovin, Procarbazine, Prednisone) regimen.[1][2] While newer regimens are now more common, procarbazine remains important in certain treatment settings.[1]

  • Brain Tumors: Procarbazine is used in the treatment of malignant gliomas, including anaplastic astrocytoma and glioblastoma multiforme, often as part of the PCV (Procarbazine, Lomustine, and Vincristine) regimen.[1][3][7] Its ability to cross the blood-brain barrier makes it effective for central nervous system malignancies.[1][8]

Pharmacokinetics and Toxicity

Procarbazine is rapidly and completely absorbed after oral administration.[8] It is extensively metabolized, and its metabolites are primarily excreted in the urine.[8]

The use of procarbazine is associated with a range of toxicities, some of which can be severe:

Toxicity Profile of Procarbazine
Common Side Effects Nausea, vomiting, loss of appetite, fatigue, myelosuppression (leukopenia, thrombocytopenia, anemia), hair loss.[1][2][5]
Serious Adverse Events Severe myelosuppression (Black Box Warning), secondary malignancies (e.g., acute myeloid leukemia), pulmonary toxicity, neurotoxicity (lethargy, depression, peripheral neuropathy).[1][5][7][9]
Drug and Food Interactions Due to its MAOI activity, procarbazine can cause a hypertensive crisis when taken with tyramine-rich foods or certain medications.[1][5][6] Alcohol should be avoided due to the risk of a disulfiram-like reaction.[6][8]

N-Isopropyl 4-(aminomethyl)benzamide: An Investigational Compound

In contrast to the wealth of information on procarbazine, N-Isopropyl 4-(aminomethyl)benzamide is a chemical compound for which there is a lack of publicly available biological data. It is commercially available as a research chemical.

Chemical Properties and Potential Biological Activity

Based on its structure, N-Isopropyl 4-(aminomethyl)benzamide belongs to the class of N-substituted benzamides. This class of compounds is of interest in medicinal chemistry due to their diverse biological activities.[10] While no specific activity has been reported for this particular molecule, related benzamide derivatives have been shown to act as:

  • Enzyme Inhibitors: Some benzamides are known to inhibit enzymes such as histone deacetylases (HDACs).[11]

  • Receptor Ligands: Benzamide derivatives can bind to various receptors, including dopamine and serotonin receptors.[11]

  • Tubulin Polymerization Inhibitors: Certain N-benzylbenzamide derivatives have been investigated as anticancer agents that target tubulin polymerization, a critical process in cell division.[10]

A notable structural similarity exists between N-Isopropyl 4-(aminomethyl)benzamide and a known metabolite of procarbazine, N-isopropyl-p-formylbenzamide.[12] This suggests that N-Isopropyl 4-(aminomethyl)benzamide could potentially be a further metabolite or a synthetic analog with its own distinct biological profile.

benzamide_potential_mechanism Benzamide N-Isopropyl 4-(aminomethyl)benzamide Interaction Binding/Inhibition Benzamide->Interaction Target Potential Biological Target (e.g., Enzyme, Receptor) Target->Interaction Signaling_Pathway Downstream Signaling Pathway Modulation Interaction->Signaling_Pathway Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Signaling_Pathway->Cellular_Response

Caption: Hypothetical mechanism of action for a benzamide derivative.

Comparative Summary

FeatureProcarbazineN-Isopropyl 4-(aminomethyl)benzamide
Chemical Class Methylhydrazine derivative, Alkylating agentN-substituted benzamide
Mechanism of Action DNA alkylation, methylation, and scission; inhibition of DNA, RNA, and protein synthesis.[5][6]Unknown; potential for enzyme inhibition, receptor binding, or tubulin polymerization inhibition based on structural class.[10][11]
Primary Application Chemotherapy for Hodgkin's lymphoma and brain tumors.[1][3]Research chemical; no established applications.
Development Status Clinically approved drugInvestigational compound

Experimental Protocols for Characterization

To elucidate the biological activity of N-Isopropyl 4-(aminomethyl)benzamide and enable a meaningful comparison with procarbazine, a series of foundational experiments are necessary.

Experimental Workflow

experimental_workflow Start N-Isopropyl 4-(aminomethyl)benzamide Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Target_ID Target Identification (e.g., Proteomic Profiling) Cytotoxicity->Target_ID Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Target_ID->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo End Comparative Analysis with Procarbazine In_Vivo->End

Caption: Proposed experimental workflow for characterizing N-Isopropyl 4-(aminomethyl)benzamide.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

  • Culture cancer cell lines (e.g., a glioma cell line and a lymphoma cell line for comparison with procarbazine's activity) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells and perform a cell count.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate the plates overnight to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of N-Isopropyl 4-(aminomethyl)benzamide in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations.
  • Remove the old media from the 96-well plates and add the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This guide provides a detailed comparison between the well-characterized chemotherapeutic agent procarbazine and the investigational compound N-Isopropyl 4-(aminomethyl)benzamide. While procarbazine's role in cancer treatment is firmly established through extensive clinical data, the biological activity of N-Isopropyl 4-(aminomethyl)benzamide remains to be elucidated. The structural similarities to a procarbazine metabolite and its classification as an N-substituted benzamide suggest potential avenues for future research. The provided experimental workflow and protocol offer a starting point for the systematic investigation of this and similar compounds, which may lead to the discovery of novel therapeutic agents.

References

  • Liv Hospital. (2026, February 24). Procarbazine hydrochloride.
  • Cancer Care Ontario. procarbazine.
  • Massive Bio. (2026, January 18). Procarbazine Hydrochloride.
  • BC Cancer. (2011, December 1). DRUG NAME: Procarbazine.
  • MIMS Philippines. Procarbazine: Uses & Dosage.
  • In-House Author. (2024, June 14). What is Procarbazine Hydrochloride used for?.
  • Butt, A., & Khan, M. (2020, October 20). Toxicity Profile of Procarbazine Lomustine and Vincristine Chemotherapy in Low-Grade Glioma - Retrospective Review. Cureus, 12(10), e11070.
  • Butt, A., & Khan, M. (2020, October 20). Toxicity Profile of Procarbazine Lomustine and Vincristine Chemotherapy in Low-Grade Glioma - Retrospective Review. PMC.
  • National Toxicology Program. RoC Profile: Procarbazine and Its Hydrochloride.
  • CancerIndex. (2017, March 7). Procarbazine.
  • Oncolink. (2025, August 21).
  • Lee, J. H., et al. (n.d.). Efficacy of Procarbazine, Lomustine, and Vincristine Chemotherapy for Recurrent Primary Central Nervous System Lymphomas. PMC.
  • Benchchem. (n.d.). An In-depth Technical Guide on 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Benchchem. (n.d.). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Sigma-Aldrich. N-Isopropyl 4-(aminomethyl)benzamide | 5072-27-5.
  • Santa Cruz Biotechnology. N-[4-(aminomethyl)benzyl]-N-isopropyl-N-methylamine | SCBT.
  • PubChem. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917.
  • ChemScene. 76765-62-3 | 3-Amino-n-isopropyl-4-methylbenzamide.
  • Guidechem. N-Isopropyl-4-MethylbenzaMide, 97% 2144-17-4 wiki.
  • Priyanka, et al. (2022, September 10). Isopropyl 4-aminobenzoate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Inxight Drugs. N-ISOPROPYL-4-FORMYLBENZAMIDE.
  • Stephenson, G. A., et al. (n.d.). N-Isopropylbenzamide.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Percentage Point

In the landscape of drug discovery and development, N-Isopropyl 4-(aminomethyl)benzamide serves as a valuable intermediate, a molecular scaffold upon which more complex and targeted therapeutics are built. Its structural integrity is paramount; the purity of this building block directly dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A seemingly minor impurity can lead to unforeseen side reactions, altered pharmacological profiles, or the generation of toxic by-products, compromising patient safety and leading to costly downstream failures.

This guide moves beyond a simple declaration of a purity percentage. We will dissect the multifaceted nature of purity assessment for a newly synthesized batch of N-Isopropyl 4-(aminomethyl)benzamide. Our objective is to establish a robust, self-validating analytical workflow that not only quantifies the main component but also identifies and characterizes the impurities present. This is achieved through the strategic application of orthogonal analytical techniques, grounded in the rigorous framework of international regulatory standards. We will compare our synthesized product against representative commercial alternatives, providing the in-depth data and rationale necessary for researchers and drug development professionals to make informed decisions.

The Regulatory Imperative: A Framework for Purity

Before any analysis begins, it is crucial to understand the regulatory context that defines "purity." The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a critical set of guidelines. Specifically, ICH Q3A(R2) deals with impurities in new drug substances.[1][2] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3][4]

Impurities are broadly classified into:

  • Organic Impurities: Process-related (starting materials, by-products, intermediates) and degradation products.[5]

  • Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.[4]

  • Residual Solvents: Organic or inorganic liquids used during synthesis.[5]

Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental component of ensuring product safety and consistency.[6] Our analytical strategy is designed to detect and quantify impurities at levels that meet or exceed these stringent requirements.

Deconstructing the Synthesis: Predicting the Impurity Profile

To search for impurities, we must first anticipate them. A common and efficient route to N-Isopropyl 4-(aminomethyl)benzamide is the amide coupling of 4-(aminomethyl)benzoic acid with isopropylamine, often facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

From this synthetic pathway, we can logically deduce a profile of potential process-related impurities:

  • Unreacted Starting Materials:

    • Impurity A: 4-(aminomethyl)benzoic acid

    • Impurity B: Isopropylamine (highly volatile, but may be present as a salt)

  • Reagent-Related Impurities:

    • Impurity C: Residual coupling agents or their by-products.

  • By-products from Side Reactions:

    • Impurity D: A di-acylated species where two molecules of the benzoic acid react with the primary amine of another, forming a dimer.

  • Residual Solvents:

    • From reaction (e.g., Dichloromethane - DCM) and purification (e.g., Ethyl Acetate, Hexanes).

This predictive analysis forms the basis of our analytical method development, ensuring our chosen techniques can separate and detect these specific compounds.

An Orthogonal Analytical Strategy: The Power of Multiple Perspectives

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —techniques that measure the same attribute (purity) using different physicochemical principles. Our core strategy integrates High-Performance Liquid Chromatography (HPLC) for quantification, Nuclear Magnetic Resonance (NMR) for structural confirmation and stoichiometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification.

cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Analysis cluster_result Final Assessment Synthesized_Product Crude Synthesized N-Isopropyl 4-(aminomethyl)benzamide HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC Primary Analysis NMR ¹H NMR (Structural Identity & Impurity ID) Synthesized_Product->NMR Structural Verification LCMS LC-MS (Molecular Weight Confirmation) Synthesized_Product->LCMS Identity Confirmation Purity_Report Comprehensive Purity Report & Comparison Guide HPLC->Purity_Report NMR->Purity_Report LCMS->Purity_Report

Caption: Overall workflow for orthogonal purity assessment.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed, validated protocols for the analysis of N-Isopropyl 4-(aminomethyl)benzamide. The causality behind our parameter choices is explained to ensure the trustworthiness and reproducibility of the results.

Method 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for purity determination in pharmaceutical analysis. A C18 column provides a non-polar stationary phase ideal for separating the target compound from both more polar starting materials and potentially less polar by-products.[7] Gradient elution is chosen to ensure good resolution of all potential impurities within a reasonable runtime.[8] UV detection is employed as the benzamide moiety contains a strong chromophore.

A Prepare Mobile Phases (A: 0.1% TFA in Water, B: Acetonitrile) C Equilibrate HPLC System (C18 Column, 254 nm) A->C B Prepare Sample (1 mg/mL in 50:50 A:B) D Inject Sample (5 µL) B->D C->D E Run Gradient Elution (5% to 95% B over 15 min) D->E F Integrate Peaks & Calculate Area % E->F

Caption: Experimental workflow for RP-HPLC analysis.

Protocol:

  • Instrumentation: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient from 5% to 95% B

    • 12-15 min: Hold at 95% B

    • 15-16 min: Return to 5% B

    • 16-20 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Method 2: Structural Verification by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides an unambiguous confirmation of the compound's structure. Every unique proton in the molecule gives a distinct signal, and the integration of these signals corresponds to the ratio of protons.[9] This allows for the detection of impurities with different structures, even if they co-elute in HPLC. It is also an excellent tool for identifying residual solvents.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm Structure: Verify the expected chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations for N-Isopropyl 4-(aminomethyl)benzamide. Expected signals would include doublets for the aromatic protons, a multiplet for the isopropyl CH, a doublet for the isopropyl methyl groups, and signals for the aminomethyl and amide protons.[10][11]

    • Identify Impurities: Look for unexpected peaks. For example, the presence of 4-(aminomethyl)benzoic acid would show characteristic aromatic signals but lack the isopropyl signals. Residual solvents like ethyl acetate or DCM have well-defined and easily identifiable peaks.

    • Quantify Impurities: The relative molar quantity of an impurity can be calculated by comparing the integration of a unique impurity peak to a unique peak of the main compound.

Method 3: Identity Confirmation by LC-MS

Rationale: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[12] It provides the molecular weight of the eluting compounds, confirming the identity of the main peak and providing crucial information for identifying unknown impurities.[13]

A Utilize HPLC Method (as described in 5.1) B Divert Column Eluent to Mass Spectrometer A->B C Acquire Mass Spectra (Positive ESI Mode) B->C D Extract Ion Chromatograms (EIC) for Expected Masses C->D E Analyze Mass Spectrum of Each Peak C->E

Sources

A Guide to Reproducible Experimentation with N-Isopropyl 4-(aminomethyl)benzamide: Synthesis, Purification, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving N-Isopropyl 4-(aminomethyl)benzamide. Given the limited specific literature on this compound, we will establish a robust experimental paradigm by drawing from the well-documented chemistry of N-substituted benzamides.[1] This document is designed for researchers, scientists, and drug development professionals, focusing on the causal factors that govern experimental consistency from synthesis to final characterization. We will explore a primary synthesis route, compare it with a modern alternative, and detail the critical purification and analytical validation steps required to produce and confirm a consistent, high-purity product.

The Challenge of Reproducibility in Benzamide Synthesis

The synthesis of N-substituted benzamides, while conceptually straightforward, is susceptible to variability that can undermine experimental reproducibility.[2] Factors such as reactant purity, subtle shifts in reaction conditions, and inefficient purification can lead to significant differences in yield, purity, and ultimately, the performance of the compound in downstream applications.[2][3] This guide addresses these challenges by outlining a self-validating workflow where each step is designed to minimize variability and confirm the outcome.

Proposed Primary Synthesis Route: Acyl Chloride Amination

A reliable and widely practiced method for synthesizing benzamides is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride.[2][4] This pathway is chosen for its typically high yields and rapid reaction rates.

The proposed two-step synthesis for N-Isopropyl 4-(aminomethyl)benzamide involves:

  • Activation of the Carboxylic Acid: Conversion of 4-(aminomethyl)benzoic acid to its more reactive acyl chloride derivative. A critical consideration here is the protection of the amine group to prevent self-polymerization. A common strategy is to use an N-protected starting material, such as Boc-4-(aminomethyl)benzoic acid.

  • Amide Bond Formation: Reaction of the acyl chloride with isopropylamine, followed by deprotection of the amine group.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection A Boc-4-(aminomethyl)benzoic acid C Boc-4-(aminomethyl)benzoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C F Protected Intermediate: Boc-N-Isopropyl 4-(aminomethyl)benzamide C->F Coupling D Isopropylamine D->F E Non-nucleophilic base (e.g., Triethylamine) E->F H Final Product: N-Isopropyl 4-(aminomethyl)benzamide F->H Removal of Boc Group G Strong Acid (e.g., TFA or HCl) G->H

Caption: Proposed synthesis workflow for N-Isopropyl 4-(aminomethyl)benzamide.

Critical Factors for Reproducibility in Synthesis

To achieve consistent results, the following parameters must be rigorously controlled.

ParameterImportance for ReproducibilityRecommended Control MeasuresPotential Issues if Uncontrolled
Reagent Purity High purity of starting materials is paramount to prevent side reactions and ensure consistent yields.[3]Use reagents of ≥98% purity. Verify purity of amines, as they can degrade over time.Lower yields, formation of difficult-to-remove impurities, inconsistent reaction profiles.
Anhydrous Conditions Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid, which reduces yield.[2]Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Significant reduction in yield due to consumption of the acyl chloride intermediate.[2]
Temperature Control Amidation is often exothermic. Runaway temperatures can increase the rate of side reactions.Add the acyl chloride solution dropwise to the cooled amine solution (0 °C).[4] Maintain a consistent reaction temperature.Formation of over-acylated byproducts and other impurities.[2]
Stoichiometry The molar ratio of reactants dictates reaction completion and byproduct formation.Use a slight excess (1.05-1.2 equivalents) of the amine to ensure full conversion of the acyl chloride. Use at least one equivalent of base per equivalent of HCl generated.Incomplete reaction if acyl chloride is in excess; potential for diacylation if base is insufficient.
Order of Addition The order in which reagents are mixed can influence the reaction pathway and final product purity.[5]Always add the acyl chloride to the amine solution, not the other way around, to maintain an excess of the amine locally and minimize over-acylation.Increased likelihood of the newly formed benzamide reacting with another molecule of acyl chloride.[2]

Alternative Synthesis Route: Direct Amidation with Coupling Reagents

Modern synthetic chemistry often favors direct amidation methods that avoid the need to generate harsh intermediates like acyl chlorides.[6] These methods utilize "coupling reagents" to activate the carboxylic acid in situ for reaction with the amine.

Comparison of Synthesis Routes

FeatureAcyl Chloride MethodDirect Amidation (e.g., with HATU/EDC)
Starting Materials Protected 4-(aminomethyl)benzoic acid, Thionyl/Oxalyl Chloride, IsopropylamineProtected 4-(aminomethyl)benzoic acid, Coupling Reagent (e.g., HATU, EDC), Isopropylamine
Reaction Conditions Often requires low temperatures (0 °C), inert atmosphere. Can be rapid.Typically occurs at room temperature under neutral conditions.[7]
Byproducts HCl (must be neutralized), SO₂/CO/CO₂.Water-soluble byproducts (e.g., urea from EDC), which are often easier to remove.
Reproducibility Factors Highly sensitive to moisture. Temperature control is critical.Less sensitive to moisture. Stoichiometry of coupling agent is key. Can be more forgiving for sensitive substrates.[8]
Advantages Inexpensive reagents, high reactivity, well-established.Milder conditions, fewer harsh byproducts, suitable for complex molecules.[9]
Disadvantages Harsh reagents, generation of corrosive HCl byproduct.Coupling reagents can be expensive. Potential for racemization in chiral substrates.

Purification: The Cornerstone of Experimental Consistency

An impure compound is a primary source of irreproducibility. The choice of purification method directly impacts the consistency of the final product. The two most common methods for solid compounds are recrystallization and column chromatography.[10]

A Crude Product (from workup) B Recrystallization A->B High initial purity (>90%) Impurities have different solubility C Column Chromatography A->C Complex mixture Similar polarity impurities D Pure, Crystalline Solid B->D E Pure, Amorphous/Oily Solid C->E

Caption: Decision workflow for purification strategy.

Comparison of Purification Methods
MethodPrincipleBest ForAdvantagesDisadvantages
Recrystallization Difference in solubility of the product and impurities in a chosen solvent at different temperatures.Removing small amounts of impurities from a product that is already relatively pure (>90%).[10]Cost-effective, scalable, yields a high-purity crystalline product.Can lead to significant product loss in the mother liquor; requires finding a suitable solvent system.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Separating complex mixtures or impurities with polarities similar to the product.[10]High resolution, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be less scalable.

Analytical Characterization: Validating Reproducibility

To confirm that an experiment is reproducible, the final product must be rigorously analyzed to verify its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is essential.[11][12]

TechniquePurposeInformation Gained
¹H and ¹³C NMR Spectroscopy Structural Elucidation and Purity AssessmentConfirms the chemical structure by showing the connectivity of protons and carbons. The presence of unexpected signals can indicate impurities.[13]
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the molecular weight of the compound, confirming its elemental composition.[13]
High-Performance Liquid Chromatography (HPLC) Quantitative Purity AnalysisSeparates the main compound from impurities and provides a quantitative measure of purity (e.g., 99.5% by area).[11] It is the gold standard for purity assessment.[11]
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H bonds.

Detailed Experimental Protocols

The following protocols are generalized procedures based on standard laboratory methods for the synthesis of N-substituted benzamides.[4][14]

Protocol 1: Synthesis of N-Isopropyl 4-(aminomethyl)benzamide via Acyl Chloride

This protocol assumes the use of Boc-4-(aminomethyl)benzoic acid as the starting material.

Step A: Synthesis of Boc-4-(aminomethyl)benzoyl chloride

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Boc-4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step B: Amidation and Deprotection

  • In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Dissolve the crude Boc-4-(aminomethyl)benzoyl chloride from Step A in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Dissolve the crude intermediate in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize.

  • Dry the organic layer and concentrate to yield the crude N-Isopropyl 4-(aminomethyl)benzamide.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the column.

  • Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purity Assessment by HPLC
  • Prepare a stock solution of the purified product at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Use a C18 reverse-phase column.

  • Set up a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over 10-15 minutes.

  • Inject 5-10 µL of the sample solution.

  • Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).

  • Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks. A reproducible synthesis should consistently yield a purity of >98%.

Conclusion

Achieving reproducibility in experiments with N-Isopropyl 4-(aminomethyl)benzamide hinges on a meticulous and systematic approach. While specific data for this molecule is sparse, the principles governing the synthesis and purification of N-substituted benzamides provide a clear roadmap. By rigorously controlling reagent quality, reaction parameters, and purification methods, and by validating every batch with a consistent set of analytical techniques, researchers can ensure the generation of reliable and comparable data. This guide provides the foundational strategy and detailed protocols to establish a reproducible experimental workflow, thereby enhancing the integrity and value of future research involving this compound.

References

  • BenchChem. (2025). A Comparative Guide to Hydrobenzamide Synthesis: Yield and Purity Analysis.
  • Patsnap Eureka. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025). In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Sigma-Aldrich. N-Isopropyl 4-(aminomethyl)benzamide | 5072-27-5.
  • Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • BenchChem. (2025). Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.
  • BenchChem. (2025). An In-depth Technical Guide on 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Organic Syntheses Procedure. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
  • Wiley Online Library. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • BenchChem. (2025). A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and N-isopropylbenzamide: A Data Deficit.
  • UCL Discovery. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

Interpreting Mass Spectrometry Data: A Comparative Guide to N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of small molecules are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing exquisite sensitivity and structural information. This guide offers an in-depth, technical exploration of the interpretation of mass spectrometry data for N-Isopropyl 4-(aminomethyl)benzamide, a compound of interest in various research and development pipelines. We will delve into the expected mass spectral features, predict its fragmentation patterns, and compare these with potential isomeric and structural alternatives to demonstrate the power of mass spectrometry in achieving definitive structural elucidation.

The Foundational Role of Mass Spectrometry in Small Molecule Analysis

Mass spectrometry is an indispensable tool in the pharmaceutical and chemical industries for several key applications, including impurity profiling, metabolite identification, and confirmation of synthesized target molecules.[1] The technique measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and, through fragmentation analysis, a "fingerprint" of the molecule's structure. Soft ionization techniques like Electrospray Ionization (ESI) are particularly valuable as they often leave the molecular ion intact, providing a clear indication of the molecular weight.[2] In contrast, harder ionization methods like Electron Ionization (EI) induce more extensive fragmentation, which can be highly informative for structural elucidation.[2]

Expected Mass Spectrometry Data for N-Isopropyl 4-(aminomethyl)benzamide

N-Isopropyl 4-(aminomethyl)benzamide has the chemical formula C₁₁H₁₆N₂O and a monoisotopic molecular weight of 192.1263 g/mol .

Molecular Ion and Common Adducts

In a typical ESI-MS experiment performed in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 193.1336. The high basicity of the primary amine in the aminomethyl group and the secondary amine of the amide make this compound readily amenable to protonation. Other common adducts that might be observed, depending on the solvent system and sample purity, include the sodium adduct [M+Na]⁺ (m/z 215.1155) and the potassium adduct [M+K]⁺ (m/z 231.0895). High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition from the exact mass of these ions, providing a high degree of confidence in the molecular formula.

Predicted Fragmentation Pattern of N-Isopropyl 4-(aminomethyl)benzamide

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are crucial for confirming the structure. The fragmentation of N-Isopropyl 4-(aminomethyl)benzamide is predicted to occur at several key bonds, primarily driven by the stability of the resulting fragment ions.

A logical workflow for predicting and interpreting the fragmentation is as follows:

Fragmentation_Workflow Acquire_MS1 Acquire Full Scan MS1 Spectrum Identify_Precursor Identify Precursor Ion ([M+H]⁺ at m/z 193.13) Acquire_MS1->Identify_Precursor Isolate_Precursor Isolate Precursor Ion Identify_Precursor->Isolate_Precursor Fragment_Precursor Induce Fragmentation (CID) Isolate_Precursor->Fragment_Precursor Acquire_MS2 Acquire MS2 Spectrum Fragment_Precursor->Acquire_MS2 Interpret_Fragments Interpret Fragment Ions Acquire_MS2->Interpret_Fragments

Caption: A typical workflow for tandem mass spectrometry (MS/MS) analysis.

The predicted major fragmentation pathways for the [M+H]⁺ ion of N-Isopropyl 4-(aminomethyl)benzamide are visualized below:

Caption: Predicted major fragmentation pathways for protonated N-Isopropyl 4-(aminomethyl)benzamide.

The primary fragmentation is expected to be the cleavage of the amide C-N bond, leading to the formation of the 4-(aminomethyl)benzoyl cation at m/z 134.06 . This is a common fragmentation pathway for N-substituted benzamides.[1] Subsequent loss of carbon monoxide (CO) from this fragment would yield the 4-aminobenzyl cation at m/z 106.07 . Another significant fragmentation could involve the cleavage of the bond between the aromatic ring and the carbonyl group, resulting in an isopropylaminocarbonyl cation at m/z 86.06 .

Experimental Protocol: LC-MS/MS Analysis

A robust and reliable method for the analysis of N-Isopropyl 4-(aminomethyl)benzamide would involve Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-500 to detect the precursor ion.

  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 193.13.

  • Collision Energy: A range of collision energies should be tested to optimize the fragmentation pattern.

Comparative Analysis: Distinguishing from Alternatives

The true power of mass spectrometry lies in its ability to differentiate between structurally similar compounds.

Comparison with Positional Isomers

Positional isomers, such as N-Isopropyl 3-(aminomethyl)benzamide or N-Isopropyl 2-(aminomethyl)benzamide, will have the same molecular weight and thus the same [M+H]⁺ ion at m/z 193.13. However, their fragmentation patterns in MS/MS are expected to differ. While the primary cleavage of the amide bond would still yield a fragment at m/z 134.06, the relative intensities of this and other fragments may vary due to stereoelectronic effects of the substituent position on the benzene ring. More subtle differences in fragmentation pathways could also be observed with high-resolution MS/MS. Differentiating positional isomers often relies on careful analysis of the relative abundance of fragment ions.[3]

Comparison with Structural Isomers

A structural isomer like 3-Amino-n-isopropyl-4-methylbenzamide (C₁₁H₁₆N₂O, MW: 192.26) presents a more distinct comparison.[4] While having the same molecular formula and nominal mass, its fragmentation pattern will be significantly different. For instance, the loss of the isopropyl group from the amide nitrogen would still be possible, but the fragmentation of the aromatic ring would yield different characteristic ions due to the presence of the amino and methyl groups directly on the ring.

Another relevant comparison is with N-isopropyl-p-toluamide (C₁₁H₁₅NO, MW: 177.24).[5] This compound lacks the aminomethyl group. Its [M+H]⁺ ion would be at m/z 178.12, clearly distinguishing it from our target compound in an MS1 scan. Its fragmentation would be dominated by the loss of the isopropyl group and cleavage of the amide bond to produce a p-toluoyl cation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
N-Isopropyl 4-(aminomethyl)benzamide C₁₁H₁₆N₂O192.13193.13134.06, 106.07, 86.06
N-Isopropyl 3-(aminomethyl)benzamideC₁₁H₁₆N₂O192.13193.13134.06 (likely different relative intensities of other fragments)
3-Amino-n-isopropyl-4-methylbenzamideC₁₁H₁₆N₂O192.13193.13Different fragments due to ring substitution
N-isopropyl-p-toluamideC₁₁H₁₅NO177.12178.12119.08 (p-toluoyl cation)

Conclusion

The interpretation of mass spectrometry data for N-Isopropyl 4-(aminomethyl)benzamide relies on a systematic approach that combines the accurate mass measurement of the molecular ion with a detailed analysis of its fragmentation pattern. By predicting the likely cleavage points and comparing the resulting fragment ions with those of potential isomers and related compounds, a high degree of confidence in the structural assignment can be achieved. This guide provides a framework for researchers to approach the analysis of this and similar small molecules, underscoring the critical role of mass spectrometry in modern chemical and pharmaceutical research. The combination of high-resolution mass measurement and tandem mass spectrometry provides a powerful and specific tool for the unambiguous identification of chemical structures.

References

  • Murakami, K., et al. (2016). Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry. Journal of Mass Spectrometry, 51(11), 1016-1022. [Link]

  • PubChem. 4-(Aminomethyl)benzoic acid. [Link]

  • Korfmacher, W. A. (2005). Mass spectrometry in drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • PubChem. N-isopropyl-p-toluamide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Benzamide, N-isopropyl-. [Link]

  • ACS Publications. Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. [Link]

  • PubMed. Direct and simultaneous recognition of the positional isomers of aminobenzenesulfonic acid by TIMS-TOF-MS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

Sources

Safety Operating Guide

N-Isopropyl 4-(aminomethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Isopropyl 4-(aminomethyl)benzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Operational Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5) is a functionalized benzamide derivative commonly used as a pharmaceutical intermediate.[1][2] Its disposal requires strict adherence to organic amine/amide protocols due to its potential for aquatic toxicity and nitrogenous combustion byproducts.[1][2]

Core Directive: This compound must never be disposed of down the drain. The primary disposal pathway is thermal destruction (incineration) via a licensed hazardous waste facility.[1][2] Benchtop neutralization is not recommended due to the stability of the amide bond and the potential for generating hazardous intermediates.[1][2]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated risks.[1][2] This table synthesizes data from multiple Safety Data Sheets (SDS) to establish the safety baseline.

ParameterSpecificationOperational Implication
CAS Number 5072-27-5Use for waste manifesting and inventory tracking.[1][2]
Formula C₁₁H₁₆N₂ONitrogen content requires incinerators with NOx scrubbers.[1][2]
Physical State Solid (White to off-white powder)High dust generation potential; requires respiratory protection.[1][2]
GHS Classification Warning [1][2][3][4] • Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Irrit. 2A • STOT SE 3 (Respiratory)Material is harmful if swallowed or inhaled.[1][2] Avoid dust formation during waste transfer.[1][2][4]
Incompatibilities Strong Oxidizing Agents, Strong AcidsCRITICAL: Do not mix with nitric acid or perchlorates in waste streams (Risk of violent reaction).[1][2]

Strategic Disposal Protocol

The "Why" Behind the Protocol (Expertise & Experience)

As an organic amine derivative, this compound poses two specific challenges in waste management:

  • Chemical Compatibility: Amines are basic.[1][2] If commingled with acidic waste streams (e.g., acid digestions), they can generate heat (exothermic neutralization) or precipitate, potentially pressurizing waste containers.[1][2]

  • Environmental Persistence: The amide bond is relatively stable.[2] Simple aqueous dilution is ineffective.[2] High-temperature incineration (

    
    ) is the only method that guarantees complete mineralization to 
    
    
    
    ,
    
    
    , and
    
    
    .[1]
Solid Waste Disposal (Pure Substance)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Label as "Hazardous Waste - Solid, Toxic, Irritant." Explicitly list the chemical name: "N-Isopropyl 4-(aminomethyl)benzamide."

  • Segregation: Keep separate from oxidizer waste solids.[1][2]

Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Organic Solvents: If dissolved in methanol, DCM, or DMSO, dispose of in the "Halogenated" or "Non-Halogenated" organic solvent waste stream depending on the solvent carrier.[2]

  • Aqueous Solutions: If the compound is in an aqueous buffer, check the pH.[1][2]

    • Action: Adjust pH to 6–9 using dilute sulfuric acid or sodium hydroxide before adding to the "Aqueous Hazardous Waste" drum to prevent immediate reactions with other waste.[1][2]

    • Caution: Do not add to "Acid Waste" streams intended for heavy metals.[1][2]

Empty Containers
  • Triple Rinse Rule: Containers must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol or ethanol).[1][2]

  • Rinsate Disposal: The rinsate (wash liquid) must be treated as Hazardous Liquid Waste (see 3.3).[1][2]

  • Defacing: Deface the original label and mark as "Empty" or "Trash" only after the triple rinse is complete and the solvent has evaporated.[1][2]

Visualization: Disposal Decision Logic

The following diagram illustrates the critical decision nodes for disposing of N-Isopropyl 4-(aminomethyl)benzamide, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generated: N-Isopropyl 4-(aminomethyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidPkg Package in HDPE Jar Label: 'Toxic Solid' Solid->SolidPkg SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous HaloCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HaloCheck pHCheck Check pH (Target 6-9) Aqueous->pHCheck HaloWaste Stream A: Halogenated Organic Waste HaloCheck->HaloWaste Yes NonHaloWaste Stream B: Non-Halogenated Organic Waste HaloCheck->NonHaloWaste No AqWaste Stream C: Aqueous Hazardous Waste pHCheck->AqWaste Adjust pH if needed

Figure 1: Decision tree for segregating N-Isopropyl 4-(aminomethyl)benzamide waste streams to prevent chemical incompatibility.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][2] This protocol is self-validating: if you cannot perform Step 1 (PPE), you must evacuate.[1][2]

Step 1: PPE Assessment (Trustworthiness Check) [1][2]

  • Do not attempt cleanup without: Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat, and N95 dust mask (for solids).[1][2]

Step 2: Containment

  • Solids: Cover the spill with a damp paper towel to prevent dust generation.[1][2] Do not dry sweep.[1][2]

  • Liquids: Surround the spill with absorbent pads or vermiculite dikes.[1][2]

Step 3: Cleanup & Decontamination [2]

  • Scoop/Wipe: Using a plastic scoop or tongs, transfer contaminated material into a hazardous waste bag.[1][2]

  • Wash: Clean the surface with a soap and water solution.[2][3][4] The compound is moderately soluble in organic solvents; however, soapy water is safer for surface decontamination to avoid creating flammable vapors.[1][2]

  • Final Check: Verify no visible residue remains.[2]

Step 4: Reporting

  • Report the spill to the Environmental Health & Safety (EHS) officer.[1][2] Provide the CAS number (5072-27-5) to facilitate accurate incident logging.

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(Aminomethyl)-N-isopropylbenzamide (CID 44202866).[1][2] National Center for Biotechnology Information.[2] Retrieved from [Link][1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-Isopropyl 4-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment (SAR Analysis)

As specific toxicological data for N-Isopropyl 4-(aminomethyl)benzamide (CAS: 5072-27-5) is often fragmented in public databases, we must apply a Structure-Activity Relationship (SAR) safety assessment. This approach derives safety protocols from the molecule's functional groups rather than waiting for incident data.

  • The Aminomethyl Group (

    
    ):  This primary benzylic amine is the critical hazard driver. Like benzylamine, it is highly basic (
    
    
    
    ). Upon contact with skin or mucous membranes, it can initiate alkaline hydrolysis of lipids, potentially leading to Category 1B Skin Corrosion or severe Category 2A Eye Irritation .
  • The Benzamide Core: Benzamides are generally stable but are known to be Acute Tox. 4 (Oral) and potential sensitizers. Systemic absorption is a risk.

  • The Isopropyl Group: Increases lipophilicity, potentially enhancing skin absorption rates compared to non-alkylated analogs.

Core Directive: Treat this substance as a Corrosive Solid and a Systemic Toxin .

PPE Selection Matrix

The following matrix dictates the required protection based on the specific laboratory operation. This is not a suggestion; it is a requirement for maintaining a self-validating safety system.

Operational PhaseRespiratory ProtectionHand Protection (Glove Protocol)Eye/Face ProtectionBody Protection
Solid Handling (Weighing, Aliquoting)Fume Hood (Sash at 18").If hood unavailable: N95/P100 (Not recommended for routine use).Double Nitrile (4 mil inner / 5 mil outer).Rationale: Prevents particulate permeation and static-induced micro-tears.Chemical Safety Goggles (Indirect Vent).Standard safety glasses are insufficient for potential alkaline dust.Lab Coat (Cotton/Poly blend), Closed-toe shoes, Long pants.
Solution Phase (Synthesis, Dilution)Fume Hood (Mandatory).Amines emit vapors that are respiratory irritants.Laminate / Silver Shield (if handling conc. >1M).Double Nitrile (for dilute solutions).Change outer gloves every 30 mins.Chemical Safety Goggles + Face Shield (If volume > 500mL or heating involved).Chemical-Resistant Apron (Tyvek or Rubber) over Lab Coat.
Spill Cleanup (Solid or Liquid)Full-Face Respirator with Multi-Gas/Vapor Cartridge (OV/AG).Heavy Duty Neoprene or Butyl Rubber .Nitrile degrades rapidly upon prolonged contact with concentrated amines.Integrated into Full-Face Respirator.Tyvek Coveralls (Type 5/6).

Operational Logic & Decision Framework

The following decision tree illustrates the logical flow for PPE selection and handling. This visualizes the "If/Then" causality required for safe execution.

PPE_Workflow Start Start: Task Definition StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Reaction Mix StateCheck->Liquid Liquid QuantCheck Quantity > 100mg? Solid->QuantCheck ConcCheck Concentration > 0.5M? Liquid->ConcCheck StdPPE Standard Protocol: Double Nitrile Gloves Safety Goggles Fume Hood QuantCheck->StdPPE No HighRiskPPE High Risk Protocol: Silver Shield/Laminate Gloves Face Shield + Goggles Apron QuantCheck->HighRiskPPE Yes (Dust Risk) ConcCheck->StdPPE No ConcCheck->HighRiskPPE Yes (Corrosion Risk) Action Execute Procedure StdPPE->Action HighRiskPPE->Action Decon Decontamination: Acidic Wash (1% Acetic Acid) then Soap/Water Action->Decon

Figure 1: Operational decision tree for selecting PPE based on physical state and risk magnitude.

Detailed Operational Protocols

A. Weighing & Transfer (Solid Phase)

The Risk: Static electricity can cause micronized amine powders to "jump," leading to inhalation or facial deposition.

  • Engineering Control: Utilize an ionizing bar or anti-static gun inside the balance enclosure to neutralize static charge.

  • Technique: Never pour directly from the stock bottle. Use a disposable antistatic spatula.

  • Decontamination: Wipe the balance area with a wet paper towel (water) immediately after use to capture invisible dust.

B. Solubilization (Liquid Phase)

The Risk: Dissolving amines in acid or halogenated solvents can be exothermic.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid polycarbonate, which amines can degrade over time (stress cracking).

  • Addition Order: Always add the solid to the solvent slowly. If neutralizing with acid, add acid dropwise with cooling.

  • Glove Discipline: If a splash occurs on the outer glove, strictly follow the "doff and replace" rule immediately. Do not wait for the liquid to dry.

C. Emergency Spill Response

The Risk: High pH corrosive damage.

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Neutralize: Do not use water initially (spreads the base). Use a dedicated weak acid neutralizer (e.g., Citric acid or dilute Acetic acid) to lower the pH.

  • Absorb: Once neutralized (pH 6-8), absorb with vermiculite or clay.

  • Disposal: Collect in a dedicated solid waste container labeled "Hazardous Waste: Amine Contaminated."

Disposal & Environmental Stewardship[1]

Proper disposal is the final step of the experimental lifecycle.

  • Segregation: Never mix amine waste with oxidizing agents (e.g., Nitric acid, Peroxides). This can form unstable N-oxides or explosive combinations.[1]

  • pH Adjustment: It is best practice to neutralize amine waste streams to pH 7-9 before placing them in the organic waste drum, provided this does not cause precipitation of other components.

  • Container: High-Density Polyethylene (HDPE) is the preferred material for waste containers.

References

  • PubChem. (n.d.). Compound Summary: N-Isopropyl 4-(aminomethyl)benzamide.[2] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl 4-(aminomethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Isopropyl 4-(aminomethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.